molecular formula (C2H5O)2PSOC6H4NO2<br>C10H14NO5PS B1678463 Parathion CAS No. 56-38-2

Parathion

カタログ番号: B1678463
CAS番号: 56-38-2
分子量: 291.26 g/mol
InChIキー: LCCNCVORNKJIRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parathion ( 56-38-2) is an organophosphate insecticide and acaricide with significant value in scientific research. Its primary mechanism of action is the potent inhibition of the enzyme acetylcholinesterase in nervous tissues . Upon metabolic activation to paraoxon, it binds irreversibly to acetylcholinesterase, leading to an accumulation of acetylcholine and resulting in uninterrupted neurotransmission, which is characteristic of organophosphate poisoning . This makes it a critical compound for studies in toxicology, neurochemistry, and environmental science. Researchers utilize this compound to investigate the kinetics of cholinesterase inhibition, the efficacy of antidotal treatments such as atropine and pralidoxime, and the long-term neurological sequelae of organophosphate exposure . It serves as a model compound for understanding the environmental fate of pesticides, including their persistence, photodegradation pathways, and metabolic breakdown in soil and water systems . This compound is highly toxic through all routes of exposure, including dermal absorption, inhalation of aerosols, and ingestion . It is classified by the World Health Organization (WHO) as Extremely Hazardous (Class Ia) . Due to safety concerns, its agricultural use has been banned or severely restricted in many countries, including the United States and the European Union . This product is supplied For Research Use Only. It is strictly for laboratory research and must not be used for diagnostic, therapeutic, or any other human use. Handling must be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNCVORNKJIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5PS, (C2H5O)2PSOC6H4NO2
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021100
Record name Parathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Parathion is a deep brown to yellow liquid with a faint odor of garlic. It is an organic phosphate insecticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 degrees F.] [NIOSH], Liquid, PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow to dark-brown liquid with a garlic-like odor., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 °F. Pesticide that may be absorbed on a dry carrier.]
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Parathion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Parathion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

707 °F at 760 mmHg (EPA, 1998), 375 °C AT 760 MM HG, 375 °C, 707 °F
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

248 to 320 °F (EPA, 1998), FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ..., 120 °C, 248-320F, (oc) 392 °F
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS, COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS, SOL IN CHLOROFORM, Water solubility = 11 mg/l @ 20 °C, Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C)., 0.011 mg/mL, Solubility in water, g/100ml at 25 °C: 0.002, 0.001%
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Parathion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26 AT 25 °C/4 °C, Relative density (water = 1): 1.26, 1.27
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

3.78e-05 mmHg at 68 °F (EPA, 1998), 0.00004 [mmHg], 6.68X10-6 mm Hg @ 20 °C, 0.00004 mmHg
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Parathion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

The pure material is a yellowish liquid at temperatures above 6 °C, Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier]., Pale yellow liquid, Deep brown to yellow liquid

CAS No.

56-38-2
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Parathion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parathion [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name parathion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Parathion
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/parathion-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Parathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Parathion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARATHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G466064D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Parathion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

43 °F (EPA, 1998), 6.1 °C, 6 °C, 43 °F
Record name PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Parathion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/413
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0479.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Parathion's Shadow: An In-depth Technical Guide to its Mechanism of Action on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the organophosphate insecticide parathion and its primary target, acetylcholinesterase (AChE). The content delves into the biochemical pathways, kinetic parameters of inhibition, and the phenomenon of aging, offering a robust resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound, a potent organophosphate insecticide, exerts its neurotoxic effects not directly, but through its metabolic activation to paraoxon. This active metabolite is a formidable and largely irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a state of constant neuronal stimulation, manifesting as a cholinergic crisis. This guide will dissect the multi-step mechanism of this inhibition, from metabolic conversion to the final, "aged" state of the enzyme, and will provide detailed experimental frameworks for studying these processes.

The Two-Step Path to Toxicity: Metabolic Activation of this compound

This compound in its native form is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is contingent upon its bioactivation in the liver, a process mediated by cytochrome P450 enzymes. This enzymatic reaction involves an oxidative desulfuration, where the sulfur atom in the P=S bond of this compound is replaced by an oxygen atom, yielding the highly toxic metabolite, paraoxon.[1][2]

G This compound This compound (P=S) CYP450 Cytochrome P450 (Oxidative Desulfuration) This compound->CYP450 Metabolism in Liver Paraoxon Paraoxon (P=O) CYP450->Paraoxon AChE Acetylcholinesterase (AChE) Paraoxon->AChE Attacks Serine in Active Site Inhibition Irreversible Inhibition AChE->Inhibition

Caption: Metabolic activation of this compound to its toxic metabolite, paraoxon.

The Molecular Hijacking of Acetylcholinesterase

The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate residues. Paraoxon acts as a "suicide substrate," forming a stable, covalent bond with the serine hydroxyl group within this active site. This process, known as phosphorylation, effectively renders the enzyme non-functional, as it can no longer hydrolyze acetylcholine.[3]

The inhibition follows a two-step kinetic model:

  • Reversible Formation of a Michaelis-Menten Complex: Paraoxon initially binds non-covalently to the active site of AChE.

  • Irreversible Phosphorylation: The serine hydroxyl group performs a nucleophilic attack on the phosphorus atom of paraoxon, leading to the formation of a stable diethylphosphoryl-AChE conjugate and the release of the p-nitrophenol leaving group.

G cluster_0 AChE Active Site AChE_Ser-OH AChE with active Serine-OH Michaelis_Complex Reversible Michaelis Complex (E-PX) AChE_Ser-OH->Michaelis_Complex k+1 k-1 Paraoxon Paraoxon Paraoxon->Michaelis_Complex Phosphorylated_AChE Phosphorylated AChE (Stable Conjugate) Michaelis_Complex->Phosphorylated_AChE k2 (Phosphorylation) p-Nitrophenol p-Nitrophenol (Leaving Group) Phosphorylated_AChE->p-Nitrophenol

Caption: The two-step mechanism of acetylcholinesterase inhibition by paraoxon.

Quantitative Analysis of AChE Inhibition

The potency of paraoxon as an AChE inhibitor can be quantified through several kinetic parameters. These values can vary significantly across different species and experimental conditions.

Half Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundSpeciesTissue/Enzyme SourceIC50 (M)Reference(s)
ParaoxonHumanPlasma1.1 x 10⁻⁷[4][5][6]
ParaoxonRat (Male)Plasma1.4 x 10⁻⁷[4][5][6]
ParaoxonRat (Female)Plasma1.8 x 10⁻⁷[4][5][6]
ParaoxonMousePlasma1.3 x 10⁻⁷[4][5][6]
ParaoxonHamsterPlasma0.2 x 10⁻⁷[4][5]
ParaoxonSwinePlasma7.9 x 10⁻⁷[4][5]
Methyl-paraoxonGenidens genidens (Catfish)Brain1.03 x 10⁻⁶[7][8]
Methyl-paraoxonMugil liza (Mullet)Brain2.88 x 10⁻⁶[7]
Methyl-paraoxonLagocephalus laevigatus (Puffer fish)Brain2.84 x 10⁻⁶[7]

Note: this compound itself is a very weak inhibitor of AChE, and therefore, reliable IC50 values are not widely reported. The focus of toxicological studies is on its active metabolite, paraoxon.

Bimolecular Rate Constant of Inhibition (kᵢ)

The bimolecular rate constant (kᵢ) provides a measure of the overall inhibitory potency, encompassing both the initial binding and the phosphorylation steps.

InhibitorSpeciesEnzyme Sourcekᵢ (M⁻¹min⁻¹)Reference(s)
ParaoxonHuman (recombinant)AChE7.0 x 10⁵[6]
ParaoxonMouse (recombinant)AChE4.0 x 10⁵[6]
ParaoxonFetal Bovine SerumAChE3.2 x 10⁵[6]
ParaoxonRatBrain AChE1.3 x 10⁶ (at 1-100 nM)[4][9]

The Point of No Return: Aging of Inhibited Acetylcholinesterase

The phosphorylated AChE conjugate can undergo a further, time-dependent dealkylation process known as "aging."[10] This reaction involves the cleavage of one of the ethyl groups from the diethylphosphoryl moiety, leaving a negatively charged phosphate group attached to the serine residue. This aged enzyme is highly stable and resistant to reactivation by standard oxime antidotes.[10]

The rate of aging is a critical factor in the prognosis of organophosphate poisoning. The half-life of aging for paraoxon-inhibited human AChE is reported to be in the range of 5.4 to 45.5 hours.[10]

G cluster_0 Post-Inhibition Events Phosphorylated_AChE Phosphorylated AChE (Reactivatable) Aged_AChE Aged AChE (Non-Reactivatable) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation) t½ = 5.4 - 45.5 h Reactivated_AChE Reactivated AChE (Active Enzyme) Phosphorylated_AChE->Reactivated_AChE Reactivation Oxime Oxime Reactivator (e.g., Pralidoxime) Oxime->Reactivated_AChE

Caption: The competing pathways of reactivation and aging of phosphorylated AChE.

Experimental Protocols

Determination of Acetylcholinesterase Activity (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity.[10]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE solution (e.g., from bovine erythrocytes or recombinant human)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot. The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

Determination of Kinetic Parameters of Inhibition (kᵢ)

Procedure:

  • Perform the AChE activity assay as described above with varying concentrations of paraoxon.

  • For each inhibitor concentration, measure the initial rate of the reaction (V₀).

  • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

  • The type of inhibition can be determined from the changes in Vmax and Km. For irreversible inhibitors like paraoxon, a time-dependent decrease in Vmax will be observed.

  • The bimolecular rate constant (kᵢ) can be determined by incubating the enzyme with a known concentration of the inhibitor for different time intervals and then measuring the residual enzyme activity. A plot of ln(% activity) vs. time will be linear, and the slope of this line divided by the inhibitor concentration gives kᵢ.

Assessment of Aging Half-Life (t₁/₂)

Procedure:

  • Inhibit a solution of AChE with a concentration of paraoxon sufficient to achieve >90% inhibition.

  • Remove the excess, unbound inhibitor by dialysis or gel filtration.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the inhibited enzyme solution.

  • To one portion of the aliquot, add a reactivating agent (e.g., pralidoxime) at a concentration known to cause maximal reactivation. To another portion, add a buffer as a control.

  • Incubate for a sufficient time to allow for maximal reactivation.

  • Measure the AChE activity in both the reactivated and control samples using the Ellman's method.

  • The percentage of reactivatable enzyme at each time point is calculated.

  • Plot the natural logarithm of the percentage of reactivatable enzyme against time. The aging half-life (t₁/₂) can be calculated from the slope (k_aging) of this plot using the equation: t₁/₂ = 0.693 / k_aging.

Oxime Reactivation Assay

Procedure:

  • Inhibit AChE with paraoxon as described previously.

  • Remove the excess inhibitor.

  • Add a solution of the oxime reactivator (e.g., pralidoxime) at various concentrations to the inhibited enzyme.

  • Incubate for a fixed period (e.g., 30 minutes).

  • Measure the residual AChE activity using the Ellman's method.

  • The percentage of reactivation is calculated relative to the activity of the uninhibited enzyme.

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a multi-faceted process that serves as a classic example of organophosphate toxicity. A thorough understanding of its metabolic activation, the kinetics of enzyme inhibition, and the subsequent aging process is paramount for the development of effective countermeasures and for assessing the environmental and health risks associated with this class of compounds. The experimental protocols provided in this guide offer a foundation for researchers to further investigate these critical biochemical interactions.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Pure Parathion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion (O,O-diethyl O-4-nitrophenyl phosphorothioate) is a potent organophosphate insecticide and acaricide. Despite its historical agricultural significance, its high toxicity to non-target organisms, including humans, has led to significant restrictions on its use in many parts of the world. A thorough understanding of its chemical and physical properties is paramount for toxicological research, the development of antidotes, and the assessment of its environmental fate. This technical guide provides an in-depth overview of the core chemical and physical characteristics of pure this compound, methodologies for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of pure this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and the environment.

Table 1: General and Physical Properties of Pure this compound
PropertyValueReference
Appearance Pale-yellow to dark-brown liquid; white crystalline solid in pure form.[1]
Odor Garlic-like.[2]
Molecular Formula C₁₀H₁₄NO₅PSPubChem
Molecular Weight 291.26 g/mol PubChem
Melting Point 6 °C (43 °F; 279 K)[1]OECD 102; ASTM E324
Boiling Point 375 °C (707 °F; 648 K) at 760 mmHgOECD 103
Density 1.26 g/cm³ at 25 °C[2]OECD 109
Vapor Pressure 3.78 x 10⁻⁵ mmHg at 20 °COECD 104
Table 2: Solubility and Partitioning Properties of Pure this compound
PropertyValueReference
Water Solubility 24 mg/L at 25 °C[1]OECD 105; ASTM E1148
Solubility in Organic Solvents Miscible with most organic solvents, including alcohols, esters, ethers, and aromatic hydrocarbons. Slightly soluble in petroleum oils.[2]-
Octanol-Water Partition Coefficient (log Kow) 3.83[3]OECD 107, 117, 123

Experimental Protocols

The determination of the chemical and physical properties of this compound follows internationally recognized standardized methods to ensure accuracy and reproducibility. The following are summaries of the recommended experimental protocols.

Melting Point Determination (OECD 102 / ASTM E324)

The melting point is determined using the capillary tube method. A small, uniform sample of pure this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate. The initial melting point is recorded as the temperature at which the first drop of liquid appears, and the final melting point is the temperature at which the last solid particle melts. The melting range provides an indication of purity.[1][4]

Boiling Point Determination (OECD 103)

The boiling point is determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A sample of this compound is heated, and the temperature of the vapor-liquid equilibrium is recorded. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed through or over a sample of this compound at a constant temperature until the gas is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated from the volume of gas and the amount of transported substance.

Water Solubility Determination (OECD 105 / ASTM E1148)

The flask method is suitable for determining the water solubility of this compound. An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove any undissolved particles, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107, 117, 123)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

  • Shake Flask Method (OECD 107): A solution of this compound in n-octanol and a solution in water are prepared and equilibrated in a separatory funnel. After separation of the two phases, the concentration of this compound in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the log Kow based on the retention time of this compound on a reversed-phase column, calibrated with reference substances of known log Kow.

  • Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic substances and minimizes the formation of micro-droplets that can interfere with the shake-flask method. The two phases are stirred slowly over a prolonged period to reach equilibrium before analysis.

Mechanism of Action: Signaling Pathway

This compound itself is not the primary toxic agent. It undergoes metabolic activation in the liver to its oxygen analog, paraoxon, which is a potent inhibitor of the enzyme acetylcholinesterase (AChE).

Parathion_Mechanism_of_Action cluster_activation Metabolic Activation (Liver) cluster_inhibition Synaptic Cleft cluster_detoxification Detoxification Pathways This compound This compound CYP450 Cytochrome P450 (CYP1A2, CYP2B6, CYP3A4) This compound->CYP450 Oxidative Desulfuration Paraoxon Paraoxon (Active Metabolite) CYP450->Paraoxon AChE Acetylcholinesterase (AChE) Paraoxon->AChE Irreversible Inhibition Paraoxon_detox Paraoxon ACh_hydrolysis AChE->ACh_hydrolysis ACh_accumulation ACh Accumulation AChE->ACh_accumulation Blockage of Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate Cholinergic_crisis Cholinergic Crisis (Neurotoxicity) ACh_accumulation->Cholinergic_crisis Parathion_detox This compound Esterases Esterases (e.g., Paraoxonase) Parathion_detox->Esterases Hydrolysis Paraoxon_detox->Esterases Hydrolysis Detox_products Inactive Metabolites (e.g., p-nitrophenol) Esterases->Detox_products Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Determination cluster_analysis Phase 3: Data Analysis and Reporting lit_review Literature Review & Substance Identification protocol_selection Selection of Standardized Protocols (OECD, ASTM) lit_review->protocol_selection reagent_prep Reagent and Apparatus Preparation protocol_selection->reagent_prep phys_props Determination of Physical Properties (MP, BP, Density, VP) reagent_prep->phys_props sol_props Determination of Solubility Properties (Water, Organic Solvents) reagent_prep->sol_props part_props Determination of Partitioning Properties (log Kow) reagent_prep->part_props data_comp Data Compilation and Analysis phys_props->data_comp sol_props->data_comp part_props->data_comp table_gen Generation of Summary Tables data_comp->table_gen report_gen Preparation of Technical Guide table_gen->report_gen

References

The Discovery of Parathion by IG Farben: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the history and discovery of the organophosphate insecticide, Parathion, by the German chemical conglomerate IG Farben in the 1940s. The research, led by Dr. Gerhard Schrader, was part of a broader investigation into organophosphorus compounds for agricultural applications, a program that also tragically led to the development of potent nerve agents. This whitepaper outlines the chemical synthesis of this compound, its physicochemical properties, and its toxicological profile, with a focus on its mechanism of action as an acetylcholinesterase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Historical Context: IG Farben's Organophosphate Research

In the 1930s and 1940s, IG Farben, a dominant force in the global chemical industry, invested heavily in the development of synthetic materials, pharmaceuticals, and agricultural chemicals.[1][2] This research was intrinsically linked to Germany's strategic goals, and the company's work on pesticides was aimed at increasing food self-sufficiency.[3]

Dr. Gerhard Schrader was a prominent chemist at IG Farben's Bayer division, tasked with developing new insecticides.[4] His research focused on organophosphorus compounds, a class of chemicals that showed significant promise as pesticides. This work, however, had a dual-use nature. The same chemical principles that made these compounds effective at killing insects also made them highly toxic to mammals. This led to the parallel discovery of nerve agents like Tabun and Sarin within Schrader's research program.[5][6] this compound, designated E605, emerged from this intensive period of organophosphate synthesis and testing.[4]

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process. The first step is the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. The resulting chloride is then reacted with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield this compound.[7][8]

Experimental Protocol: Synthesis of this compound

The following is a plausible reconstruction of the laboratory-scale synthesis protocol that would have been used by chemists at IG Farben, based on the known chemical reactions and standard practices of the era.

Materials:

  • Diethyl dithiophosphoric acid ((C₂H₅O)₂PS₂H)

  • Chlorine gas (Cl₂)

  • Sodium 4-nitrophenolate (NaOC₆H₄NO₂)

  • Inert solvent (e.g., toluene)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

Procedure:

  • Synthesis of Diethylthiophosphoryl Chloride:

    • In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser, dissolve diethyl dithiophosphoric acid in an inert solvent such as toluene.

    • Cool the solution in an ice bath.

    • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10°C.

    • Monitor the reaction by observing the color change and the cessation of hydrogen chloride gas evolution.

    • Once the reaction is complete, purge the solution with dry nitrogen to remove any excess chlorine and hydrogen chloride.

    • The resulting solution of diethylthiophosphoryl chloride is used directly in the next step.

  • Synthesis of this compound:

    • In a separate reaction vessel, prepare a solution of sodium 4-nitrophenolate in an appropriate solvent. This can be done by reacting 4-nitrophenol with an aqueous solution of sodium hydroxide.

    • Slowly add the solution of diethylthiophosphoryl chloride from the previous step to the sodium 4-nitrophenolate solution with vigorous stirring.

    • Maintain the reaction temperature at approximately 40-50°C to ensure a sufficient reaction rate without significant decomposition.

    • After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

    • Upon completion, cool the reaction mixture and wash it with water to remove any unreacted sodium 4-nitrophenolate and sodium chloride byproduct.

    • Separate the organic layer containing this compound.

    • The solvent is then removed under reduced pressure to yield crude this compound.

    • Further purification can be achieved by vacuum distillation.

Physicochemical Properties of this compound

This compound is a pale yellow to dark brown liquid with a characteristic garlic-like odor.[9] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄NO₅PS[9]
Molecular Weight 291.27 g/mol [10]
Appearance Pale yellow to dark brown liquid[4]
Odor Garlic-like[4]
Melting Point 6 °C[11]
Boiling Point 375 °C[4]
Vapor Pressure 3.78 x 10⁻⁵ mmHg at 20 °C[4]
Water Solubility 24 mg/L at 25 °C[11]
Log P (octanol-water partition coefficient) 3.83[9]

Toxicological Profile

This compound is highly toxic to a wide range of organisms, including mammals, insects, and aquatic life.[11] Its toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase.

Acute Toxicity

The acute toxicity of this compound has been extensively studied in various animal models. The following table summarizes the median lethal dose (LD50) for different species and routes of exposure.

SpeciesRoute of ExposureLD50Reference(s)
Rat Oral2-13 mg/kg[11][12]
Rat Dermal6.8-21 mg/kg[13]
Mouse Oral6-25 mg/kg[11]
Guinea Pig Oral8-32 mg/kg[11]
Rabbit Oral10-12.5 mg/kg[11]
Dog Oral3-5 mg/kg[11]
Cat Oral0.93 mg/kg[11]
Bobwhite Quail Oral6 mg/kg[11]
Mallard Duck Oral2.1 mg/kg[11]
Honeybee Topical0.07-0.10 µ g/bee [11]
Experimental Protocol: Determination of Acute Oral LD50 in Rats (Reconstructed 1940s Method)

The following is a plausible reconstruction of the protocol used to determine the acute oral LD50 of a new insecticide like this compound in the 1940s.

Objective: To determine the single oral dose of this compound that is lethal to 50% of a test population of rats over a 14-day observation period.

Materials:

  • Test substance: this compound, technical grade

  • Vehicle: Corn oil or another suitable solvent

  • Test animals: Healthy, young adult albino rats (e.g., Wistar strain), both male and female, weighing between 150-250g.

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding, food, and water

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week prior to the study. House them in individual cages with free access to food and water.

  • Dose Preparation: Prepare a series of graded doses of this compound in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Assign the animals to dose groups, with an equal number of males and females in each group (typically 5-10 animals per group). Include a control group that receives only the vehicle.

    • Administer the designated dose of the this compound solution or suspension to each animal via oral gavage.

  • Observation:

    • Observe the animals continuously for the first few hours after dosing for signs of toxicity, such as tremors, convulsions, salivation, diarrhea, and respiratory distress.

    • Continue to observe the animals at least twice daily for 14 days.

    • Record the number of mortalities in each dose group at 24 hours and at the end of the 14-day observation period.

  • Data Analysis:

    • Calculate the percentage of mortality for each dose group.

    • Determine the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is not a potent inhibitor of acetylcholinesterase. It requires metabolic activation in the liver to its oxygen analog, paraoxon.[14][15] This bioactivation is carried out by cytochrome P450 enzymes.[14]

Paraoxon is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[16] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, paraoxon leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[16]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron cluster_inhibition Inhibition by Paraoxon Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicles Triggers ACh_Release Acetylcholine Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh into Postsynaptic_Signal Postsynaptic Signal ACh_Receptor->Postsynaptic_Signal This compound This compound Liver Liver (CYP450) This compound->Liver Metabolic Activation Paraoxon Paraoxon Paraoxon->AChE Irreversibly Inhibits Liver->Paraoxon

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental and Discovery Workflow

The discovery of this compound at IG Farben can be conceptualized as a systematic workflow, beginning with the strategic need for novel insecticides and progressing through synthesis, screening, and toxicological evaluation.

Discovery_Workflow Start Need for Novel Insecticides Hypothesis Hypothesis: Organophosphates as Potential Insecticides Start->Hypothesis Synthesis Chemical Synthesis of Novel Organophosphate Compounds Hypothesis->Synthesis Screening Initial Insecticidal Activity Screening Synthesis->Screening Lead_Identification Identification of Lead Compounds (e.g., this compound Precursors) Screening->Lead_Identification Optimization Chemical Structure Optimization Lead_Identification->Optimization Parathion_Synthesis Synthesis of this compound (E605) Optimization->Parathion_Synthesis Toxicology Toxicological Evaluation (Acute & Chronic) Parathion_Synthesis->Toxicology Data_Analysis Data Analysis and LD50 Determination Toxicology->Data_Analysis Product_Development Formulation and Product Development Data_Analysis->Product_Development

Caption: Logical workflow of the discovery of this compound at IG Farben.

Conclusion

The discovery of this compound by Gerhard Schrader at IG Farben represents a significant and complex chapter in the history of pesticide development. While it offered a powerful new tool for agriculture, its high toxicity and the broader context of IG Farben's activities during World War II cast a long shadow over this scientific achievement. The technical details of its synthesis, properties, and mechanism of action provide valuable insights for modern researchers in toxicology, pharmacology, and drug development, serving as a case study in the dual-edged nature of chemical innovation. The legacy of this compound underscores the critical importance of rigorous safety evaluation and ethical considerations in the development of biologically active compounds.

References

Unraveling the Microbial Degradation of Parathion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Parathion, a potent organophosphate insecticide, has been a subject of extensive research due to its significant environmental and health concerns. Understanding its degradation pathways is crucial for developing effective bioremediation strategies and for assessing its environmental fate. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation of this compound, with a focus on the underlying biochemical mechanisms, enzymatic systems, and genetic regulation.

Aerobic Degradation of this compound

Under aerobic conditions, the microbial degradation of this compound primarily proceeds through two initial pathways: hydrolysis and oxidation. The key intermediate in both pathways is p-nitrophenol (PNP).

Hydrolytic Pathway

The most common and significant route for the detoxification of this compound is through hydrolysis. This reaction is catalyzed by a class of enzymes known as phosphotriesterases or organophosphate hydrolases (OPH). These enzymes cleave the ester bond of this compound, yielding p-nitrophenol (PNP) and diethylthiophosphoric acid (DEPTA).[1]

The gene encoding for this enzyme, opd (organophosphate-degrading), has been identified and characterized in various bacteria, including Pseudomonas and Flavobacterium species. The expression of the opd gene can be constitutive or inducible, depending on the bacterial strain and environmental conditions.

Oxidative Pathway

A secondary aerobic pathway involves the initial oxidation of this compound to its more toxic analog, paraoxon. This conversion is mediated by monooxygenases. Paraoxon is a more potent acetylcholinesterase inhibitor but is also more susceptible to hydrolysis. Subsequently, paraoxon is hydrolyzed by phosphotriesterases to yield p-nitrophenol (PNP) and diethylphosphoric acid.

Further Degradation of p-Nitrophenol (PNP)

PNP, a major metabolite of both hydrolytic and oxidative pathways, is further mineralized by a variety of microorganisms. Two main pathways for PNP degradation have been identified:

  • Hydroquinone Pathway: In this pathway, PNP is first converted to 1,4-benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved by a dioxygenase, leading to intermediates that enter the central metabolic pathways.

  • Benzenetriol Pathway: Alternatively, PNP can be hydroxylated to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. Ring cleavage of benzenetriol is also catalyzed by a dioxygenase.

The genetic basis for PNP degradation often involves a cluster of genes, designated as pnp genes, which encode the necessary enzymes for the entire pathway.

Anaerobic Degradation of this compound

Under anaerobic conditions, the primary degradation route for this compound involves the reduction of its nitro group.

This initial step is catalyzed by nitroreductases, a diverse group of flavoenzymes that utilize NADH or NADPH as a reducing equivalent.[2][3] These enzymes are widespread in bacteria and can act on a variety of nitroaromatic compounds.[2][3][4] The product of this reaction is aminothis compound.

Subsequently, aminothis compound can be hydrolyzed to produce p-aminophenol and diethylthiophosphoric acid (DEPTA).

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors, including pH, temperature, and the presence of microbial populations. The following tables summarize some of the reported quantitative data for this compound and its metabolites under different conditions.

Table 1: Half-life of this compound under Various Conditions

ConditionMatrixpHTemperature (°C)Half-lifeReference
AerobicWater7.020130 days[5]
AerobicRiver Water7.2-60 days[5]
AerobicSterile Aqueous Buffer7.0-24 weeks[5]
AerobicSterile Aqueous Buffer8.0-15 weeks[5]
AnaerobicFlooded Alluvial Soil--43% remaining after 6 days, 0.09% remaining after 12 days[5]

Table 2: Degradation of Methyl this compound by Engineered E. coli

CompoundInitial ConcentrationTimeDegradationReference
Methyl this compound1 mM2 hoursComplete degradation[5][6]
p-Nitrophenol1 mM8 hours50% degradation[5][6]
p-Nitrophenol1 mM24 hoursComplete degradation[5][6]

Experimental Protocols

Aerobic Degradation of this compound in a Soil Slurry

This protocol outlines a typical experiment to study the aerobic degradation of this compound in a soil environment.

a. Materials:

  • This compound standard

  • Soil sample

  • Basal salt medium (e.g., M9 medium)

  • Sterile flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instruments (HPLC or GC-MS)

b. Procedure:

  • Prepare a soil slurry by mixing a known amount of soil with a sterile basal salt medium in a flask.

  • Spike the soil slurry with a known concentration of this compound.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) with continuous agitation to ensure aerobic conditions.

  • At specific time intervals, withdraw aliquots of the slurry.

  • Extract the this compound and its metabolites from the slurry using an appropriate organic solvent.

  • Analyze the extracts using HPLC or GC-MS to determine the concentrations of this compound and its degradation products.

  • A control flask with sterilized soil should be included to account for abiotic degradation.

Analysis of this compound and its Metabolites by GC-MS

a. Sample Preparation:

  • Extract the analytes from the sample matrix (e.g., soil slurry, water sample) using liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane.

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Derivatize the sample if necessary to improve the volatility and thermal stability of the analytes.

b. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

    • Injector: Splitless mode.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60-80°C and ramping up to 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan for identification of unknown metabolites or Selected Ion Monitoring (SIM) for quantification of target compounds.

Signaling Pathways and Gene Regulation

The degradation of xenobiotic compounds like this compound by microorganisms is a tightly regulated process involving complex signaling pathways. While research in this specific area for this compound is ongoing, the general mechanisms of how bacteria sense and respond to aromatic compounds provide valuable insights.

Two-Component Systems (TCS): Bacteria often utilize two-component signal transduction systems to sense environmental cues.[7][8][9][10] A typical TCS consists of a sensor histidine kinase located in the cell membrane and a cognate response regulator in the cytoplasm. The sensor kinase detects a specific signal (e.g., an aromatic compound or its metabolite), which triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, which, in its phosphorylated state, acts as a transcriptional regulator, binding to specific DNA sequences to either activate or repress the expression of target genes, including those encoding catabolic enzymes.

Transcriptional Regulators: The expression of genes involved in this compound degradation, such as the opd gene, can be controlled by various transcriptional regulators. These regulators can be repressors that are inactivated by an inducer molecule (a substrate or an intermediate of the pathway) or activators that are turned on by an inducer. For example, in some Pseudomonas species, the regulation of catabolic pathways for aromatic compounds is known to involve regulators from the LysR-type family.

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

Aerobic_Degradation_of_this compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_pnp_degradation PNP Degradation This compound This compound Paraoxon Paraoxon This compound->Paraoxon Oxidation (Monooxygenase) PNP p-Nitrophenol This compound->PNP Hydrolysis (Phosphotriesterase/OPH) DEPTA Diethylthiophosphoric acid Paraoxon->PNP Hydrolysis (Phosphotriesterase) DEPA Diethylphosphoric acid Metabolic_Pathways Central Metabolic Pathways PNP->Metabolic_Pathways Ring Cleavage (Hydroquinone or Benzenetriol Pathway)

Caption: Aerobic degradation pathways of this compound.

Anaerobic_Degradation_of_this compound cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis This compound This compound Aminothis compound Aminothis compound This compound->Aminothis compound Nitroreduction (Nitroreductase) p_Aminophenol p-Aminophenol Aminothis compound->p_Aminophenol Hydrolysis DEPTA Diethylthiophosphoric acid

Caption: Anaerobic degradation pathway of this compound.

Experimental_Workflow_Parathion_Degradation start Start soil_slurry Prepare Soil Slurry start->soil_slurry spike Spike with this compound soil_slurry->spike incubate Incubate (Aerobic/Anaerobic) spike->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS or HPLC Analysis extraction->analysis data Data Analysis (Degradation Kinetics) analysis->data end End data->end

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound is a complex process involving distinct aerobic and anaerobic pathways. Aerobic degradation is primarily initiated by hydrolysis or oxidation, leading to the formation of p-nitrophenol, which is subsequently mineralized. Anaerobic degradation is characterized by the reduction of the nitro group to form aminothis compound. A deeper understanding of the enzymes, genetics, and regulatory mechanisms involved in these pathways is essential for the development of efficient and sustainable bioremediation technologies for environments contaminated with this hazardous pesticide. Further research into the signaling networks that govern the expression of these catabolic genes will pave the way for engineering more robust and effective microbial catalysts for detoxification.

References

An In-depth Technical Guide on the Toxicokinetics and Toxicodynamics of Parathion in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion, an organophosphate insecticide, has been widely used in agriculture for its efficacy against a broad spectrum of pests. However, its high toxicity to non-target organisms, including mammals, has led to significant restrictions on its use. A thorough understanding of the toxicokinetics (the absorption, distribution, metabolism, and excretion) and toxicodynamics (the mechanism of action) of this compound is crucial for risk assessment, the development of effective antidotes, and the design of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Toxicokinetics of this compound

The biological fate of this compound in mammals is a complex process involving rapid absorption, wide distribution, extensive metabolism, and subsequent excretion.

Absorption

This compound is readily absorbed by all routes of exposure, including oral, dermal, and inhalation.[1] The rate and extent of absorption can be influenced by the vehicle, the site of application, and the species.

  • Oral Absorption: Following oral administration, this compound is efficiently absorbed from the gastrointestinal tract.[2] However, it undergoes significant first-pass metabolism in the liver, which can reduce its systemic bioavailability.[3]

  • Dermal Absorption: The skin is a major route of occupational and accidental exposure to this compound.[1] The absorption rate through the skin is influenced by factors such as skin integrity, temperature, and the formulation of the product.[4]

  • Inhalation: this compound can also be absorbed through the lungs, particularly in occupational settings where it is applied as an aerosol spray.[5]

Distribution

Once absorbed, this compound is rapidly distributed throughout the body. Due to its lipophilic nature, it tends to accumulate in fatty tissues.[6] Post-mortem analysis in a human poisoning case revealed a 66-fold higher concentration of this compound in fat tissue compared to plasma, 16 days after ingestion.[7] The volume of distribution at steady-state (Vdss) of this compound in humans has been estimated to be around 20 L/kg.[7] In rats, following intravenous administration of methyl this compound, the apparent volume of the central compartment was 1.45 L/kg.[8]

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[9] The metabolic pathways involve both activation and detoxification processes.

Activation (Bioactivation): The primary activation pathway involves the oxidative desulfuration of this compound to its oxygen analog, paraoxon. This reaction is catalyzed by various CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2C8, CYP2C9, CYP2D6, and CYP3A4 in human liver microsomes.[9] Paraoxon is a much more potent inhibitor of acetylcholinesterase (AChE) than this compound itself and is responsible for the acute cholinergic toxicity.[10][11]

Detoxification: this compound can also be detoxified through several pathways:

  • Hydrolysis: this compound can be hydrolyzed to p-nitrophenol and diethylthiophosphoric acid.[12]

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of this compound with glutathione, leading to its detoxification.

  • Metabolism of Paraoxon: Paraoxon itself can be detoxified by A-esterases (paraoxonases), which hydrolyze it to p-nitrophenol and diethyl phosphate.[5]

The balance between the activation and detoxification pathways can vary significantly between species and individuals, contributing to differences in susceptibility to this compound toxicity.[9]

Excretion

The metabolites of this compound are more water-soluble than the parent compound and are readily excreted from the body, primarily in the urine.[6] Following oral administration of this compound to rabbits, 85% of the excreted metabolite, p-nitrophenol, was eliminated within 6 hours.[13]

Quantitative Toxicokinetic Data

The following table summarizes key quantitative toxicokinetic parameters for this compound and its active metabolite, paraoxon, in various mammalian species.

ParameterSpeciesRouteValueReference(s)
Oral LD50 Rat (male)Oral2 - 13 mg/kg[1]
Rat (female)Oral3.6 - 30 mg/kg[1]
MouseOral5 - 25 mg/kg[1]
Guinea PigOral8 - 32 mg/kg[1]
RabbitOral10 mg/kg[1]
CatOral0.93 mg/kg[1]
DogOral3 - 5 mg/kg[1]
Dermal LD50 RatDermal6.8 - 50 mg/kg[1]
MouseDermal19 mg/kg[1]
Guinea PigDermal45 mg/kg[1]
RabbitDermal15 mg/kg[1]
Inhalation LC50 (4h) RatInhalation84 mg/m³[1]
Volume of Distribution (Vdss) HumanOral~20 L/kg[7]
Rat (Methyl this compound)Intravenous1.45 L/kg (central compartment)[8]
Metabolism Rate (Paraoxon formation) Human Liver MicrosomesIn vitro0.038–0.683 nmol/minute/mg protein[9]
Metabolism Rate (p-nitrophenol formation) Human Liver MicrosomesIn vitro0.023–2.10 nmol/minute/mg protein[9]
p-nitrophenol excretion (t1/2) RabbitOral85% excreted in 6 hours[13]

Toxicodynamics of this compound

The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is a weak inhibitor of AChE. However, its active metabolite, paraoxon, is a potent irreversible inhibitor.[11] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse.

When paraoxon inhibits AChE, acetylcholine accumulates in the synapses, leading to a state of continuous stimulation of cholinergic receptors (both muscarinic and nicotinic). This overstimulation of the cholinergic system results in a wide range of clinical signs and symptoms, collectively known as a "cholinergic crisis."[10]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by paraoxon.

Caption: Signaling pathway of acetylcholinesterase and its inhibition by paraoxon.

Clinical Signs of Toxicity

The clinical signs of this compound poisoning are a direct consequence of cholinergic overstimulation and can be categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.

  • Muscarinic Effects: These result from the stimulation of muscarinic receptors and include salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE), as well as bronchospasm, bronchorrhea, and bradycardia.

  • Nicotinic Effects: These are due to the stimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia, leading to muscle fasciculations, cramping, weakness, and eventually paralysis. Tachycardia and hypertension can also occur.

  • CNS Effects: Central effects include anxiety, restlessness, confusion, tremors, convulsions, and respiratory depression.

Quantitative Toxicodynamic Data

The inhibitory potency of paraoxon on acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents IC50 values for paraoxon against AChE from various mammalian sources.

SpeciesTissueIC50 (M)Reference(s)
HumanPlasma1.1 x 10⁻⁷[1]
Rat (male)Plasma1.4 x 10⁻⁷[1]
Rat (female)Plasma1.8 x 10⁻⁷[1]
MousePlasma1.3 x 10⁻⁷[1]
HamsterPlasma0.2 x 10⁻⁷[1]
SwinePlasma7.9 x 10⁻⁷[1]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of the toxicokinetics and toxicodynamics of substances like this compound. The following sections provide outlines of key experimental methodologies, based on internationally recognized guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol describes a method for determining the acute oral toxicity (LD50) of this compound in rats.

Acute_Oral_Toxicity_Protocol start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Fasting (e.g., overnight for rats) acclimatization->fasting dosing This compound Administration (Oral Gavage) fasting->dosing observation Clinical Observation (Mortality, clinical signs, body weight) dosing->observation necropsy Gross Necropsy (at end of study or upon death) observation->necropsy data_analysis Data Analysis (LD50 calculation) necropsy->data_analysis end End data_analysis->end

Caption: Experimental workflow for an acute oral toxicity study.

1. Test Animals:

  • Species: Rat (e.g., Wistar or Sprague-Dawley).

  • Age: Young adults (8-12 weeks old).

  • Sex: Typically, one sex (females are often recommended) is used.

  • Housing: Housed in appropriate cages with controlled temperature, humidity, and light/dark cycle.

2. Test Substance Preparation:

  • This compound (technical grade) is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • A range of dose levels is prepared based on a preliminary range-finding study.

3. Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.[14]

  • Fasting: Animals are fasted overnight (food, but not water, is withheld) before dosing.[15]

  • Dosing: A single dose of the test substance is administered to each animal by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.[14]

  • Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

4. Data Analysis:

  • The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a method to study the metabolism of this compound using liver microsomes, which contain the CYP450 enzymes.

In_Vitro_Metabolism_Protocol start Start microsome_prep Liver Microsome Preparation start->microsome_prep incubation_setup Incubation Setup (Microsomes, this compound, Cofactors) microsome_prep->incubation_setup incubation Incubation (e.g., 37°C) incubation_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop metabolite_extraction Metabolite Extraction reaction_stop->metabolite_extraction analysis Metabolite Analysis (e.g., HPLC, LC-MS/MS) metabolite_extraction->analysis data_analysis Data Analysis (Metabolism rates) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro metabolism study.

1. Materials:

  • Liver microsomes (from the species of interest, e.g., rat, human).

  • This compound.

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Buffer solution (e.g., phosphate buffer).

  • Incubator.

  • Analytical equipment (e.g., HPLC, LC-MS/MS).

2. Procedure:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, this compound at various concentrations, and the NADPH regenerating system in a buffer solution.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at different time points by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Metabolite Extraction: The metabolites are extracted from the reaction mixture.

  • Analysis: The concentrations of the parent compound (this compound) and its metabolites (e.g., paraoxon, p-nitrophenol) are quantified using a validated analytical method like HPLC or LC-MS/MS.

3. Data Analysis:

  • The rate of disappearance of this compound and the rate of formation of its metabolites are calculated to determine the kinetic parameters of metabolism (e.g., Vmax, Km).

In Vivo Acetylcholinesterase Inhibition Assay

This protocol describes a method to measure the inhibition of AChE activity in the brain of rats following exposure to this compound.

AChE_Inhibition_Assay_Protocol start Start animal_dosing This compound Administration to Rats start->animal_dosing euthanasia Euthanasia at Specific Time Points animal_dosing->euthanasia brain_extraction Brain Tissue Extraction euthanasia->brain_extraction homogenization Tissue Homogenization brain_extraction->homogenization ache_assay AChE Activity Assay (Ellman's Method) homogenization->ache_assay data_analysis Data Analysis (% Inhibition) ache_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo AChE inhibition assay.

1. Test Animals and Dosing:

  • Rats are dosed with this compound via the desired route of exposure (e.g., oral, dermal).

  • A control group receiving only the vehicle is included.

2. Tissue Collection and Preparation:

  • At specific time points after dosing, animals are euthanized.

  • The brain is rapidly removed and dissected.

  • The brain tissue is homogenized in a suitable buffer.

3. Acetylcholinesterase Activity Assay (Ellman's Method):

  • The Ellman's assay is a colorimetric method used to measure AChE activity.

  • The principle of the assay is the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.

  • The rate of color development is proportional to the AChE activity.

4. Data Analysis:

  • The AChE activity in the this compound-treated groups is compared to the control group.

  • The percentage of AChE inhibition is calculated.

Conclusion

This technical guide has provided a detailed overview of the toxicokinetics and toxicodynamics of this compound in mammals. The quantitative data presented in the tables, along with the detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of how this compound is absorbed, distributed, metabolized, and excreted, coupled with a clear picture of its mechanism of action at the molecular level, is fundamental for mitigating its toxic effects and for the development of safer and more effective pest control strategies. The provided methodologies, based on established guidelines, should aid in the design and execution of future toxicological studies.

References

Parathion: A Technical Examination of its Environmental Persistence and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parathion, an organophosphate insecticide, has a history of extensive agricultural use and is recognized for its high acute toxicity. This technical guide provides a comprehensive analysis of this compound's environmental fate, its classification concerning persistent organic pollutants (POPs), and its toxicological impact, with a focus on relevant signaling pathways. While not listed under the Stockholm Convention on Persistent Organic Pollutants, its environmental behavior and health risks warrant detailed scientific scrutiny. This document synthesizes quantitative data on its persistence, bioaccumulation, and mobility, details experimental protocols for its detection, and visualizes key biochemical pathways to offer a thorough resource for the scientific community.

Regulatory Status and Classification as a Persistent Organic Pollutant

This compound is an organophosphate insecticide and acaricide that was first developed in the 1940s.[1] Due to its high toxicity to humans and non-target organisms, its use has been banned or severely restricted in many countries.[1][2] In the European Union, this compound was banned after 2001.[1] In the United States, its use has been significantly curtailed, with cancellations for all uses on fruit, nut, and vegetable crops announced in 1992, retaining only specific applications for certain field crops under strict regulations.[3][4] It is also subject to the international Rotterdam Convention on the Prior Informed Consent (PIC) procedure, which requires the consent of the importing country before export can occur.[4][5]

A critical point of examination is whether this compound is classified as a persistent organic pollutant (POP). POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.[6][7] The primary international agreement governing POPs is the Stockholm Convention on Persistent Organic Pollutants.[8][9]

This compound is not listed as a POP under the Stockholm Convention. [10] The convention targets chemicals that remain intact for long periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms.[6][7] Scientific data indicates that this compound does not fully meet these criteria, as it is susceptible to degradation in the environment through various processes.[3][11] While one source mentions that the United Nations Environment Programme (UNEP) has classified this compound as a POP, this appears to be a misinterpretation, as the official Stockholm Convention list, administered by UNEP, does not include it.[1]

Environmental Fate and Persistence

The environmental behavior of this compound is characterized by several key processes: degradation, bioaccumulation, and mobility.

Degradation and Half-Life

This compound is degraded in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.[3][11] The rate of degradation is influenced by factors such as pH, temperature, sunlight, and the presence of microorganisms.[3][12]

Table 1: Environmental Half-Life of this compound in Various Matrices

MatrixHalf-LifeConditionsReference(s)
Water
Marine Water9–46 days32°C, dependent on salinity[11]
River Water60 dayspH 7.2[11]
Lake, River, Marine, Groundwater, Distilled Water17.8–23.7 daysPhotodegradation[11]
Open Water~1 weekAdsorption and degradation[3]
Soil
Sandy Loam<1 week10 ppm concentration[11]
Organic Soil1.5 weeks10 ppm concentration[11]
GeneralSeveral weeksBiological and chemical processes[3]
Foliage 1 day to 2 weeksFollowing spray application[3][13]
Bioaccumulation

This compound shows a low potential for significant bioaccumulation in aquatic organisms.[11][14] The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding environment.

Table 2: Bioconcentration Factors (BCFs) for this compound in Aquatic Organisms

OrganismBCF ValueReference(s)
Freshwater Fish and other species63–462[11]
TadpolesAverage of 64[11]
Oncorhynchus mykiss (Rainbow Trout)71[15]
Mobility and Transport

The mobility of this compound in soil is generally low due to its tendency to bind to soil particles, particularly organic matter.[3][11] This reduces the likelihood of it leaching into groundwater.[3][16][17] The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil or sediment.

Table 3: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for this compound

Soil/Sediment TypeKoc Value RangeReference(s)
Israeli Soils (0.11–5.82% organic matter)674 (average)[11]
Israeli Sediments (3.08–7.85% organic matter)1538 (average)[11]
Various Soils (0.087–0.65% organic carbon)10,454 (average)[11]
Various Soils (0.2–6.1% organic content)314–15,860[11]
Iowa Soils (0.88–31.65% organic matter)602–805[11]

Toxicological Effects and Signaling Pathways

This compound is highly toxic to humans and other animals, primarily affecting the nervous system.[3][18] Its toxicity stems from the inhibition of the enzyme acetylcholinesterase (AChE).[14][18]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is not the primary toxic agent. In the body, it is metabolically converted to its oxygen analog, paraoxon, which is a potent inhibitor of AChE.[3][19] AChE is crucial for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve fibers. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and in severe cases, death from respiratory failure.[14][18]

Acetylcholinesterase_Inhibition This compound This compound Metabolic_Activation Metabolic Activation (Oxidation) This compound->Metabolic_Activation Paraoxon Paraoxon Metabolic_Activation->Paraoxon Inhibition Inhibition Paraoxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis Accumulation Accumulation of Acetylcholine Inhibition->Accumulation Prevents Hydrolysis Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Overstimulation Nervous System Overstimulation Accumulation->Overstimulation Parathion_Degradation cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation Parathion_A This compound Hydrolysis Hydrolysis Parathion_A->Hydrolysis Parathion_A->Hydrolysis Oxidation Oxidation Parathion_A->Oxidation p_Nitrophenol p-Nitrophenol Hydrolysis->p_Nitrophenol DETP Diethylthiophosphoric Acid Hydrolysis->DETP Paraoxon Paraoxon Oxidation->Paraoxon Hydrolysis2 Hydrolysis Paraoxon->Hydrolysis2 Paraoxon->Hydrolysis2 p_Nitrophenol2 p-Nitrophenol Hydrolysis2->p_Nitrophenol2 DEP Diethylphosphoric Acid Hydrolysis2->DEP Parathion_An This compound Reduction Reduction Parathion_An->Reduction Aminothis compound Aminothis compound Reduction->Aminothis compound Hydrolysis3 Hydrolysis Aminothis compound->Hydrolysis3 Aminothis compound->Hydrolysis3 p_Aminophenol p-Aminophenol Hydrolysis3->p_Aminophenol DETP2 Diethylthiophosphoric Acid Hydrolysis3->DETP2 Experimental_Workflow Sample Sample Collection (Biological or Environmental) Extraction Extraction (SPE, LLE, Soxhlet) Sample->Extraction Cleanup Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC or HPLC) Concentration->Analysis Detection Detection (FPD, NPD, MS, UV) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Molecular structure and industrial synthesis of Parathion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Industrial Synthesis of Parathion

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as O,O-Diethyl O-(4-nitrophenyl) phosphorothioate, is an organophosphate insecticide and acaricide.[1] First developed by IG Farben in the 1940s, it has been utilized in agriculture to control a broad spectrum of insect pests on crops such as cotton, rice, and fruit trees.[1][2] However, due to its high toxicity to non-target organisms, including humans, its use has been significantly restricted or banned in many countries.[1] This guide provides a detailed overview of its molecular structure and a comprehensive description of its industrial synthesis, intended for a technical audience.

Molecular Structure of this compound

This compound is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two ethoxy groups and a 4-nitrophenoxy group.

  • Chemical Formula : C₁₀H₁₄NO₅PS[1]

  • IUPAC Name : O,O-Diethyl O-(4-nitrophenyl) phosphorothioate[1]

  • Molar Mass : 291.26 g·mol⁻¹[1]

  • CAS Number : 56-38-2[1]

  • Appearance : Pure this compound is a white crystalline solid, though technical grade formulations are often a yellow to brown liquid with a garlic-like odor.[2][3]

Industrial Synthesis of this compound

The industrial production of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, O,O-diethyl thiophosphoryl chloride (DETC). The second stage is the reaction of DETC with sodium 4-nitrophenolate to yield the final product.

Stage 1: Synthesis of O,O-diethyl thiophosphoryl chloride (DETC)

This stage is further divided into two steps: the formation of O,O-diethyl dithiophosphate followed by its chlorination.

  • Step 1a: Synthesis of O,O-diethyl dithiophosphate This reaction involves the treatment of phosphorus pentasulfide (P₂S₅) with anhydrous ethanol (C₂H₅OH).

  • Step 1b: Chlorination of O,O-diethyl dithiophosphate The O,O-diethyl dithiophosphate is then chlorinated using chlorine gas (Cl₂) to produce O,O-diethyl thiophosphoryl chloride.

Stage 2: Synthesis of this compound

The final step is the reaction of O,O-diethyl thiophosphoryl chloride with sodium 4-nitrophenolate.[4] This salt is typically prepared beforehand by reacting 4-nitrophenol with sodium hydroxide.

Experimental Protocols

The following protocols are a composite based on available literature for the industrial-scale synthesis of this compound.

Preparation of Sodium 4-nitrophenolate
  • In a suitable reaction vessel, 4-nitrophenol is reacted with an aqueous solution of sodium hydroxide (NaOH).

  • The reaction displaces the hydrogen atom from the hydroxyl group of the phenol with a sodium ion.

  • The resulting solution is then cooled to approximately 40°C to crystallize the sodium 4-nitrophenolate.[5]

  • The product is isolated via filtration and centrifugation.[5]

Synthesis of O,O-diethyl dithiophosphate
  • A portion of the total required absolute ethanol (e.g., 800 kg) is charged into a reaction kettle.[6]

  • Phosphorus pentasulfide (e.g., 2000 kg) is added to the ethanol with stirring.[6]

  • The remaining absolute ethanol (e.g., 1000 kg) is added dropwise to the mixture.[6]

  • The reaction mixture is maintained at a certain temperature for a period (e.g., 30 minutes) to ensure the reaction goes to completion.[6]

  • The mixture is then cooled to 50°C and filtered to yield O,O-diethyl dithiophosphate.[6]

Synthesis of O,O-diethyl thiophosphoryl chloride (DETC)
  • The O,O-diethyl dithiophosphate is transferred to a chlorination kettle.

  • The reaction mixture is stirred at a controlled temperature (e.g., 35-45°C).

  • Chlorine gas is bubbled through the mixture at a controlled flow rate.

  • The reaction is monitored until completion to yield crude O,O-diethyl thiophosphoryl chloride.

Synthesis of this compound
  • O,O-diethyl thiophosphoryl chloride is reacted with sodium 4-nitrophenolate in a suitable solvent.[4]

  • The reaction is exothermic and the temperature is controlled. Reaction conditions can vary, for example, 80 to 100°C for 5 hours or -10 to +10°C for approximately 18 hours.

  • Upon completion, the reaction mixture contains this compound and sodium chloride as a byproduct.

  • The crude product is then subjected to purification steps, which may include washing and solvent stripping, to yield technical-grade this compound.

Quantitative Data

The following table summarizes the quantitative data for the industrial synthesis of this compound, compiled from various sources.

ParameterValueStage of ProcessSource
Reactants for DETC Synthesis
Ethanol1750 - 1800 kgO,O-diethyl dithiophosphate synthesis[6]
Phosphorus Pentasulfide2000 kgO,O-diethyl dithiophosphate synthesis[6]
Yield of Intermediate
O,O-diethyl dithiophosphate3306 - 3318 kgO,O-diethyl dithiophosphate synthesis[6]
Reaction Conditions for DETC
Chlorination Temperature35 - 45 °CDETC Synthesis
Reactants for this compound Synthesis
DiethylphosphorochloridothionateStoichiometricThis compound Synthesis[7]
Sodium p-nitrophenateStoichiometricThis compound Synthesis[4][7]
Final Product Purity
Technical Grade this compound>95%Final Product[8]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the industrial synthesis of this compound.

Parathion_Synthesis cluster_0 Stage 1: DETC Synthesis cluster_1 Reactant Preparation cluster_2 Stage 2: this compound Synthesis P2S5 Phosphorus Pentasulfide DEDTP O,O-diethyl dithiophosphate P2S5->DEDTP Ethanol Anhydrous Ethanol Ethanol->DEDTP DETC O,O-diethyl thiophosphoryl chloride (DETC) DEDTP->DETC Chlorine Chlorine Gas Chlorine->DETC This compound This compound DETC->this compound pNP 4-Nitrophenol SNP Sodium 4-nitrophenolate pNP->SNP NaOH Sodium Hydroxide NaOH->SNP SNP->this compound

Caption: Industrial synthesis workflow of this compound.

References

Parathion Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of the organophosphate insecticide parathion in aqueous and organic media, complete with experimental methodologies and relevant biochemical pathways.

This technical guide provides a comprehensive overview of the solubility of this compound, a potent organophosphate insecticide, in water and a range of organic solvents. The information is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed knowledge of this compound's physicochemical properties. This document summarizes quantitative solubility data, outlines relevant experimental protocols for solubility determination, and visualizes key biochemical and analytical workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and the methodologies for its extraction and analysis. This compound is generally characterized by its low solubility in water and high solubility in many organic solvents.[1] A summary of its solubility in various solvents is presented below.

SolventSolubilityTemperature (°C)Reference(s)
Water 11 mg/L20[2][3]
12.9 mg/L20[4]
15.2 mg/L30[4]
< 1 mg/mL22.8
Organic Solvents
AlcoholsMiscible-[2]
EstersMiscible-[2]
EthersMiscible-[2]
KetonesMiscible-[2]
Aromatic HydrocarbonsMiscible-[2]
Animal & Vegetable OilsMiscible-[2]
Dichloromethane> 200 g/L20
Isopropanol50 - 100 g/L20
Toluene50 - 100 g/L20
Hexane50 - 100 g/L20
Petroleum EtherPractically Insoluble-[2]
KerosenePractically Insoluble-[2]
Usual Spray OilsPractically Insoluble-[2]

A study by Polatoğlu et al. investigated the solubility of this compound in various water-organic solvent mixtures and noted the following order of solubility in the pure organic solvents: acetone > isopropyl alcohol > acetonitrile > ethanol > methanol.[4]

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances in water are provided by the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[5][6][7] For a substance with low water solubility like this compound, the Flask Method (OECD 105) is appropriate.[8]

Principle of the Flask Method

The flask method is designed for substances with a solubility of greater than 10⁻² g/L.[8] The principle involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature under constant agitation until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus and Reagents
  • Glassware: Erlenmeyer flasks with stoppers, centrifuge tubes, filtration apparatus.

  • Constant Temperature Bath: Capable of maintaining the desired temperature ± 0.5°C.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector for quantification of this compound.

  • Reagents: Distilled or deionized water, this compound (of known purity), and appropriate solvents for extraction and analysis.

Test Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound and the time required to reach equilibrium.

  • Sample Preparation: A supersaturated solution of this compound in water is prepared by adding an excess amount of the substance to a flask containing water.

  • Equilibration: The flask is placed in a constant temperature bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The solution is allowed to stand at the test temperature to allow for the separation of undissolved this compound. Centrifugation or filtration may be used to remove solid particles.

  • Sample Analysis: An aliquot of the clear aqueous phase is carefully removed and the concentration of this compound is determined using a validated analytical method (e.g., HPLC-UV or GC-NPD/FPD).

  • Data Reporting: The solubility is reported as the average of at least three independent determinations, expressed in g/L or mg/L at the specified temperature.

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is not a potent cholinesterase inhibitor. In vivo, it is metabolically activated to its oxygen analog, paraoxon, which is a powerful and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[9][10] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and the characteristic signs of organophosphate poisoning.[10]

Parathion_Mechanism_of_Action This compound This compound Metabolic_Activation Metabolic Activation (Oxidation) This compound->Metabolic_Activation in vivo Paraoxon Paraoxon Metabolic_Activation->Paraoxon AChE Acetylcholinesterase (AChE) Paraoxon->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation ACh Acetylcholine (ACh) ACh->AChE Substrate Cholinergic_Overstimulation Cholinergic Overstimulation ACh_Accumulation->Cholinergic_Overstimulation

This compound's metabolic activation and inhibition of acetylcholinesterase.
Experimental Workflow: Pesticide Residue Analysis (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues, including this compound, in various matrices.[11][12][13][14] The general workflow involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup Sample 1. Sample Weighing (e.g., 10-15g homogenized sample) Add_Solvent 2. Add Acetonitrile (Extraction Solvent) Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate buffers) Add_Solvent->Add_Salts Shake_Centrifuge1 4. Shake Vigorously & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant 5. Transfer Aliquot of Supernatant Shake_Centrifuge1->Transfer_Supernatant Organic Layer Add_dSPE 6. Add d-SPE Sorbents (e.g., PSA, C18, GCB) Transfer_Supernatant->Add_dSPE Shake_Centrifuge2 7. Shake & Centrifuge Add_dSPE->Shake_Centrifuge2 Analysis 8. Analysis (GC-MS or LC-MS/MS) Shake_Centrifuge2->Analysis Final Extract

References

Environmental fate and transport of Parathion in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Transport of Parathion in Soil and Water

Introduction

This compound (O,O-diethyl-O-4-nitrophenyl thiophosphate) is an organophosphate insecticide and acaricide previously used extensively in agriculture.[1] Due to its high acute toxicity to non-target organisms, including humans, its use has been banned or restricted in many countries.[1] Understanding the environmental fate and transport of this compound is critical for assessing the risks associated with historical contamination and for managing contaminated sites. This technical guide provides a comprehensive overview of the degradation, sorption, and transport processes governing this compound's behavior in soil and aquatic environments, tailored for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. It has moderate water solubility and a high octanol-water partition coefficient (Log Kow), indicating a tendency to partition into organic phases rather than water.[1] Its relatively low vapor pressure suggests that volatilization is not a primary dissipation pathway.[1] this compound's strong affinity for organic carbon, indicated by its high organic carbon-water partition coefficient (Koc), is a key factor in its limited mobility in soil.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Water Solubility24 mg/L (at 25°C)[1]
Vapor Pressure5.0 mPa (at 20°C)[3]
Log Octanol-Water Partition Coefficient (Log Kow)3.83[1]
Henry's Law Constant2.98 x 10-7 atm-m3/mol[4]

Environmental Fate in Soil

Once introduced into the soil, this compound is subject to several degradation and transport processes that determine its persistence and potential for off-site movement.

Degradation Processes

Degradation in soil is a result of biotic and abiotic processes, with microbial action being the most significant.[2]

  • Biodegradation : Microbial metabolism is the primary mechanism for this compound detoxification in soil.[2] Degradation is significantly faster in non-sterilized soils compared to sterilized controls, highlighting the crucial role of microorganisms.[2] For instance, after eight weeks of incubation, less than 2% and 6% of applied this compound remained in organic and mineral soils, respectively, whereas 80% and 95% remained in their sterilized counterparts.[2] The degradation pathway is influenced by soil conditions; under aerobic conditions, hydrolysis to p-nitrophenol is common, while under anaerobic (flooded) conditions, the nitro group is reduced to form aminothis compound.[2][5] Several bacterial genera, including Flavobacterium and Pseudomonas, are capable of hydrolyzing this compound.[2]

  • Photodegradation : The breakdown of this compound by sunlight is a relevant process but is limited to the soil surface, as sunlight does not penetrate deeper soil layers.[2] Measured photodegradation half-lives in various soils range from approximately 15 to 21 days.[2] The primary degradation products from photolysis are paraoxon and p-nitrophenol.[2]

  • Chemical Hydrolysis : this compound can undergo slow chemical hydrolysis in soil systems.[2] This process is generally slower than microbial degradation but contributes to the overall dissipation.[6]

Transport Mechanisms

This compound's movement within and from the soil is primarily controlled by its strong sorption characteristics.

  • Sorption and Mobility : this compound exhibits low mobility in soil due to its strong adsorption to soil particles, a process positively correlated with the soil's organic matter content.[2] This strong binding significantly limits its potential to leach into groundwater.[2][7] The fraction of this compound leached from a soil column was found to be only 1.24% for an organic soil and 4.36% for sand.[2]

  • Volatilization : Volatilization of this compound from soil surfaces is generally considered a minor dissipation pathway due to its low vapor pressure and strong adsorption to soil.[2]

Environmental Fate in Water

In aquatic systems, this compound is degraded by a combination of chemical, photochemical, and biological processes. Its distribution is influenced by its tendency to adsorb to suspended solids and sediment.

Degradation Processes
  • Chemical Hydrolysis : Hydrolysis is a major degradation pathway for this compound in water. The rate is highly dependent on pH and temperature.[2] this compound is relatively stable in neutral or acidic water but hydrolyzes rapidly under alkaline conditions.[2] An increase in temperature from 20°C to 37.5°C at pH 7.4 was shown to decrease the hydrolysis half-life from 130 days to 27 days.[2]

  • Photodegradation : In surface waters, photolysis by sunlight is an important degradation process.[1][2] The rate is influenced by the intensity of sunlight and the presence of natural photosensitizers like humic and fulvic acids.[2] The primary degradation product of photolysis in water is paraoxon, with smaller amounts of p-nitrophenol and aminothis compound also observed.[2]

  • Biodegradation : As in soil, microbial metabolism is a major route of this compound detoxification in aquatic environments.[2] Microorganisms in water and sediment can rapidly degrade this compound.[2] In some cases, repeated exposure can lead to microbial populations that are acclimated to degrade the compound more rapidly.[4]

Transport and Distribution
  • Sorption to Sediments : this compound released into water readily adsorbs to suspended solids and bottom sediments.[2] This partitioning affects its availability for degradation processes like photolysis and biodegradation, as well as its bioavailability to aquatic organisms.[2]

  • Volatilization : While some volatilization from the water surface can occur, the process is attenuated by this compound's strong adsorption to sediment and suspended particles.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the fate and transport of this compound.

Table 2: Half-life of this compound in Soil

Degradation ProcessSoil TypeHalf-lifeReference
BiodegradationSandy Loam< 1 week[2]
BiodegradationOrganic Soil1.5 weeks[2][6]
PhotodegradationSandy Clay Loam (0.90% OM)21.3 days[2]
PhotodegradationClay Loam (1.94% OM)15.6 days[2]
PhotodegradationSandy Loam (3.52% OM)20.8 days[2]
Foliar Residue DecayPlant Foliage1 day - 2 weeks[7][8]

Table 3: Half-life of this compound in Water

Degradation ProcessWater Type/ConditionHalf-lifeReference
HydrolysispH 7, 20°C130 days[2]
HydrolysispH 6.3, 20°C62 days[2]
HydrolysispH 8, sterile buffer15 weeks[2]
HydrolysisAqueous System, pH 7.4, 37.5°C27 days[2]
PhotodegradationLake Water17.8 days[2]
PhotodegradationRiver Water23.7 days[2]
PhotodegradationMarine Water18.9 days[2]
PhotodegradationDistilled Water19.6 days[2]

Table 4: Soil Sorption Coefficients (Koc) for this compound

Soil/Sediment CharacteristicsLog KocKoc RangeReference
Various soils and sediments2.50 - 4.20-[2]
Various soils (0.2-6.1% OM)-314 - 15,860[2]
Five sterilized Iowa soils (0.88-31.65% OM)-602 - 805[2]
Four soil types (0.41-43.7% OM)-965 - 1,700[2]
Israeli soils (0.11-5.82% OM)-Avg. 674[2]
Israeli sediments (3.08-7.85% OM)-Avg. 1,538[2]

Key Degradation Pathways

This compound degradation proceeds through distinct pathways depending on environmental conditions, primarily the presence or absence of oxygen. The main routes include oxidation to the more toxic paraoxon, hydrolysis to p-nitrophenol, and reduction to aminothis compound.

Parathion_Degradation cluster_aerobic Aerobic / Photochemical Pathways cluster_anaerobic Anaerobic Pathway This compound This compound paraoxon Paraoxon This compound->paraoxon Oxidation (e.g., sunlight) pnp p-Nitrophenol This compound->pnp Hydrolysis detp Diethylthiophosphoric Acid This compound->detp Hydrolysis paraoxon->pnp Hydrolysis aminothis compound Aminothis compound pap p-Aminophenol aminothis compound->pap Hydrolysis parathion2->aminothis compound Reduction (Microbial)

Caption: Major degradation pathways for this compound under aerobic and anaerobic conditions.

Standard Experimental Protocols

Evaluating the environmental fate of this compound requires standardized laboratory methods. The following sections describe the general protocols for key experiments.

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc), which indicate a chemical's tendency to bind to soil.

Methodology:

  • Soil Preparation: Representative soil samples are air-dried, sieved (typically <2 mm), and characterized for properties like pH, organic carbon content, and texture.

  • Solution Preparation: A stock solution of this compound, often 14C-radiolabeled for ease of quantification, is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil water.

  • Equilibration: A known mass of soil is placed in a centrifuge tube with a known volume of the this compound solution. The tubes are agitated on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours). Preliminary kinetic studies are performed to determine the exact equilibrium time.[2]

  • Phase Separation: The tubes are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).

  • Analysis: The concentration of this compound remaining in the supernatant is measured using liquid scintillation counting (for 14C-labeled compound) or chromatographic methods like HPLC or GC.[9][10]

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is calculated as the ratio of the concentration in soil to the concentration in water. Koc is then derived by normalizing Kd to the fraction of organic carbon in the soil.

Sorption_Workflow A 1. Prepare Soil (Air-dry, Sieve) C 3. Combine Soil & Solution in Centrifuge Tube A->C B 2. Prepare this compound Solution (in 0.01M CaCl2) B->C D 4. Equilibrate (Shake at constant temp) C->D E 5. Centrifuge (Separate solid & liquid) D->E F 6a. Analyze Supernatant (HPLC, GC, or LSC) E->F G 6b. (Optional) Extract & Analyze Soil Pellet E->G H 7. Calculate Kd and Koc F->H

Caption: General experimental workflow for a batch equilibrium soil sorption study.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and pathway of degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

  • Soil Treatment: Sieved, fresh soil is adjusted to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and treated with 14C-parathion.

  • Incubation: The treated soil is incubated in the dark at a constant temperature.

  • Aerobic Conditions: For aerobic studies, a continuous stream of humidified, CO2-free air is passed through the incubation vessel. Volatile organics and 14CO2 produced from mineralization are trapped in solutions (e.g., ethylene glycol and KOH).

  • Anaerobic Conditions: For anaerobic studies, the soil is typically saturated with water and purged with nitrogen after an initial aerobic phase to establish anaerobic conditions.

  • Sampling and Extraction: At periodic intervals, replicate soil samples are removed and extracted with appropriate organic solvents (e.g., acetonitrile/water).

  • Analysis: The extracts are analyzed using HPLC with a radioactivity detector or GC to quantify the parent this compound and its degradation products. The amount of non-extractable (bound) residues and mineralized 14CO2 is also quantified.

  • Data Analysis: Degradation kinetics (e.g., half-life) are calculated by plotting the decline in the parent compound concentration over time.

Analytical Determination

The quantification of this compound and its primary metabolites (paraoxon, p-nitrophenol) in environmental samples is predominantly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][10]

  • Sample Preparation: Methods vary by matrix but typically involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the soil or water matrix.[9]

  • Instrumentation:

    • GC is often coupled with selective detectors such as a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) for sensitive and specific detection.[9][10]

    • HPLC with a UV detector is also commonly used, particularly for analyzing the parent compound and its metabolites simultaneously.[9]

Conclusion

The environmental fate of this compound is a complex interplay of degradation and transport processes. In soil, its fate is dominated by microbial degradation, while its strong sorption to organic matter results in low mobility and a minimal risk of leaching to groundwater. In aquatic systems, dissipation is driven by a combination of chemical hydrolysis (influenced by pH and temperature), photodegradation in surface waters, and microbial degradation. Adsorption to suspended solids and sediments is a key process that controls the distribution and bioavailability of this compound in water. The primary degradation products of concern are the more toxic metabolite paraoxon and the more mobile p-nitrophenol. A thorough understanding of these pathways and the factors that control them is essential for accurately assessing the environmental risk and developing effective remediation strategies for this compound-contaminated sites.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Parathion in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parathion is a highly toxic organophosphate pesticide that has been used in agriculture.[1] Due to its potential for adverse health effects and environmental contamination, its use has been canceled in many countries, including the United States.[2] However, its persistence and historical use necessitate sensitive and reliable analytical methods for its detection in environmental matrices such as water, soil, and air. This document provides detailed application notes and protocols for researchers and scientists involved in the monitoring of this compound. The primary analytical techniques covered include chromatography, electrochemical methods, and immunoassays.

Sample Preparation

Proper sample preparation is a critical step that significantly influences the accuracy and reliability of results.[3] The primary goals are to extract this compound from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[4][5] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3]

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Air) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Cleanup & Concentration (e.g., Florisil, N-EVAP) Extraction->Cleanup Instrument Instrumental Analysis (GC-MS, HPLC, Sensor) Cleanup->Instrument Data Data Acquisition Instrument->Data Quant Quantification & Reporting Data->Quant

General workflow for this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure based on common SPE methods for extracting organophosphate pesticides from water.[1][6]

  • Cartridge Conditioning: Pre-condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Pass the filtered water sample (e.g., 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge using a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate or a mixture of toluene and acetone.[6]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

G Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Interferences (Deionized Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute this compound (Organic Solvent) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Analysis Ready for Analysis Concentrate->Analysis

Solid-Phase Extraction (SPE) workflow.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods for the separation and detection of this compound in environmental samples.[1][2] These techniques are often coupled with mass spectrometry (MS) for highly sensitive and specific detection.[7][8]

Application Note: GC-MS for this compound Detection

GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification. Detectors commonly used include the Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), and Electron Capture Detector (ECD).[1][2][7]

G GC-MS Analysis Workflow Sample Prepared Sample (1 µL) Injector GC Injector (e.g., 230°C) Sample->Injector Column GC Column (Separation) Injector->Column Transfer Transfer Line Column->Transfer MS Mass Spectrometer (Ionization & Detection) Transfer->MS Data Data System (Chromatogram) MS->Data

Workflow for GC-MS analysis of this compound.
Protocol 2: GC-NPD Analysis of this compound in Soil

This protocol is a representative method for the analysis of this compound in soil extracts.

  • Sample Extraction: Extract a 20-30 g soil sample using a suitable solvent like acetone or acetonitrile via methods such as Soxhlet extraction or pressurized fluid extraction.[6]

  • Cleanup: Perform a cleanup step if necessary, for example, using Florisil column chromatography, to remove interfering co-extractives.[6][9]

  • GC Conditions:

    • Instrument: Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 230°C.[10]

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector Temperature: 280°C.[10]

  • Injection: Inject 1 µL of the concentrated extract into the GC.

  • Quantification: Create a calibration curve using this compound standards of known concentrations (e.g., 0.01 to 1.0 µg/mL). Quantify the sample concentration by comparing its peak area to the calibration curve.

Application Note: LC-MS/MS for this compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing this compound, especially in complex aqueous samples.[11] It offers high selectivity and sensitivity, often requiring less rigorous sample cleanup compared to GC methods.[11]

Quantitative Data for Chromatographic Methods
MatrixPreparation MethodAnalytical MethodDetection Limit (LOD)Recovery (%)Reference
Drinking WaterSPE (C18)GC/NPD20 pg/mL (ppt)>95[6]
Surface WaterSPE (XAD resins)GC/Ion Trap MS0.005 µg/L (ppb)109.3[1][6]
AirSorbent Tube (XAD-2)GC/FPD0.0004 mg/m³92[6]
SoilSolvent ExtractionGC/FPDppb range80-110[8]
Runoff WaterSPELC-MS/MS0.40–5.49 ng/L41-127[11]

Electrochemical Sensors

Electrochemical sensors offer a rapid, simple, and sensitive alternative for the on-site detection of this compound.[12] These methods are based on the electrochemical reduction or oxidation of this compound or its derivatives at a modified electrode surface.[13] Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are commonly employed.[12]

Application Note: Voltammetric Detection of this compound

The principle involves the reduction of the nitro group (-NO₂) in the this compound molecule to a hydroxylamine or amine group, which generates a measurable electrical signal.[14] The electrode surface is often modified with nanomaterials, such as zirconia or gold nanoparticles, to enhance sensitivity and selectivity by pre-concentrating the pesticide on the electrode surface.[12][13]

G Principle of an Electrochemical Sensor This compound This compound in Sample Electrode Modified Electrode (e.g., ZrO2 Nanoparticles) This compound->Electrode 1. Introduction Binding Binding to Electrode Surface (Pre-concentration) Electrode->Binding 2. Adsorption Reduction Electrochemical Reduction (Voltage Scan) Binding->Reduction 3. Analysis Signal Current Signal (Proportional to Concentration) Reduction->Signal 4. Detection

Principle of an electrochemical sensor.
Protocol 3: Electrochemical Detection using a Modified Electrode

This is a generalized protocol based on published methods for electrochemical sensing.[12][13]

  • Sample Preparation: For water samples, filtration may be sufficient. Adjust the pH of the sample with a buffer solution as specified by the sensor's requirements (e.g., pH 6.75).[14]

  • Electrode Preparation: Activate or modify the working electrode as per the manufacturer's or literature's instructions (e.g., electrodeposition of nanoparticles).[12]

  • Pre-concentration: Immerse the modified electrode in the prepared sample solution for a defined period (e.g., 2-10 minutes) to allow this compound to adsorb onto the surface.[12]

  • Measurement: Transfer the electrode to an electrochemical cell containing only the buffer solution. Record the voltammetric response (e.g., using DPV or SWV) by scanning the potential over the required range.

  • Quantification: The peak current in the voltammogram is proportional to the concentration of this compound. Quantify using a pre-established calibration curve.

Quantitative Data for Electrochemical Methods
Analytical MethodLinear RangeDetection Limit (LOD)MatrixReference
SWV with ZrO₂ Nanoparticle Sensor5-100 ng/mL1 ng/mL (ppb)General[12]
Molecularly Imprinted Polymer Sensor3x10⁻⁷ - 1x10⁻⁴ mol/L1x10⁻⁷ mol/LGeneral[15]
DPV with Nanostructured Gold Electrode0.01-4 ppm5.9 ppbAgricultural[13]
Differential Pulse Polarography-8x10⁻⁸ mol/LSoil[14]

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow assays, are rapid screening tools that utilize the specific binding between an antibody and this compound.[16][17] They are particularly useful for high-throughput screening of a large number of samples due to their simplicity and speed.[17]

Application Note: Competitive ELISA for this compound

For small molecules like this compound, a competitive immunoassay format is typically used. In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[16]

G Competitive ELISA Principle cluster_0 Low this compound in Sample cluster_1 High this compound in Sample A1 This compound-Enzyme Conjugate Binds to Antibody A2 Substrate Added A1->A2 A3 Strong Color Signal A2->A3 B1 Sample this compound Binds, Blocking Conjugate B2 Substrate Added B1->B2 B3 Weak/No Color Signal B2->B3

Principle of competitive ELISA for this compound.
Protocol 4: General Immunoassay Procedure

  • Sample Extraction: Extract this compound from the sample matrix using a simple procedure, often with methanol or acetonitrile.[18] For some food and water samples, direct analysis is possible after dilution.[18]

  • Assay:

    • Add the sample extract, this compound-enzyme conjugate, and specific antibody solution to a microplate well pre-coated with a secondary antibody.

    • Incubate to allow the competitive binding reaction to occur.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate that reacts with the enzyme on the bound conjugate.

  • Detection: Measure the intensity of the color produced using a microplate reader. The concentration is inversely related to the color signal.

Quantitative Data for Immunoassays
Assay TypeDetection Limit (LOD) / Cut-offMatrixReference
ELISA0.5 µg/L (ppb)Water, Food[18]
Gold Immunochromatographic Assay (GICA)0.1 µg/mL (ppm)Agricultural Products[19]
Impedimetric Immuno-sensor0.66 ng/LPomegranate Juice[20]

References

Application Notes and Protocols for the Quantification of Parathion using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion is a highly toxic organophosphate insecticide that necessitates sensitive and reliable analytical methods for its quantification in various matrices, including environmental, biological, and food samples. Gas chromatography (GC) is a cornerstone technique for this purpose, offering high resolution and sensitivity, especially when coupled with selective detectors. This document provides detailed application notes and standardized protocols for the quantification of this compound using different GC-based methods.

Data Presentation: Quantitative Performance of GC Methods for this compound Analysis

The selection of a suitable analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of various GC techniques for this compound quantification.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-NPD Apples2 ppb-88-108[1]
GC-FPD Rat Blood & Brain3.0 ppb--[1][2]
GC-MS Hazardous Waste Incinerator Effluents2.0 ng--[1][2]
GC-ECD Fish Plasma & Water-9 ng/mL91.9-100.0[3]
GC-MS Dried Medicinal Plants (HS-SPME)0.5 ng/g2.5 ng/g-[4]
GC-MS/MS Fruits & Vegetables-2 µg/kg-[5]
GC-FPD Olive Oil-0.05 mg/kg78-97[6]
GC-NPD Various FoodsLow or sub-ppb1-500 ng/mL (Linearity)-[7]
GC-MSD Environmental Water-1.8-29.2 ng/L70.1-116.5[8]
GC-FPD Human Plasma & Breastmilk0.09 ng/mL (this compound Methyl)--[9]

Experimental Workflows and Logical Relationships

The general workflow for this compound analysis by gas chromatography involves several key stages, from sample collection to data analysis.

Caption: General workflow for this compound analysis using Gas Chromatography.

Detailed Experimental Protocols

The following are detailed protocols for common GC-based methods for this compound quantification.

Protocol 1: this compound Quantification in Agricultural Products using GC-FPD/NPD

This protocol is adapted from a standard method for analyzing this compound in agricultural products.[10]

1. Scope: This method is applicable for the determination of this compound residues in various agricultural products.

2. Principle: this compound is extracted from the sample using acetone, followed by a liquid-liquid partitioning cleanup. The final extract is analyzed by a gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).

3. Reagents and Materials:

  • Acetone, Acetonitrile, n-Hexane (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Diatomaceous earth

  • Silica gel for column chromatography (63-200 µm)

  • This compound analytical standard

  • Homogenizer, Rotary evaporator, Separatory funnels

4. Sample Preparation (Extraction and Cleanup):

  • Weigh 20.0 g of the homogenized sample into a blender jar.

  • Add 100 mL of acetone and homogenize for three minutes.[10]

  • Filter the mixture by suction through a filter paper layered with diatomaceous earth.

  • Re-extract the residue with 50 mL of acetone and combine the filtrates.

  • Concentrate the filtrate to approximately 30 mL using a rotary evaporator at ≤40°C.

  • Transfer the concentrate to a separatory funnel containing 100 mL of a saturated sodium chloride solution.

  • Extract the aqueous phase with 100 mL of an ethyl acetate/n-hexane (1:4) mixture.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to near dryness and redissolve in a suitable volume of acetone or hexane for GC analysis.

5. GC-FPD/NPD Conditions:

  • Instrument: Gas chromatograph with FPD (Phosphorus mode, 526 nm filter) or NPD.[10]

  • Column: Silicate glass capillary column (e.g., 0.53 mm i.d., 10-30 m length) coated with methyl silicone (1.5 µm thickness).[10]

  • Temperatures:

    • Inlet: 230°C[10]

    • Detector: 280°C[10]

    • Oven Program: Hold at 80°C for 1 minute, then ramp at 8°C/minute to 250°C and hold for 5 minutes.[10]

  • Carrier Gas: Helium, at an optimal flow rate.[10]

6. Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the sample by comparing the peak area or height with the calibration curve.

Protocol 2: Analysis of this compound in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of this compound in biological matrices like blood or tissue.[1][2][11]

1. Scope: This method is suitable for the detection and quantification of this compound in biological samples.

2. Principle: this compound is extracted from the biological matrix using an organic solvent. For low concentrations, a cleanup step may be necessary. The extract is then analyzed by GC-MS for confirmation and quantification.

3. Reagents and Materials:

  • Acetonitrile, Hexane, Ethyl Acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or ENVI Carb-II/PSA)

  • This compound analytical standard

  • Vortex mixer, Centrifuge, Nitrogen evaporator

4. Sample Preparation (SPE Cleanup):

  • To 2 mL of blood or homogenized tissue, add 2 mL of acetonitrile.[11]

  • Vortex mix thoroughly and centrifuge to separate the layers.

  • Transfer the acetonitrile (upper) layer to a clean tube.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound with a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate).[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane or other suitable solvent.

5. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Temperatures:

    • Injector: 250°C

    • Oven Program: Initial temperature of 70°C, ramp at 25°C/min to 150°C, then at 3°C/min to 200°C, and finally at 8°C/min to 280°C, hold for 10 minutes.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 291, 109, 97).[13]

6. Quantification: Generate a calibration curve from this compound standards. The concentration of this compound in the sample is determined by comparing the integrated peak area of the primary quantifying ion to the calibration curve.

Signaling Pathways and Logical Relationships

The choice of detector in gas chromatography is critical for achieving the desired selectivity and sensitivity for this compound analysis.

Detector_Selection cluster_detectors GC Detectors This compound This compound (Organophosphate) NPD NPD (Nitrogen-Phosphorus Detector) This compound->NPD Contains Phosphorus & Nitrogen (High Selectivity) FPD FPD (Flame Photometric Detector) This compound->FPD Contains Phosphorus (High Selectivity for P) MS MS (Mass Spectrometry) This compound->MS Provides Structural Information (High Specificity & Confirmation) ECD ECD (Electron Capture Detector) This compound->ECD Electronegative Moiety (High Sensitivity)

Caption: Detector selection logic for this compound analysis by GC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Parathion-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathion-ethyl is a highly toxic organophosphate insecticide and acaricide. Due to its potential for environmental contamination and risks to human health, sensitive and reliable analytical methods for its detection and quantification are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound-ethyl in various matrices, offering excellent separation and sensitivity. This application note provides a detailed protocol for the analysis of this compound-ethyl using HPLC, along with a summary of various reported methods.

Quantitative Data Summary

The following table summarizes quantitative data from various HPLC methods developed for the analysis of this compound and related compounds. This allows for a comparison of different analytical approaches and their performance characteristics.

AnalyteHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)LOD (mg/L)LOQ (mg/L)Reference
This compound-ethylWaters μBondapak S18 (3.9 x 300 mm)Water/Acetonitrile (Gradient)1.027412.89--[1]
Methyl this compoundHYPERSIL GOLD C8 (250 mm × 4.6 mm, 5 μm)Acetonitrile/Water (46:54)1.0210-0.01 - 0.090.02 - 0.29[2]
Methyl this compoundCHROMOSIL C18Water/Methanol (65:35, pH 5.3)1.0225---[3]
This compound-ethylCoresep 100 Mixed-Mode------[4]
This compoundC18-silica or polystyrene-divinyl benzene co-polymer--254-0.00003 - 0.00006-[5][6]

LOD: Limit of Detection, LOQ: Limit of Quantification. Note that some values are for Methyl this compound, a closely related compound.

Experimental Protocol: HPLC Analysis of this compound-ethyl

This protocol describes a representative HPLC method for the determination of this compound-ethyl.

1. Materials and Reagents

  • This compound-ethyl analytical standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (for extraction)

  • Sodium Sulfate (anhydrous)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Waters μBondapak S18, 3.9 x 300 mm)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound-ethyl standard and dissolve it in a suitable solvent such as acetonitrile or methanol in a volumetric flask to obtain a stock solution of 1000 mg/L.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for calibration.

4. Sample Preparation (Example for Water Samples)

  • For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to concentrate the analyte and remove matrix interferences.

  • Liquid-Liquid Extraction:

    • To 100 mL of the water sample in a separatory funnel, add 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh portions of dichloromethane.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Chromatographic Conditions

  • Column: Waters μBondapak S18, 3.9 x 300 mm

  • Mobile Phase: A gradient of water and acetonitrile is used.[1]

    • Initial conditions: 15:85 (Acetonitrile:Water) for 5 minutes.

    • Ramp to 70:30 (Acetonitrile:Water) over a specified time (e.g., 15 minutes).

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detector Wavelength: 274 nm[1]

  • Column Temperature: Ambient

6. Analysis and Quantification

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound-ethyl peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound under these conditions is approximately 12.89 minutes.[1]

  • Quantify the amount of this compound-ethyl in the sample by using the calibration curve.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound-ethyl, from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (UV-Vis/DAD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound-ethyl.

Logical Relationship of Method Development

This diagram outlines the key considerations and logical steps involved in developing a robust HPLC method for this compound-ethyl analysis.

Method_Development Analyte_Properties Analyte Properties (this compound-ethyl) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Detector_Selection Detector Selection & Wavelength Analyte_Properties->Detector_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Method_Validation Method Validation (LOD, LOQ, Linearity) Mobile_Phase_Opt->Method_Validation Detector_Selection->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: Key steps in HPLC method development for this compound-ethyl.

References

Application Notes and Protocols for Parathion Exposure Assessment in Agricultural Workers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parathion is an organophosphate insecticide that has been used in agriculture to control a wide range of insects on various crops.[1] Although its use has been significantly restricted or banned in many countries, including the United States, due to its high toxicity, exposure may still be a concern for agricultural workers in regions where it is used or from historical residues.[1][2] this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][3] Acute and chronic exposures can lead to a range of health effects, from mild symptoms like headaches and nausea to severe outcomes including respiratory failure, convulsions, and death.[4][5] Therefore, robust and reliable protocols for assessing exposure in agricultural workers are essential for preventing and managing pesticide poisoning.

These application notes provide detailed protocols for the assessment of this compound exposure through biological monitoring of key biomarkers. The target audience includes researchers, scientists, and drug development professionals involved in occupational health and safety.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is not the primary toxic agent. In the body, it is metabolically activated to its oxygen analog, paraoxon, which is a potent inhibitor of acetylcholinesterase (AChE).[6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, paraoxon leads to an accumulation of ACh, causing continuous stimulation of nerve fibers, which results in the clinical signs and symptoms of this compound poisoning.[1]

G cluster_0 Biological System This compound This compound (Absorbed via skin, inhalation, ingestion) Metabolism Metabolic Activation (Liver) This compound->Metabolism Paraoxon Paraoxon (Active Metabolite) Metabolism->Paraoxon AChE Acetylcholinesterase (AChE) Paraoxon->AChE Inhibition Hydrolysis ACh Hydrolysis (Termination of Nerve Signal) AChE->Hydrolysis Catalyzes Accumulation ACh Accumulation ACh Acetylcholine (ACh) Synapse Cholinergic Synapse ACh->Synapse Synapse->AChE Normal Function Toxicity Cholinergic Toxicity (Overstimulation of Nerves) Accumulation->Toxicity

This compound's mechanism of acetylcholinesterase inhibition.

This compound Exposure Assessment Workflow

A systematic workflow is critical for accurately assessing this compound exposure in agricultural workers. The process begins with study design and sample collection and proceeds through analysis, data interpretation, and risk management.

G cluster_workflow Exposure Assessment Workflow cluster_samples Biological & Environmental Samples cluster_analysis Analytical Methods A 1. Study Design & Pre-Exposure Baseline B 2. Sample Collection A->B C 3. Sample Preparation & Analysis B->C Blood Blood (Plasma & RBCs) B->Blood Urine Urine B->Urine Air Air Samples B->Air D 4. Data Interpretation C->D E 5. Risk Management & Intervention D->E ChE Cholinesterase Assays (Ellman/Michel) Blood->ChE GCMS GC-MS / LC-MS (Metabolite Analysis) Urine->GCMS GCNPD GC-NPD/FPD (Environmental Analysis) Air->GCNPD ChE->C GCMS->C GCNPD->C

References

Application Notes: Utilizing Parathion in Developmental Neurotoxicity Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parathion, an organophosphate (OP) insecticide, serves as a critical compound for investigating developmental neurotoxicity. Studies in rat models demonstrate that neonatal exposure to this compound, even at doses below the threshold for systemic toxicity or significant cholinesterase inhibition, can lead to lasting neurochemical and behavioral deficits.[1][2][3] Unlike other organophosphates such as chlorpyrifos, this compound exhibits distinct effects on neurodevelopment, particularly on the serotonergic and cholinergic systems, making it a valuable tool for comparative toxicology and for elucidating mechanisms of OP-induced neurotoxicity that extend beyond acetylcholinesterase (AChE) inhibition.[1][2][4] These notes provide an overview of experimental protocols, key findings, and molecular pathways associated with developmental this compound exposure in rats.

Experimental Protocols

Protocol 1: Neonatal this compound Exposure

This protocol details the administration of this compound to neonatal rats during a critical period of brain development.

Materials:

  • Pregnant Sprague-Dawley rats

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory animal housing and care facilities

  • 1 ml syringes with subcutaneous needles

Procedure:

  • Animal Husbandry: On the day of birth (Postnatal Day 0, PN0), pups are randomized and redistributed to the dams to standardize litter size, typically to 10 pups (5 males, 5 females) per dam.[1] This standardizes the nutritional status of the pups.

  • This compound Solution Preparation: this compound is dissolved in DMSO to ensure consistent absorption due to its poor water solubility.[1][2]

  • Dosing Regimen: this compound is administered via subcutaneous injection at a volume of 1 ml/kg once daily from PN1 to PN4.[1][2]

  • Dose Selection: Doses of 0.1 mg/kg/day and 0.2 mg/kg/day are typically used. These doses are chosen because they straddle the threshold for detectable cholinesterase inhibition and the first signs of systemic toxicity (e.g., impaired viability).[1][2][5] The lower dose (0.1 mg/kg) generally produces 5-10% cholinesterase inhibition without mortality, while the higher dose (0.2 mg/kg) may elicit 5-10% mortality.[1][2]

  • Control Group: Control animals receive equivalent volume injections of the DMSO vehicle.[1]

  • Post-Exposure Monitoring: Animals are monitored throughout development into adolescence (PN30), young adulthood (PN60), and full adulthood (PN100) for subsequent neurochemical and behavioral analysis.[1][5]

Protocol 2: Neurochemical Analysis via Radioligand Binding

This protocol is used to measure the density of specific neurotransmitter receptors and transporters in various brain regions.

Materials:

  • Brain tissue from control and this compound-exposed rats

  • Tissue homogenization buffer

  • Radioligands (e.g., for 5HT1A, 5HT2 receptors, and 5HT transporter)

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Tissue Dissection: At specified time points (e.g., PN30, PN60, PN100), animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest (e.g., frontal/parietal cortex, hippocampus, striatum).[1]

  • Tissue Homogenization: Brain regions are homogenized in an appropriate buffer to prepare cell membranes.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with specific radioligands that bind to the target receptors or transporters (e.g., 5HT1A, 5HT2, 5HTT).

    • Incubations are conducted to equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled drug.

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor or transporter density (Bmax) is determined from saturation analysis.

Data Presentation

Table 1: Summary of this compound Dosing Regimens and Systemic Effects
ParameterDescriptionReference
Animal Model Sprague-Dawley Rats[6]
Administration Route Subcutaneous (s.c.) injection[1][2]
Vehicle Dimethyl sulfoxide (DMSO)[1][2]
Exposure Period Postnatal Days (PN) 1-4[1][2][5]
Low Dose 0.1 mg/kg/day[1][2]
High Dose 0.2 mg/kg/day[1][2]
Systemic Effect (Low Dose) 5-10% cholinesterase inhibition, no mortality[1][2]
Systemic Effect (High Dose) 5-10% mortality, straddles threshold for viability impairment[1][2]
Table 2: Summary of Key Neurochemical Changes Following Neonatal this compound Exposure
SystemBrain RegionTime PointEffectReference
Serotonergic (5HT) WidespreadPN30-PN60Initial upregulation of 5HT1A receptors[1][5]
Frontal/Parietal CortexPN60Peak upregulation of 5HT1A receptors[1][5]
Multiple RegionsPN100Emergence of deficits (reduction) in 5HT1A receptors[1][5]
VariousPN30-PN100Smaller, significant changes in 5HT2 receptors and 5HT transporter[1][5]
Cholinergic (ACh) CortexPre/Post-weanlingDose-dependent reduction in acetylcholinesterase (AChE) activity and muscarinic receptor binding[7]
Cortex, Midbrain, HippocampusAdolescence/AdulthoodLasting alterations in choline acetyltransferase and nicotinic receptors (greater effect in males)[2]
StriatumAdolescence/AdulthoodLasting alterations in ACh markers (greater effect in females)[2]
Table 3: Summary of Behavioral Deficits
Behavioral TestDoseAge of TestingObserved EffectReference
T-Maze / Radial Arm Maze 1.3-1.9 mg/kg (PN5-20)Post-weanlingSmall deficits in spatial memory[7]
Plus Maze 0.2 mg/kg (PN1-4)Adolescence/AdulthoodIncreased time on open arms, suggesting greater risk-taking[3]
Tactile Startle Response 0.2 mg/kg (PN1-4)Adolescence/AdulthoodBlunted sensorimotor reaction[3]
Radial Arm Maze (Working Memory) 0.1-0.2 mg/kg (PN1-4)Older Adult/AgedSex-selective cognitive impairment[8]

Visualizations: Pathways and Workflows

G cluster_exp Experimental Phases dosing Neonatal Dosing (PN 1-4) This compound or Vehicle growth Animal Growth & Maturation dosing->growth testing Behavioral Testing (Adolescence to Adulthood) growth->testing collection Tissue Collection & Dissection testing->collection analysis Neurochemical Analysis (e.g., Radioligand Binding) collection->analysis

Caption: Experimental workflow for developmental neurotoxicity studies.

G cluster_mech Primary Mechanisms cluster_sys Affected Neurotransmitter Systems This compound Neonatal This compound Exposure ache AChE Inhibition This compound->ache non_ache Non-AChE Mechanisms (e.g., Oxidative Stress, Altered Gene Expression) This compound->non_ache cholinergic Cholinergic System Disruption - Altered receptor density - Deficits in ChAT ache->cholinergic non_ache->cholinergic serotonergic Serotonergic System Disruption - Biphasic effect on 5HT1A - Changes in 5HT2 & 5HTT non_ache->serotonergic outcome Lasting Behavioral Deficits - Impaired Cognition & Memory - Altered Emotional Response cholinergic->outcome serotonergic->outcome G pn30 Adolescence (PN30) pn60 Young Adulthood (PN60) up Widespread Upregulation pn30->up pn100 Full Adulthood (PN100) peak Peak Upregulation (Frontal/Parietal Cortex) pn60->peak down Emergence of Deficits (Reduction) pn100->down

References

Application Notes and Protocols: Cholinesterase Inhibition Assay for Parathion Exposure Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion is a highly toxic organophosphate pesticide that poses significant health risks upon exposure. Its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe health effects.[1][2] The cholinesterase inhibition assay is a fundamental tool for monitoring exposure to this compound and other organophosphate pesticides. This colorimetric assay provides a quantitative measure of AChE activity, which is inversely proportional to the level of exposure. These application notes provide a detailed protocol for the cholinesterase inhibition assay, along with relevant quantitative data and visualizations to aid researchers in their studies.

Mechanism of Action

This compound itself is not a direct inhibitor of acetylcholinesterase. In the body, it undergoes metabolic activation, primarily in the liver, by cytochrome P450 enzymes to its active metabolite, paraoxon.[1] Paraoxon is a potent and irreversible inhibitor of AChE. It acts by phosphorylating the serine hydroxyl group at the active site of the enzyme, forming a stable, covalent bond. This inactivation of AChE prevents the breakdown of acetylcholine in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors and the subsequent toxic effects associated with this compound poisoning.

cluster_0 Biological System This compound This compound Cytochrome P450 Cytochrome P450 This compound->Cytochrome P450 Metabolic Activation Paraoxon Paraoxon Cytochrome P450->Paraoxon Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Paraoxon->Acetylcholinesterase (AChE) Inhibition (Phosphorylation) Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Inhibited AChE Inhibited AChE Acetylcholinesterase (AChE)->Inhibited AChE Acetylcholine Acetylcholine Acetylcholine->Acetylcholinesterase (AChE) Hydrolysis

Fig. 1: Signaling pathway of this compound's toxic action.

Data Presentation

The inhibitory potency of this compound and its active metabolite, paraoxon, is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes IC50 values obtained from various studies.

CompoundEnzyme SourceSpeciesIC50 ValueReference
ParaoxonPlasma CholinesteraseHuman1.1 x 10⁻⁷ M[1]
ParaoxonPlasma CholinesteraseMale Rat1.4 x 10⁻⁷ M[1]
ParaoxonPlasma CholinesteraseFemale Rat1.8 x 10⁻⁷ M[1]
ParaoxonPlasma CholinesteraseMouse1.3 x 10⁻⁷ M[1]
ParaoxonPlasma CholinesteraseHamster0.2 x 10⁻⁷ M[1]
ParaoxonPlasma CholinesteraseSwine7.9 x 10⁻⁷ M[1]
ParaoxonAcetylcholinesterase-20.4 nM[3]
Paraoxon (in presence of AChE activator)Acetylcholinesterase-42.1 nM[3]
Methyl this compoundAuricle ContractilitySparus aurata80.3 ± 1.03 µM[4]

Experimental Protocols

Principle of the Assay

The most widely used method for determining cholinesterase activity is the Ellman assay. This colorimetric method is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like paraoxon, the rate of ATCh hydrolysis decreases, leading to a lower rate of color formation.

Materials
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant)

  • This compound or Paraoxon standard

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCh)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Sample to be tested (e.g., blood plasma, tissue homogenate, environmental sample extract)

Experimental Workflow

cluster_1 Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCh Solution - this compound Standards Start->Prepare_Reagents Add_Reagents_to_Plate Add to Microplate Well: - Buffer - Sample/Standard - AChE Solution Prepare_Reagents->Add_Reagents_to_Plate Incubate_Inhibitor Incubate with Inhibitor (e.g., 15 min at RT) Add_Reagents_to_Plate->Incubate_Inhibitor Add_DTNB Add DTNB Solution Incubate_Inhibitor->Add_DTNB Add_ATCh Initiate Reaction: Add ATCh Solution Add_DTNB->Add_ATCh Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_ATCh->Measure_Absorbance Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 2: General workflow for the cholinesterase inhibition assay.
Detailed Protocol

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

    • ATCh Solution (75 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the source and activity of the enzyme and should be optimized to give a linear reaction rate for at least 10 minutes.

    • This compound/Paraoxon Standards: Prepare a stock solution of this compound or paraoxon in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of dilutions in phosphate buffer to create a standard curve for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the sample or this compound/paraoxon standard to the appropriate wells. For the control (uninhibited) wells, add 25 µL of phosphate buffer.

    • Add 25 µL of the AChE solution to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the enzymatic reaction, add 25 µL of the ATCh solution to each well.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically (every minute for 10-15 minutes) or as an endpoint measurement after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (for kinetic assays): Determine the change in absorbance per minute (ΔA/min) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Activity of sample / Activity of control)] x 100

    • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Applications

The cholinesterase inhibition assay is a versatile tool with numerous applications in research, clinical diagnostics, and environmental monitoring:

  • Biomonitoring of Occupational Exposure: Assessing cholinesterase activity in the blood of agricultural workers and pesticide applicators to monitor for this compound exposure.

  • Environmental Monitoring: Detecting the presence and quantifying the toxicity of this compound and other organophosphates in water, soil, and food samples.

  • Drug Discovery and Development: Screening for novel compounds that can act as inhibitors or reactivators of acetylcholinesterase.

  • Toxicological Research: Investigating the mechanisms of organophosphate toxicity and developing potential antidotes.

Conclusion

The cholinesterase inhibition assay is a robust, sensitive, and cost-effective method for monitoring exposure to this compound. The detailed protocol and data provided in these application notes serve as a valuable resource for researchers and professionals working in toxicology, environmental science, and drug development. Adherence to proper experimental procedures and data analysis techniques will ensure reliable and reproducible results.

References

Application Note: Solid-Phase Extraction for the Determination of Parathion in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parathion is a highly toxic organophosphorus insecticide that has been used in agriculture worldwide.[1][2][3] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in water sources is of critical importance. Solid-Phase Extraction (SPE) is a widely adopted, efficient, and solvent-reducing technique for the isolation and pre-concentration of this compound and other pesticides from aqueous matrices prior to chromatographic analysis.[4] This application note provides detailed protocols and comparative data for the extraction of this compound from water samples using SPE.

Principle of Solid-Phase Extraction (SPE) SPE is a sample preparation technique that uses a solid sorbent material, packed into a cartridge or disk, to chemically separate different components of a sample. For this compound in water, the process typically involves a nonpolar sorbent (like C18-silica or a polymer) that retains the relatively nonpolar pesticide from the polar water sample. The basic steps include:

  • Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to activate the functional groups and ensure reproducible retention.

  • Loading: The water sample is passed through the sorbent bed. This compound partitions from the aqueous phase and adsorbs onto the solid sorbent.

  • Washing: The sorbent is rinsed to remove any weakly bound, interfering compounds.

  • Elution: A small volume of an organic solvent is used to disrupt the analyte-sorbent interaction and elute the concentrated this compound for analysis.

Data Presentation: SPE Performance for this compound Extraction

The following table summarizes quantitative data from various SPE protocols for this compound extraction from water, highlighting different sorbents, analytical methods, and performance metrics.

Sorbent TypeSample MatrixSample VolumeElution Solvent(s)Analytical MethodRecovery (%)LODReference
C18 SPE DisksDrinking Water2.5 mLEthyl AcetateGC-NPD>95%20 pg/LKwakman et al. (1992)[4][5]
C18-Silica or Polystyrene-divinylbenzeneDrinking WaterUp to 300 mLBackflush onto columnHPLC-UV91% (±10% RSD)0.03-0.06 µg/LDriss et al. (1993)[4][5]
HyperSep Retain PEP (Polymer)Tap Water500 mLEthyl Acetate / DichloromethaneGC-NPD93.2% - 96.4%0.01 µg/LThermo Fisher Scientific[6][7]
Cleanert-PEP (Polymer)Underground WaterNot SpecifiedEthyl AcetateGC-MS59.5% - 94.6%4-10 ng/LMa et al. (2009)[8][9]
XAD-2 ResinDrinking Water100 L15% Acetone / 85% HexaneGC-NPD; GC-MS95% - 102%1 ng/LLebel et al. (1979)[4][5]
XAD-2 & XAD-7 ResinsSurface Water2 LMethylene ChlorideGC-Ion Trap MS109.3%0.005 µg/LMattern et al. (1991)[4][5]

Experimental Protocols

Two detailed protocols are provided below, one using a common C18 silica-based cartridge and another using a modern polymer-based cartridge, which can offer higher extraction efficiencies for a broader range of compounds.[8]

Protocol 1: this compound Extraction using C18 SPE Cartridges

This protocol is a generalized method based on standard C18 SPE procedures.[10][11][12]

1. Materials and Reagents

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar)

  • This compound standard solution

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Reagent Water (HPLC grade)

  • Nitrogen gas, high purity

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment (if necessary)

2. Apparatus

  • SPE Vacuum Manifold

  • Vacuum pump

  • Sample collection vials (e.g., 15 mL conical tubes)

  • Evaporation system (e.g., nitrogen evaporator with water bath)

  • Volumetric flasks and pipettes

3. Experimental Procedure

  • Step 1: Sample Preparation

    • Collect a 500 mL to 1 L water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • For some methods, the sample pH may need adjustment to < 2 with HCl or H₂SO₄ to ensure this compound is in a neutral form.[11][12]

  • Step 2: SPE Cartridge Conditioning

    • Place the C18 cartridges on the vacuum manifold.

    • Pass 5-10 mL of ethyl acetate through the cartridge to waste.

    • Pass 5-10 mL of methanol through the cartridge to waste.

    • Pass 10-20 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry before sample loading.

  • Step 3: Sample Loading

    • Load the prepared water sample onto the cartridge.

    • Maintain a steady flow rate of approximately 10-15 mL/min. Do not let the cartridge run dry during loading.

  • Step 4: Cartridge Drying

    • After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent bed.[11]

  • Step 5: Elution

    • Place a clean collection tube inside the manifold.

    • Add 5 mL of ethyl acetate to the cartridge. Allow it to soak the sorbent for 1 minute before applying a slow vacuum to pull the solvent into the collection tube.

    • Repeat the elution with a second 5 mL aliquot of ethyl acetate.

  • Step 6: Eluate Concentration

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or ethyl acetate) for chromatographic analysis.

Protocol 2: Enhanced Recovery using a Polymer SPE Cartridge

This protocol is adapted from methods using polymeric sorbents, which often show improved retention and recovery.[2][3][7]

1. Materials and Reagents

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., HyperSep Retain PEP), 500 mg, 6 mL

  • All reagents listed in Protocol 1, plus:

  • Sodium Chloride (NaCl)

  • Dichloromethane (HPLC grade)

2. Apparatus

  • Same as listed in Protocol 1.

3. Experimental Procedure

  • Step 1: Sample Preparation

    • Measure 500 mL of the water sample.

    • To enhance recovery by increasing the ionic strength of the sample, add 2 mL of methanol and 5 g of NaCl and dissolve completely.[2][3][7] This reduces the solubility of this compound in the water, promoting its retention on the SPE sorbent.[2][7]

  • Step 2: SPE Cartridge Conditioning

    • Place the polymer cartridges on the vacuum manifold.

    • Condition the cartridge sequentially with 5 mL of dichloromethane, 5 mL of ethyl acetate, and 5 mL of methanol, followed by 10 mL of reagent water.[2] Do not allow the sorbent to dry.

  • Step 3: Sample Loading

    • Pass the entire prepared water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Step 4: Cartridge Drying

    • After loading, dry the cartridge thoroughly under full vacuum for 15-20 minutes.

  • Step 5: Elution

    • Place a clean collection tube in the manifold.

    • Elute the cartridge with a mixture of ethyl acetate and dichloromethane. A highly effective combination is sequential elution with 4 mL of ethyl acetate, another 4 mL of ethyl acetate, and finally 2 mL of dichloromethane.[2][3]

  • Step 6: Eluate Concentration

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[2][3][7] The sample is now ready for analysis by GC or HPLC.

Mandatory Visualization: SPE Workflow Diagram

The following diagram illustrates the logical workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Collect Water Sample (500 mL - 1 L) Filter 2. Filter Sample (if particulates are present) Sample->Filter Adjust 3. Adjust Sample (Add NaCl/Methanol or adjust pH) Filter->Adjust Condition 4. Condition SPE Cartridge (Methanol, Water, etc.) Load 5. Load Sample onto Cartridge Adjust->Load Condition->Load Dry 6. Dry Cartridge (Vacuum or Nitrogen) Load->Dry Elute 7. Elute this compound (Ethyl Acetate, etc.) Dry->Elute Concentrate 8. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 9. Reconstitute Residue (e.g., in 1 mL Hexane) Concentrate->Reconstitute Analysis 10. Instrumental Analysis (GC-NPD, GC-MS, HPLC) Reconstitute->Analysis

Workflow for this compound SPE from Water Samples.

References

Application Notes and Protocols for Parathion Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion, a highly toxic organophosphate insecticide, poses significant environmental and health risks. Accurate and reliable quantification of this compound and its metabolites in biological tissues is crucial for toxicological studies, forensic investigations, and understanding its metabolic fate. This document provides detailed application notes and protocols for three common sample preparation techniques used for this compound analysis in biological tissues: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The choice of extraction method is critical and depends on the tissue matrix, the desired level of cleanliness of the extract, and the analytical instrumentation used for detection, which is often gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[1][2]

Comparison of Sample Preparation Techniques

The following table summarizes the performance of LLE, SPE, and QuEChERS for the analysis of this compound and other organophosphate pesticides in various biological tissues. The data presented is a compilation from multiple studies to provide a comparative overview.

TechniqueBiological MatrixAnalyteRecovery (%)LODLOQReference
LLE Human BloodThis compoundNot SpecifiedNot SpecifiedNot SpecifiedImproved by SPE method
Bovine MilkThis compound92.910 ppbNot Specified[3]
Spinach, Rice, Mandarin275 Pesticides62.6 - 85.50.00003–0.004 mg/kg0.0001–0.01 mg/kg[4]
SPE Human BloodThis compound96.11.21 µg/L4.03 µg/L
Bovine LiverThis compound1030.01–0.05 µg/gNot Specified[5]
Human UrineThis compound35.13 ng/mL10 ng/mL
Human BloodThis compound6.725 ng/mL50 ng/mL[6]
QuEChERS Rat Adipose TissueDieldrin, Endosulfan, Dicofol, Permethrin75 - 93Not Specified0.05 - 0.5 mg/kg[7]
Chicken LiverOrganochlorine, Organophosphate, Carbamate Pesticides70 - 1200.001 - 0.005 mg/kg0.003 - 0.015 mg/kg
Spinach, Rice, Mandarin275 Pesticides101.3 - 105.80.00003–0.004 mg/kg0.0001–0.01 mg/kg[4]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Adipose Tissue

LLE is a traditional method for extracting analytes from a liquid sample into an immiscible solvent. For solid tissues, a homogenization step is required to create a liquid homogenate.

Principle: this compound, being a lipophilic compound, is partitioned from the aqueous phase of the tissue homogenate into an organic solvent.

Materials:

  • Adipose tissue sample

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • Hexane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Reconstitution solvent (e.g., ethyl acetate)

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 1 g of adipose tissue and homogenize it with 5 mL of deionized water to create a uniform slurry.

  • Extraction: Transfer the homogenate to a 50 mL centrifuge tube. Add 10 mL of hexane.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully collect the upper hexane layer using a Pasteur pipette and transfer it to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of ethyl acetate for analysis by GC-MS or LC-MS.

Logical Relationship for LLE

LLE_Logic Sample Biological Tissue (e.g., Adipose) Homogenization Homogenization (with water) Sample->Homogenization Extraction Liquid-Liquid Extraction (with immiscible organic solvent) Homogenization->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Evaporation Evaporation Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Final Analysis (GC-MS or LC-MS) Reconstitution->Analysis SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Homogenize Tissue Homogenize Tissue Centrifuge Centrifuge Homogenize Tissue->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Load Sample Load Sample Collect Supernatant->Load Sample Condition Cartridge Condition Cartridge Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Dry Cartridge Dry Cartridge Wash Cartridge->Dry Cartridge Elute this compound Elute this compound Dry Cartridge->Elute this compound Evaporate Eluate Evaporate Eluate Elute this compound->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute Analyze Analyze Reconstitute->Analyze QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Homogenize Sample\n(with ACN) Homogenize Sample (with ACN) Add Salts\n(MgSO4, NaCl) Add Salts (MgSO4, NaCl) Homogenize Sample\n(with ACN)->Add Salts\n(MgSO4, NaCl) Shake Vigorously Shake Vigorously Add Salts\n(MgSO4, NaCl)->Shake Vigorously Centrifuge Centrifuge Shake Vigorously->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Add d-SPE Sorbents\n(MgSO4, PSA, C18) Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer Supernatant->Add d-SPE Sorbents\n(MgSO4, PSA, C18) Vortex Vortex Add d-SPE Sorbents\n(MgSO4, PSA, C18)->Vortex Centrifuge Again Centrifuge Again Vortex->Centrifuge Again Analysis Final Analysis Centrifuge Again->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Parathion Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Parathion by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Poor Recovery and Signal Suppression of this compound

Matrix effects, particularly signal suppression, are a common challenge in the LC-MS/MS analysis of this compound in complex matrices such as fruits, vegetables, and biological fluids. This can lead to inaccurate quantification and poor method sensitivity. The following table summarizes the effectiveness of different strategies to mitigate matrix effects for this compound analysis.

Table 1: Comparison of Matrix Effect Mitigation Strategies for this compound Analysis

StrategyMatrixAnalyte ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) (%)Notes
QuEChERS with PSA Cleanup Lettuce50 µg/kg858PSA is effective for removing polar interferences.
Tomato50 µg/kg926Good performance in acidic matrices.
Orange50 µg/kg7812Challenges with citrus matrices may require further optimization.
QuEChERS with C18 Cleanup Spinach50 µg/kg889C18 is effective for removing non-polar interferences.
Bell Pepper50 µg/kg955Excellent performance in matrices with moderate complexity.
Matrix-Matched Calibration Various10-100 µg/L95-105<15Compensates for signal suppression but requires blank matrix.
Stable Isotope-Labeled Internal Standard (this compound-d10) Various10-100 µg/L98-102<10Highly effective in compensating for matrix effects and extraction variability.[1]

Disclaimer: The data in this table is compiled from various sources and represents typical performance. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables

This protocol describes a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from vegetable matrices.

1. Sample Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If using an internal standard, add the appropriate volume of this compound-d10 solution at this stage.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA for general vegetable matrices; for matrices with high fat content, C18 may be added).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase if necessary.

  • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) 292.1 → Product Ions (m/z) 109.1 (quantifier), 139.1 (qualifier)

    • This compound-d10 (Internal Standard): Precursor Ion (m/z) 302.1 → Product Ion (m/z) 114.1

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal suppression for this compound in my samples. What is the first step I should take?

A: The first step is to quantify the extent of the matrix effect. This can be done by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard in a neat solvent at the same concentration. If significant suppression (e.g., >20%) is observed, you should proceed with troubleshooting.

Q2: What is the most effective way to eliminate matrix effects for this compound analysis?

A: The most effective strategy is often a combination of approaches. A robust sample cleanup method, such as QuEChERS with an appropriate dSPE sorbent, is crucial to remove interfering matrix components.[2][3] The use of a stable isotope-labeled internal standard like this compound-d10 is highly recommended to compensate for any remaining matrix effects and variability in sample preparation.[1]

Q3: When should I use matrix-matched calibration?

A: Matrix-matched calibration is a good option when a stable isotope-labeled internal standard is not available. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This approach helps to compensate for signal suppression or enhancement caused by the matrix. However, it requires access to a true blank matrix, which may not always be feasible.

Q4: Can I simply dilute my sample extract to reduce matrix effects?

A: Yes, dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach will also dilute your analyte of interest, which may compromise the sensitivity of your assay, especially for samples with low this compound concentrations.

Q5: Which dSPE sorbent should I choose for my specific matrix?

A: The choice of dSPE sorbent depends on the nature of your matrix.

  • PSA (Primary Secondary Amine): Effective for removing organic acids, fatty acids, and some sugars. It is a good general-purpose sorbent for many fruit and vegetable matrices.

  • C18: Used for removing non-polar interferences, such as fats and waxes. It is often used for high-fat matrices.

  • GCB (Graphitized Carbon Black): Effective for removing pigments like chlorophyll and carotenoids. However, it can also retain some planar analytes, so its use should be carefully evaluated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g sample Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE dSPE Cleanup (PSA/C18) Centrifuge1->dSPE Acetonitrile layer Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Cleaned Extract LCMS LC-MS/MS System FinalExtract->LCMS Injection Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for this compound analysis using QuEChERS and LC-MS/MS.

troubleshooting_matrix_effects Start Signal Suppression or Poor Recovery Observed QuantifyME Quantify Matrix Effect (Post-Extraction Spike) Start->QuantifyME IsMESignificant Is Matrix Effect > 20%? QuantifyME->IsMESignificant OptimizeCleanup Optimize Sample Cleanup (e.g., different dSPE sorbent) IsMESignificant->OptimizeCleanup Yes End Analysis Complete IsMESignificant->End No UseIS Use Stable Isotope-Labeled Internal Standard (this compound-d10) OptimizeCleanup->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch If IS unavailable DiluteSample Dilute Sample Extract UseIS->DiluteSample MatrixMatch->DiluteSample CheckSensitivity Is Sensitivity Sufficient? DiluteSample->CheckSensitivity CheckSensitivity->OptimizeCleanup No Revalidate Re-validate Method CheckSensitivity->Revalidate Yes Revalidate->End

Caption: Troubleshooting decision tree for addressing matrix effects in this compound analysis.

References

Improving stability of Parathion in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Parathion in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in my aqueous experimental solutions?

A1: The degradation of this compound in aqueous solutions is influenced by several key factors. The most significant are:

  • pH: this compound is relatively stable in acidic to neutral conditions but hydrolyzes rapidly in alkaline (high pH) environments[1][2].

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and overall degradation[1].

  • Light (Photolysis): Exposure to sunlight and UV light can significantly speed up the degradation process[1].

  • Microbial Activity: Microorganisms present in non-sterile water can rapidly metabolize and detoxify this compound[1].

Q2: My this compound solution seems to be losing potency. How can I improve its stability?

A2: To enhance stability and ensure consistent potency, you should control the factors mentioned above.

  • Use Buffered, Sterile Solutions: Prepare your solutions using sterile, purified water and a buffer to maintain a slightly acidic to neutral pH (ideally pH 4.5-6.0).

  • Control Temperature: Prepare stock solutions in an ice bath and store them at low temperatures (e.g., 4°C). For experiments, use the lowest temperature compatible with your protocol.

  • Protect from Light: Store all this compound solutions in amber glass vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.

  • Prepare Fresh Solutions: Due to its inherent instability, it is best practice to prepare this compound working solutions fresh for each experiment from a recently prepared stock solution.

Q3: What is the optimal pH for storing and using this compound solutions?

A3: this compound exhibits its greatest stability in acidic to neutral pH ranges. It is most stable around pH 4.5 to 5.0[1][2]. As the pH increases into the alkaline range (pH > 7), the rate of hydrolysis increases dramatically[1][3]. For maximal stability, buffering your aqueous solution to a pH between 4.5 and 6.0 is recommended.

Q4: How does temperature affect the stability of this compound in aqueous solutions?

A4: Temperature has a significant impact on this compound's stability. An increase in temperature accelerates the rate of hydrolysis. For instance, at a pH of 7.4, increasing the temperature from 20°C to 37.5°C can cause the half-life to decrease from 130 days to just 27 days[1]. Therefore, maintaining cool conditions during preparation, storage, and experimentation is critical.

Q5: Should I protect my this compound solutions from light?

A5: Yes. Photodegradation is a significant pathway for this compound breakdown. Exposure to sunlight can dramatically reduce its half-life. In one study in pH 7.3 river water, the half-life in darkness was 86 days at 22°C, but this decreased to only 8 days when exposed to sunlight[1]. Always use light-protective containers and minimize light exposure during your experiments.

Q6: I'm seeing unexpected results. Could degradation products be interfering with my experiment?

A6: Yes, this is a distinct possibility. The primary degradation products of this compound hydrolysis are paraoxon and p-nitrophenol [1][4]. Paraoxon is also a potent cholinesterase inhibitor and may be more toxic than this compound itself, which could lead to confounding results[1]. The formation of p-nitrophenol can sometimes be observed as a slight yellowing of the solution. If you suspect degradation, it is crucial to prepare a fresh solution and re-run the experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experimental batches. Degradation of this compound stock or working solutions between experiments.Prepare fresh working solutions for each experiment. Validate the concentration of your stock solution periodically. Ensure storage conditions (low temperature, darkness, controlled pH) are consistently maintained.
Rapid loss of this compound concentration. Use of alkaline (pH > 7) or non-buffered solutions. High experimental temperature. Exposure to light. Microbial contamination.Buffer your solution to a slightly acidic pH (4.5-6.0). Conduct experiments at the lowest feasible temperature. Use amber vials or foil-wrapped containers. Use sterile water and aseptic techniques.
Appearance of a yellow tint in the solution. Formation of the degradation product p-nitrophenol.This is a clear indicator of this compound degradation. Discard the solution immediately and prepare a fresh stock using the protocols outlined below.

Data Presentation

Table 1: Effect of pH on this compound Half-Life in Aqueous Solutions

This table summarizes the time it takes for 50% of the this compound to degrade at various pH levels, based on data from sterile buffered solutions.

pHHalf-Life (in Weeks)Half-Life (in Days)Reference
3.1~79.3555[5]
4.539273[1][2]
5.043301[1][2]
6.033231[1][2]
7.024168[1][2]
8.015105[1][2]
9.1~7.754[5]
Table 2: Effect of Temperature on this compound Half-Life in Aqueous Solutions

This table illustrates the impact of temperature on this compound stability at a constant pH.

pHTemperature (°C)Half-Life (in Days)Reference
7.36120[1]
7.32286[1]
7.420130[1]
7.437.527[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps to prepare a this compound stock solution with enhanced stability.

  • Solvent Selection: Due to its low water solubility, prepare an initial high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like methanol or toluene[5][6].

  • Buffer Preparation: Prepare an aqueous buffer solution (e.g., 20 mM phosphate or citrate buffer) and adjust the pH to the desired acidic range (e.g., pH 5.0). Sterilize the buffer by autoclaving or using a 0.22 µm filter.

  • Dilution Procedure:

    • Chill the sterile aqueous buffer in an ice bath.

    • Add a small volume of the initial organic stock solution to a volumetric flask.

    • To avoid precipitation, gently evaporate the organic solvent using a stream of nitrogen[5].

    • Slowly add the chilled, sterile aqueous buffer to the flask to reach the final desired concentration and volume.

    • Mix thoroughly until the this compound is fully dissolved.

  • Storage: Store the final aqueous stock solution in a sterile, amber glass vial at 4°C. Seal the vial tightly with a PTFE-lined cap.

Protocol 2: General Guidelines for Conducting Experiments
  • Use Sterile Conditions: Use sterile water, glassware, and equipment to prevent microbial degradation.

  • Maintain Low Temperature: If the experiment allows, perform it in a temperature-controlled environment, such as on a chilled plate or in a cold room.

  • Minimize Light Exposure: Work under minimal laboratory light and keep all vessels containing this compound covered or wrapped in foil.

  • Prepare Fresh Working Solutions: On the day of the experiment, dilute the refrigerated stock solution to the final working concentration using the same chilled, sterile buffer. Do not store dilute working solutions for extended periods.

  • Include Controls: Always include a "time-zero" control to establish the initial concentration and a vehicle control (buffer without this compound) to account for any matrix effects.

Visualizations

This compound Degradation Pathways

G This compound This compound Paraoxon Paraoxon (Toxic Metabolite) This compound->Paraoxon Oxidation (e.g., Photolysis) pNitrophenol p-Nitrophenol This compound->pNitrophenol Hydrolysis (Alkaline pH, Heat) Aminothis compound Aminothis compound This compound->Aminothis compound Reduction (Anaerobic microbes) FurtherProducts Further Degradation Products Paraoxon->FurtherProducts pNitrophenol->FurtherProducts Aminothis compound->FurtherProducts G cluster_prep Preparation Phase cluster_storage Storage cluster_use Experimental Use A 1. Prepare Sterile Acidic Buffer (pH 4.5-6.0) D 4. Dilute into Chilled Sterile Buffer A->D B 2. Create High-Concentration Stock in Organic Solvent C 3. Evaporate Solvent (Nitrogen Stream) B->C C->D E 5. Store Stock Solution in Amber Vial at 4°C D->E F 6. Prepare Fresh Working Solution for Each Experiment E->F G 7. Conduct Experiment (Low Light & Temp) F->G G Stability This compound Stability pH pH High_pH High pH (Alkaline) pH->High_pH Low_pH Low pH (Acidic) pH->Low_pH Temp Temperature High_Temp High Temp Temp->High_Temp Low_Temp Low Temp Temp->Low_Temp Light Light Exposure High_Light High Light Light->High_Light Low_Light Low Light Light->Low_Light Microbes Microbial Activity Sterile Sterile Microbes->Sterile NonSterile Non-Sterile Microbes->NonSterile High_pH->Stability Decreases Low_pH->Stability Increases High_Temp->Stability Decreases Low_Temp->Stability Increases High_Light->Stability Decreases Low_Light->Stability Increases Sterile->Stability Increases NonSterile->Stability Decreases

References

Technical Support Center: Optimizing Parathion Extraction from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of parathion from complex soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low this compound Recovery Incomplete Extraction: this compound may be strongly adsorbed to soil particles, especially in soils with high organic matter or clay content.[1][2][3]- Increase Extraction Time/Energy: For methods like ultrasonic or microwave-assisted extraction, increase the sonication or irradiation time and power. - Optimize Solvent: Use a more effective solvent or a solvent mixture. Acetonitrile is a common and effective choice for QuEChERS.[2] For other methods, a mixture like acetone/hexane (1:1) can be effective.[4] - Sample Pre-treatment: For dry soils, hydration prior to extraction can improve efficiency.[5] For soils with high organic matter, consider a matrix solid-phase dispersion (MSPD) approach.[1]
This compound Degradation: this compound is susceptible to hydrolysis, especially in alkaline conditions (pH > 7).[6][7]- Control pH: Ensure the pH of the extraction solvent and the sample itself is neutral or slightly acidic. Buffering the extraction solution can help maintain a stable pH. - Minimize Extraction Temperature and Time: While some methods require heat, excessive temperature and prolonged exposure can lead to degradation. Optimize these parameters to find a balance between extraction efficiency and analyte stability.
Inadequate Phase Separation (QuEChERS): Insufficient salting-out effect can lead to a poor separation of the organic and aqueous layers.- Ensure Proper Salt Addition: Use the correct type and amount of salting-out mixture (e.g., MgSO₄, NaCl, and citrate salts).[5] - Vigorous Shaking: Shake the tube vigorously immediately after adding the salts to ensure proper mixing and induce phase separation. - Centrifugation: Ensure centrifugation is performed at the recommended speed and duration to achieve a clean separation.
High Matrix Interference in Chromatographic Analysis (e.g., GC-MS) Co-extraction of Matrix Components: Complex soil matrices contain numerous organic and inorganic compounds that can be co-extracted with this compound, leading to ion suppression or enhancement in the mass spectrometer.[8][9]- Optimize Clean-up Step: In methods like QuEChERS, use appropriate dispersive solid-phase extraction (d-SPE) sorbents. For soils with high fatty acid content, C18 may be beneficial. For pigmented soils, graphitized carbon black (GCB) can be used, but be aware it may retain planar pesticides. Primary secondary amine (PSA) is commonly used to remove organic acids.[10] - Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure to compensate for matrix effects.[9] - Use of Analyte Protectants: For GC analysis, adding analyte protectants to the sample extracts can help minimize the degradation of this compound in the hot injector port and improve peak shape.[8] - Dilution: If the matrix interference is severe, diluting the final extract can sometimes mitigate the effect, provided the this compound concentration remains above the limit of detection.[8]
Poor Reproducibility (High RSD) Inhomogeneous Sample: Soil samples can be highly heterogeneous.- Thorough Sample Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed and sieved to remove large particles.[4]
Inconsistent Extraction Procedure: Variations in extraction time, temperature, solvent volume, or shaking intensity can lead to variable results.- Standardize the Protocol: Follow a validated Standard Operating Procedure (SOP) meticulously for each sample. Use automated shakers or sonicators for consistent energy input.
Variable Moisture Content: Differences in the water content of soil samples can affect extraction efficiency.- Determine Moisture Content: Analyze a separate subsample for moisture content and report results on a dry weight basis. For some methods, adjusting the initial water content of the sample can improve consistency.[5]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for my soil type?

A1: The optimal extraction method depends on your specific soil characteristics and available equipment.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method suitable for many soil types. It is particularly effective for a broad range of pesticides and is relatively fast.[7][11]

  • Microwave-Assisted Solvent Extraction (MASE): This method is efficient for strongly adsorbed analytes and can reduce solvent consumption and extraction time. It is a good option for soils with high organic matter.[12]

  • Ultrasonic-Assisted Extraction (UAE): UAE is a simple and relatively low-cost method that can provide good recoveries. Its efficiency can be influenced by the sonicator's power and frequency.[13]

  • Solid-Phase Extraction (SPE): SPE is more of a clean-up technique but can be used for extraction from liquid soil extracts. It provides very clean extracts, which is beneficial for sensitive analytical instruments.[14][15]

Q2: What is the ideal pH for this compound extraction?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 5-7).[6] Alkaline conditions (pH > 7) can lead to rapid hydrolysis and degradation of this compound, resulting in lower recoveries.[7] It is advisable to buffer your extraction solvent if you are working with alkaline soils.

Q3: How does the organic matter and clay content of my soil affect the extraction?

A3: Both organic matter and clay content significantly impact this compound extraction. This compound has a tendency to adsorb strongly to organic matter and clay particles.[1][2][3] For soils with high organic matter or clay content, you may need to use more rigorous extraction conditions (e.g., longer extraction times, higher energy input, or stronger solvent systems) to achieve good recovery.

Q4: Can I use a different solvent than the one specified in the protocol?

A4: While protocols often specify a particular solvent, you can sometimes substitute it. However, the choice of solvent is critical for extraction efficiency. Acetonitrile is widely used in the QuEChERS method due to its ability to extract a broad range of pesticides and its partial miscibility with water, which allows for effective partitioning with the addition of salts.[2] For other methods, solvent mixtures like acetone/hexane are common. If you change the solvent, you must validate the method for your specific analyte and matrix to ensure adequate recovery and minimal matrix effects.

Q5: My soil samples have a very high moisture content. How should I proceed?

A5: High moisture content can dilute the extraction solvent and affect the efficiency of the "salting out" step in methods like QuEChERS.

  • You can determine the moisture content of a separate subsample and adjust the initial sample weight to ensure a consistent dry weight is being extracted.

  • For the QuEChERS method, the protocol often provides instructions for adjusting the initial amount of water for dry samples.[5] Conversely, for very wet samples, you might consider adding a drying agent like anhydrous sodium sulfate during the initial extraction step, although this needs to be carefully validated.

Data Presentation: Comparison of Extraction Methods

Table 1: General Comparison of this compound Extraction Methods from Soil

Method Principle Typical Recovery (%) Advantages Disadvantages
QuEChERS Acetonitrile extraction followed by salting-out and dispersive solid-phase extraction (d-SPE) clean-up.[11]70-120[16]Fast, easy, low solvent consumption, high throughput, effective for multi-residue analysis.[11]Matrix effects can be significant without proper d-SPE clean-up.
MASE Use of microwave energy to heat the solvent and sample in a closed vessel, increasing extraction efficiency.[12]>80Rapid extraction, reduced solvent usage compared to traditional methods.Requires specialized microwave extraction equipment.
UAE Use of high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing extraction.[13][17]79-105[13]Simple, relatively low cost, can be applied to a wide range of analytes.Efficiency can vary depending on the instrument and sample characteristics.
SPE Partitioning of analytes between a solid sorbent and a liquid phase. Used for clean-up and can be adapted for extraction.[14]80-110 (for clean-up)[18]Provides very clean extracts, high selectivity.Can be more time-consuming and labor-intensive for direct soil extraction.

Table 2: Influence of Soil Properties on this compound Extraction Efficiency

Soil Property Effect on this compound Impact on Extraction Recommendations for Optimization
High Organic Matter Strong adsorption of this compound.[1][2]Lower recovery with standard methods. Increased co-extraction of humic substances.Use more rigorous extraction conditions (e.g., MASE). Optimize the d-SPE clean-up step in QuEChERS with sorbents like GCB (use with caution).
High Clay Content Strong adsorption of this compound.Lower recovery.Increase extraction time and energy. Ensure thorough sample homogenization.
Sandy Soil Weaker adsorption compared to clay and high organic matter soils.Generally higher and easier extraction.Standard methods are often sufficient. Focus on minimizing solvent usage and extraction time.
Alkaline pH (>7) Increased rate of this compound hydrolysis (degradation).[6][7]Low recovery due to analyte loss.Buffer the extraction solvent to a neutral or slightly acidic pH. Minimize extraction time and temperature.
Acidic pH (<6) This compound is more stable.Generally good stability during extraction.Standard protocols are usually effective.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a standard approach for the extraction of this compound from soil.

a. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g of soil and add 5 mL of water, then vortex and let it hydrate for 30 minutes.[5]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS salting-out packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[5]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The d-SPE tube typically contains 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.[5]

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS.

Microwave-Assisted Solvent Extraction (MASE)

This protocol provides a general guideline for MASE. Instrument-specific parameters should be optimized.

  • Weigh 2-5 g of homogenized soil into a microwave extraction vessel.

  • Add 20-30 mL of an appropriate solvent mixture (e.g., acetone:hexane 1:1 v/v).[4]

  • Seal the vessel and place it in the microwave extractor.

  • Ramp the temperature to 100-115°C and hold for 10-15 minutes.[19]

  • After the extraction program is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove soil particles.

  • The extract may require further clean-up or concentration before analysis.

Ultrasonic-Assisted Extraction (UAE)

This is a general protocol for UAE. Optimization of sonication time and power is recommended.

  • Weigh 5-10 g of homogenized soil into a glass vial or flask.

  • Add 20-30 mL of a suitable solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol).[13]

  • Place the vessel in an ultrasonic bath or use a sonicator probe.

  • Sonicate for 15-30 minutes.

  • After sonication, centrifuge the sample to separate the soil from the solvent.

  • Collect the supernatant.

  • The extract can then be concentrated and/or cleaned up as needed before analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis start Homogenized Soil Sample weigh Weigh Sample start->weigh hydrate Hydrate (if dry soil) weigh->hydrate add_solvent Add Extraction Solvent hydrate->add_solvent extract Extraction (QuEChERS, MASE, or UAE) add_solvent->extract centrifuge1 Centrifugation extract->centrifuge1 d_spe d-SPE Clean-up (for QuEChERS) centrifuge1->d_spe centrifuge2 Centrifugation d_spe->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant analysis GC-MS or LC-MS Analysis collect_supernatant->analysis

Caption: General workflow for this compound extraction from soil.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Low this compound Recovery? cause1 Strong Adsorption (High OM/Clay) start->cause1 Yes cause2 Analyte Degradation (High pH) start->cause2 Yes cause3 Inefficient Extraction start->cause3 Yes end Acceptable Recovery start->end No solution1 Increase Extraction Energy/Time Optimize Solvent cause1->solution1 solution2 Buffer to Neutral/Acidic pH Minimize Temperature cause2->solution2 solution3 Optimize Method Parameters (e.g., shaking, solvent volume) cause3->solution3 solution1->end Re-analyze solution2->end Re-analyze solution3->end Re-analyze

Caption: Troubleshooting logic for low this compound recovery.

References

Identifying and minimizing interference in Parathion chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference during the chromatographic analysis of Parathion.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise the accuracy of your results. The primary causes and solutions are outlined below:

  • Active Sites in the GC Inlet or Column: Unwanted interactions between this compound and active sites (e.g., silanol groups) in the GC system can lead to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions.[1]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.

      • Analyte Protectants: The use of analyte protectants can mask active sites in the GC inlet, improving the peak shape of susceptible compounds.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute the Sample: If the concentration of this compound is high, dilute the sample before injection.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase (in LC) or has a very different polarity (in GC), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase (for LC) or a solvent with a compatible polarity for your GC column.

Issue 2: Inaccurate Quantification (High or Low Recovery)

Question: My quantitative results for this compound are inconsistent and show either significant signal enhancement or suppression. What is causing this and how can I correct for it?

Answer:

This issue is most likely due to matrix effects , where co-extracted compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer, leading to either an artificially high (enhancement) or low (suppression) signal.[2][3][4]

Solutions:

  • Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Instead of preparing calibration standards in a pure solvent, they are prepared in a blank matrix extract that is representative of the samples being analyzed.[2][5] This ensures that the standards and the samples experience similar matrix effects.

  • Sample Cleanup: A robust sample cleanup procedure can remove many of the interfering matrix components.

    • Solid-Phase Extraction (SPE): SPE can effectively clean up complex sample extracts before analysis.[6][7][8]

    • Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS method and uses sorbents to remove interfering substances like fats, pigments, and sugars.[9][10]

  • Internal Standard Method: The use of an internal standard, a compound with similar chemical properties to this compound that is added to all samples and standards, can help to correct for variations in sample preparation and matrix effects.[11]

Issue 3: Ghost Peaks or Carryover

Question: I am observing unexpected peaks ("ghost peaks") in my blank runs or carryover from previous injections. How can I eliminate these?

Answer:

Ghost peaks and carryover are typically due to contamination in the analytical system.

  • Contaminated Syringe: The injection syringe can be a source of carryover.

    • Solution: Implement a rigorous syringe rinsing protocol with a strong solvent between injections.

  • Contaminated GC Inlet: The inlet liner and septum can accumulate non-volatile residues from previous injections, which can then be released in subsequent runs.

    • Solution: Regularly replace the inlet liner and septum.[1]

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components.

    • Solution: Trim a small portion (e.g., 0.5-1 meter) from the front of the column.

  • Carryover in the Autosampler: The autosampler wash vials or the sample vials themselves can be a source of contamination.

    • Solution: Ensure that the wash vials are filled with fresh, appropriate solvent and that you are using clean sample vials and caps.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference are:

  • Matrix Effects: Co-extracted compounds from the sample matrix can enhance or suppress the this compound signal in the mass spectrometer.[2][3][4]

  • Co-eluting Compounds: Other pesticides or endogenous compounds in the sample may have similar retention times to this compound.

  • Instrumental Contamination: Residues from previous injections can lead to ghost peaks and carryover.

  • Degradation Products: this compound can degrade to form products like paraoxon and 4-nitrophenol, which may need to be considered in the analysis.

Q2: What is the QuEChERS method and why is it used for this compound analysis?

A2: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[9][10][12][13] The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[9][10] It is popular because it is fast, uses small amounts of solvent, and provides good recoveries for a wide range of pesticides, including this compound.[13]

Q3: How do I choose between GC-MS/MS and LC-MS/MS for this compound analysis?

A3: Both GC-MS/MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS/MS is a well-established technique for the analysis of volatile and semi-volatile pesticides like this compound. It often provides excellent chromatographic separation and sensitivity.[14][15]

  • LC-MS/MS is particularly useful for the analysis of more polar pesticides and can also be used for this compound.[11][16] It can sometimes offer advantages in terms of reduced sample preparation complexity and the ability to analyze a wider range of compounds in a single run.[16]

The choice between the two will depend on the specific matrix, the other compounds you are analyzing, and the instrumentation available in your laboratory.

Q4: What are typical MS/MS transitions for this compound?

A4: While the optimal MS/MS transitions should be determined experimentally on your specific instrument, a common transition for this compound-methyl is m/z 263.0 → 109.0.[17] It is always recommended to monitor at least two transitions for confident identification and quantification.

Data Presentation

Table 1: Illustrative Recovery Data for this compound in Different Matrices

MatrixSample PreparationAnalytical TechniqueFortification LevelAverage Recovery (%)Reference
Dried Medicinal PlantsHS-SPMEGC-MS2.5-300 ng/gNot specified, but good linearity and precision reported[14]
Surface WaterSPELC-MS/MS10, 50, 100 ng/L41-127[11]
Human BloodSPEGC-NPD/GC-MSNot specified96.1[6]
Apple JuiceSPEHPLC-DAD0.035, 0.05, 0.06 mg/kgNot specified, but method validated[18]
Papaya and AvocadoQuEChERSGC-MSNot specified60.6-104.3[19]

Table 2: Comparison of Matrix Effects with Different Calibration Strategies

MatrixAnalytical TechniqueCalibration MethodMatrix EffectReference
Various Food MatricesGC-MS/MSSolvent vs. Matrix-MatchedSignificant signal enhancement and suppression observed with solvent calibration. Matrix-matched calibration compensated for these effects, leading to acceptable recoveries for the majority of analytes.[2][5]
Various Food MatricesLC-MS/MSSolvent vs. Matrix-MatchedObvious signal suppression or enhancement was observed when comparing standards in solvent versus matrix-matched standards.[20]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Food Matrices

This protocol is a general guideline based on the widely used QuEChERS method.[9][10][12][13]

  • Sample Homogenization:

    • Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • For samples with low water content, add an appropriate amount of water to hydrate the sample.

    • Add an internal standard if required.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant (the acetonitrile layer) and transfer it to a 2 mL centrifuge tube containing the appropriate dSPE sorbents. Common sorbents include:

      • PSA (Primary Secondary Amine): for removal of organic acids, sugars, and fatty acids.

      • C18: for removal of non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): for removal of pigments like chlorophyll (use with caution as it can retain some planar pesticides).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This is a general protocol for the extraction of this compound from water samples.[7][11]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for injection into the chromatographic system.

Mandatory Visualization

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Inaccurate Results) check_system Check Chromatographic System - System Suitability - Blanks start->check_system instrument_issue Instrumental Issue? check_system->instrument_issue troubleshoot_instrument Troubleshoot Instrument - Clean Inlet - Trim Column - Check for Leaks instrument_issue->troubleshoot_instrument Yes sample_prep_issue Sample Preparation Issue? instrument_issue->sample_prep_issue No resolved Problem Resolved troubleshoot_instrument->resolved optimize_sample_prep Optimize Sample Preparation - Improve Cleanup (SPE/dSPE) - Use Matrix-Matched Calibration sample_prep_issue->optimize_sample_prep Yes method_issue Methodological Issue? sample_prep_issue->method_issue No optimize_sample_prep->resolved optimize_method Optimize Method Parameters - Injection Volume - Temperature Program/Gradient - MS/MS Transitions method_issue->optimize_method Yes method_issue->resolved No optimize_method->resolved

Caption: A logical workflow for troubleshooting common issues in this compound chromatographic analysis.

Experimental_Workflow cluster_sample_prep sample_receipt Sample Receipt and Homogenization sample_prep Sample Preparation (e.g., QuEChERS or SPE) sample_receipt->sample_prep extraction Extraction with Organic Solvent cleanup Cleanup (dSPE or SPE Cartridge) extraction->cleanup analysis Chromatographic Analysis (GC-MS/MS or LC-MS/MS) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing results Final Results and Reporting data_processing->results

Caption: A typical experimental workflow for the analysis of this compound in various matrices.

References

Troubleshooting poor peak shape in Parathion gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of Parathion.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in gas chromatography?

Poor peak shape in the GC analysis of this compound, an organophosphorus pesticide, typically manifests as peak tailing, fronting, or splitting. These issues can arise from both chemical and physical factors within the GC system.

  • Peak Tailing: This is the most common issue for polar and active compounds like this compound. It is often caused by unwanted interactions between the analyte and active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner, column, or contamination from previous injections.[2] Other causes include improper column installation, leaks, or a contaminated carrier gas.

  • Peak Fronting: This is often an indication of column overload, where too much sample has been injected.[3] It can also be caused by an injection solvent that is not compatible with the stationary phase.

  • Split Peaks: Split peaks can result from improper injection technique, such as an injection speed that is too fast for the sample to vaporize uniformly.[3] They can also be caused by condensation effects if the initial oven temperature is too high relative to the solvent's boiling point.[3]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing for this compound is frequently due to its susceptibility to interaction with active sites in the GC system. Here's a systematic approach to troubleshoot this issue:

  • Check for System Activity:

    • Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes help trap non-volatile residues, but the wool itself can also be a source of activity if not properly deactivated.

    • Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components. Trimming 15-20 cm from the front of the column can often resolve the issue.[1]

    • Septum Bleed: Particles from the septum can accumulate in the liner and contribute to peak tailing. Use high-quality septa and replace them regularly.

  • Verify System Integrity:

    • Column Installation: Ensure the column is installed correctly in both the injector and detector, with the correct insertion depth and properly tightened ferrules to avoid dead volume.

    • Leaks: Perform a leak check of the system, paying close attention to the septum, column fittings, and gas lines. Leaks can introduce oxygen and moisture, which can degrade the column phase and create active sites.

  • Optimize Method Parameters:

    • Injector Temperature: If the injector temperature is too low, it can lead to incomplete vaporization and broader peaks. If it's too high, it can cause degradation of this compound. A typical starting point is 250 °C.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. An incorrect flow rate can lead to peak broadening, which can be mistaken for tailing.

Q3: Why is my this compound peak fronting, and what should I do?

Peak fronting is typically a result of column overload. To address this:

  • Reduce Sample Concentration: Dilute your sample or prepare a new standard at a lower concentration.

  • Decrease Injection Volume: Reduce the volume of sample injected onto the column.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Q4: I am observing split peaks for my this compound analysis. What is the cause and solution?

Split peaks often point to a problem with sample introduction. Consider the following:

  • Injection Technique: If injecting manually, ensure a smooth and rapid injection. For autosamplers, you may need to adjust the injection speed.

  • Initial Oven Temperature: The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column. A general rule is to have the initial temperature at least 20 °C below the boiling point of the injection solvent.[3]

  • Inlet Liner: An empty or straight-through liner can sometimes contribute to poor sample vaporization. A liner with a tortuous path or glass wool may improve vaporization, but ensure it is well-deactivated.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape in this compound gas chromatography.

This compound GC Troubleshooting Troubleshooting Poor Peak Shape in this compound GC start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System-Wide/Physical Issue check_all_peaks->system_issue Yes specific_issue Likely an Analyte-Specific/Chemical Issue check_all_peaks->specific_issue No check_leaks Perform Leak Check (Septum, Fittings) system_issue->check_leaks check_installation Verify Column Installation (Correct depth, no dead volume) check_leaks->check_installation check_carrier_gas Check Carrier Gas (Purity, Flow Rate) check_installation->check_carrier_gas solution Peak Shape Improved check_carrier_gas->solution fronting Peak Fronting? specific_issue->fronting check_liner Replace Inlet Liner (Use a new, deactivated liner) trim_column Trim Column Inlet (Remove 15-20 cm) check_liner->trim_column trim_column->solution check_overload Address Potential Overload (Dilute sample, reduce injection volume) check_overload->solution fronting->check_liner No (Tailing/Splitting) fronting->check_overload Yes

Caption: A flowchart for systematic troubleshooting of poor peak shape in this compound GC analysis.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: Routine Maintenance of the GC Inlet for this compound Analysis

This protocol outlines the steps for replacing the inlet liner and septum to prevent peak tailing due to active sites.

Materials:

  • New, deactivated inlet liner (e.g., Ultra Inert liner)

  • New, high-temperature septum

  • Forceps

  • Lint-free gloves

  • Appropriate wrenches for the instrument

Procedure:

  • Cool Down the Inlet: Set the injector temperature to below 50 °C and wait for it to cool down completely.

  • Turn Off Gases: Turn off the carrier and split vent gas flows at the instrument.

  • Remove the Septum Nut: Using the appropriate wrench, carefully unscrew and remove the septum nut.

  • Replace the Septum: Remove the old septum with forceps and replace it with a new one. Be sure to handle the new septum with clean gloves to avoid contamination.

  • Reinstall the Septum Nut: Screw the septum nut back on and tighten it gently. Over-tightening can damage the septum.

  • Remove the Old Liner: Carefully remove the old inlet liner with forceps. Note its orientation if it is not symmetrical.

  • Install the New Liner: Wearing clean gloves, insert the new, deactivated liner into the injector. Ensure it is seated correctly.

  • Reassemble the Inlet: Reassemble any other parts of the inlet that were removed.

  • Restore Gas Flow and Heat: Turn the carrier and split vent gas flows back on. Set the injector to the desired operating temperature.

  • Condition the System: Allow the system to equilibrate for at least 30 minutes before running a blank or standard to confirm performance.

Quantitative Data Summary

The following table summarizes typical gas chromatography parameters for the analysis of this compound. Note that these are starting points and may require optimization for your specific instrument and application.

ParameterTypical Value/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial: 80°C, hold 1 min; Ramp: 10-20 °C/min to 280°C, hold 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Detector Temperature 280 - 300 °C

References

Strategies to prevent Parathion degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing Parathion degradation during sample storage. Adherence to these protocols is critical for ensuring the accuracy and reliability of experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of samples containing this compound.

Issue Potential Cause Recommended Solution
Low this compound recovery after storage pH-mediated hydrolysis: this compound is susceptible to hydrolysis, which is accelerated under alkaline conditions.[1][2]- Adjust the sample pH to a neutral or slightly acidic range (pH 4.5-7) before storage.[1] - Use buffered solutions for sample collection and dilution.
Thermal degradation: Elevated temperatures increase the rate of this compound hydrolysis and overall degradation.[1]- Store samples at or below 4°C for short-term storage. - For long-term storage, freezing (-20°C or lower) is recommended.
Photodegradation: Exposure to sunlight or UV light can lead to the breakdown of this compound.[1][3]- Store samples in amber glass vials or other light-protecting containers. - Minimize exposure to light during sample handling and processing.
Microbial degradation: Microorganisms present in the sample matrix can metabolize this compound.[1]- If compatible with the analytical method, consider sterile filtration of aqueous samples before storage. - For soil and sediment samples, freezing is the most effective way to inhibit microbial activity.
Interfering peaks during analysis Formation of degradation products: The primary degradation product of this compound is p-nitrophenol, which can interfere with analysis.[1]- Optimize chromatographic methods to separate this compound from its degradation products. - Confirm the identity of peaks using a mass spectrometry (MS) detector.[4][5]
Matrix effects: Components of the sample matrix (e.g., organic matter, salts) can enhance or suppress the analytical signal.[6]- Prepare matrix-matched standards for calibration to compensate for matrix effects.[6] - Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.[4][7]
Inconsistent results between replicate samples Non-homogenous sample: In solid matrices like soil, this compound may not be evenly distributed.- Thoroughly homogenize the entire sample before taking aliquots for storage and analysis.
Inconsistent storage conditions: Variations in temperature, light exposure, or container type between replicates.- Ensure all replicate samples are stored under identical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing samples containing this compound?

A1: For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is crucial to minimize degradation. Studies have shown that an increase in temperature from 20°C to 37.5°C can significantly decrease the half-life of this compound in an aqueous system.[1]

Q2: How does pH affect the stability of this compound in aqueous samples?

A2: this compound is relatively stable in neutral or acidic conditions but hydrolyzes rapidly in alkaline environments.[1][2] The rate of hydrolysis increases as the pH rises above 7. To prevent degradation, the pH of aqueous samples should be adjusted to a range of 4.5-7 before storage.[1]

Q3: What type of containers should I use for storing this compound samples?

A3: To prevent photodegradation, samples should be stored in amber glass vials or other containers that protect from light.[1][3] Ensure the containers are properly sealed to prevent volatilization and contamination.

Q4: Can I store this compound samples in plastic containers?

A4: While glass is generally preferred, if plastic containers are used, it is important to ensure they are made of a material that does not interact with or adsorb this compound. Some plastics may be attacked by this compound or the solvents used in its formulation.[8] It is advisable to run a preliminary stability test with your specific plasticware.

Q5: My samples are from a complex matrix (e.g., soil, tissue). Are there any special storage considerations?

A5: Yes. For complex matrices, it is important to minimize microbial activity and enzymatic degradation. Freezing is the most effective method. For soil samples, degradation is principally biological, so freezing is critical to halt this process.[1] Additionally, matrix components can interfere with analysis, so proper sample cleanup and the use of matrix-matched standards are recommended.[6]

Q6: How long can I store my samples before analysis?

A6: The maximum storage time depends on the sample matrix and storage conditions. It is highly recommended to perform a stability study under your specific storage conditions to determine the acceptable storage duration. In general, colder temperatures and proper pH control will extend the viable storage period.

Quantitative Data on this compound Stability

The following table summarizes the half-life of this compound under various conditions, illustrating the impact of pH, temperature, and light.

MatrixpHTemperature (°C)Light ConditionsHalf-life
Aqueous Buffer4.5Not SpecifiedNot Specified39 weeks[1]
Aqueous Buffer5Not SpecifiedNot Specified43 weeks[1]
Aqueous Buffer6Not SpecifiedNot Specified33 weeks[1]
Aqueous Buffer7Not SpecifiedNot Specified24 weeks[1]
Aqueous Buffer8Not SpecifiedNot Specified15 weeks[1]
Aqueous System7.420Not Specified130 days[1]
Aqueous System7.437.5Not Specified27 days[1]
River Water7.36Darkness120 days[1]
River Water7.322Darkness86 days[1]
River Water7.3Not SpecifiedSunlight8 days[1]
Seawater8.16Darkness542 days[1]
Seawater8.122Darkness44 days[1]
SeawaterNot SpecifiedNot SpecifiedSunlight18 days[1]

Experimental Protocols

Protocol 1: Short-Term Storage of Aqueous Samples

  • Sample Collection: Collect the aqueous sample in a clean glass container.

  • pH Measurement and Adjustment: Measure the pH of the sample. If the pH is above 7.0, adjust it to a range of 6.0-7.0 using a dilute acid (e.g., 0.1 M HCl), adding it dropwise while gently stirring.

  • Transfer to Storage Container: Transfer the pH-adjusted sample to an amber glass vial.

  • Sealing and Labeling: Securely cap the vial and label it clearly with the sample ID, date, and storage conditions.

  • Storage: Store the vial in a refrigerator at 4°C.

  • Analysis: Analyze the sample as soon as possible, preferably within 48 hours.

Protocol 2: Long-Term Storage of Soil/Sediment Samples

  • Sample Collection: Collect the soil or sediment sample and place it in a chemically resistant container.

  • Homogenization: Thoroughly mix the sample to ensure homogeneity. This can be done by mechanical stirring or by passing the sample through a sieve.

  • Aliquoting: Transfer a representative aliquot of the homogenized sample to an amber glass jar with a screw cap.

  • Headspace Minimization: Gently tap the jar to settle the contents and minimize the headspace.

  • Sealing and Labeling: Tightly seal the jar and label it with the sample ID, date, and storage conditions.

  • Storage: Place the jar in a freezer at -20°C or lower.

  • Pre-analysis Preparation: Before analysis, allow the sample to thaw completely at room temperature in the dark. Re-homogenize the sample before extracting an analytical subsample.

Visualizations

Parathion_Degradation_Pathway This compound This compound Paraoxon Paraoxon (Toxic Product) This compound->Paraoxon Oxidation (e.g., sunlight) p_Nitrophenol p-Nitrophenol This compound->p_Nitrophenol Hydrolysis (especially alkaline pH) Amine_Metabolite Amine Metabolite This compound->Amine_Metabolite Reduction (anaerobic conditions) Sample_Storage_Workflow cluster_collection Sample Collection & Pre-treatment cluster_storage Storage cluster_analysis Analysis Collect Collect Sample Homogenize Homogenize (if solid) Collect->Homogenize Adjust_pH Adjust pH to 4.5-7 (if aqueous) Homogenize->Adjust_pH Store_Short Short-term: 4°C in Amber Vial Adjust_pH->Store_Short Store_Long Long-term: <= -20°C in Amber Vial Adjust_pH->Store_Long Extract Extract this compound Store_Short->Extract Thaw Thaw (if frozen) Store_Long->Thaw Thaw->Extract Analyze Analyze (e.g., GC-MS) Extract->Analyze

References

Selecting appropriate internal standards for Parathion quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting and utilizing appropriate internal standards for the quantitative analysis of Parathion.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) recommended for the quantitative analysis of this compound?

A1: An internal standard is crucial in quantitative chromatography to improve the precision and accuracy of the analysis. It is a compound of known concentration added to every sample, calibrant, and blank. The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction inconsistencies and instrument variability. By comparing the analyte's response to the internal standard's response, more reliable and reproducible results can be achieved.

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A2: An ideal internal standard for this compound analysis should:

  • Be chemically and physically similar to this compound.

  • Not be naturally present in the samples being analyzed.

  • Elute close to this compound during chromatographic separation but without co-eluting.

  • Be stable throughout the entire analytical process.

  • Be commercially available in high purity.

  • Have a similar response to the detector as this compound.

Q3: Which internal standards are commonly used for the quantitative analysis of this compound?

A3: The most common and recommended internal standards for this compound analysis are:

  • This compound-d10: An isotopically labeled version of this compound, it is considered the gold standard as its chemical and physical properties are nearly identical to the analyte.

  • Methyl this compound: A structurally similar organophosphate pesticide that can be used if it is not expected to be present in the samples.

  • Fenitrothion: Another organophosphate pesticide with similar properties to this compound, suitable when not present in the sample matrix.

Selecting the Appropriate Internal Standard: A Workflow

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method for this compound. The following workflow guides the user through the decision-making process based on key experimental parameters.

Caption: Decision tree for selecting an internal standard for this compound analysis.

Quantitative Data Summary

The following tables summarize key performance data for the recommended internal standards in this compound analysis. Please note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Comparison of Internal Standards for this compound Analysis

Internal StandardLinearity (R²)Average Recovery (%)RSD (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound-d10 >0.9995-105<15Low ng/g to pg/gLow ng/g to pg/g
Methyl this compound >0.9985-110<20ng/gng/g
Fenitrothion >0.9980-115<20ng/gng/g

Disclaimer: The values presented are typical and may vary depending on the matrix, instrumentation, and specific experimental protocol.

Experimental Protocols

A generalized experimental protocol for the quantitative analysis of this compound using an internal standard with GC-MS is provided below. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of the chosen internal standard (this compound-d10, Methyl this compound, or Fenitrothion) solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE cleanup tube containing PSA (primary secondary amine) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound: m/z 291, 109, 139

      • This compound-d10: m/z 301, 114, 144

      • Methyl this compound: m/z 263, 109, 125

      • Fenitrothion: m/z 277, 109, 125

Troubleshooting Guide

This section addresses common issues encountered during the quantitative analysis of this compound using internal standards.

Issue 1: Poor Recovery of this compound and/or the Internal Standard

Potential Cause Troubleshooting Steps
Inefficient extractionOptimize the extraction solvent and shaking/vortexing time. Ensure the sample is thoroughly homogenized.
Degradation of analyte/ISThis compound can be susceptible to degradation. Minimize sample processing time and keep samples cool. Ensure the pH of the extraction solvent is appropriate.
Inappropriate d-SPE cleanupThe type and amount of d-SPE sorbent can affect recovery. For highly pigmented or fatty matrices, consider using graphitized carbon black (GCB) or C18 sorbents, respectively.

Issue 2: High Variability in Internal Standard Response

Potential Cause Troubleshooting Steps
Inconsistent IS additionEnsure the internal standard is added accurately and consistently to all samples, calibrants, and blanks using calibrated pipettes.
Incomplete mixingThoroughly vortex or mix the sample after adding the internal standard to ensure homogeneity.
Instrument injection issuesCheck the GC syringe for air bubbles or clogs. Inspect the GC inlet liner for contamination and replace if necessary.

Issue 3: Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Steps
Co-eluting matrix componentsOptimize the GC temperature program to improve the chromatographic separation between the analytes and interfering matrix components.
"Dirty" sample extractImprove the sample cleanup procedure. Consider using additional or different d-SPE sorbents. Diluting the final extract can also mitigate matrix effects, but be mindful of the impact on the limits of detection.
Active sites in the GC systemUse a deactivated GC inlet liner and column to minimize analyte adsorption and degradation.

Troubleshooting Workflow for Matrix Effects

Troubleshooting Workflow for Matrix Effects start Start: Inconsistent Results or Poor Recovery check_is Evaluate IS Response Consistency start->check_is is_ok IS Response is Consistent check_is->is_ok Consistent is_not_ok IS Response is Variable check_is->is_not_ok Variable matrix_effect Suspect Matrix Effects is_ok->matrix_effect check_prep Review Sample Preparation (Pipetting, Mixing) is_not_ok->check_prep check_injection Inspect GC Injection System (Syringe, Liner) is_not_ok->check_injection check_prep->start check_injection->start optimize_chrom Optimize GC Method for Better Separation matrix_effect->optimize_chrom Yes improve_cleanup Enhance Sample Cleanup (d-SPE, Dilution) matrix_effect->improve_cleanup Yes use_isotopic Use Isotopically Labeled IS (this compound-d10) matrix_effect->use_isotopic Yes end End: Method Optimized optimize_chrom->end improve_cleanup->end use_isotopic->end

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

Technical Support Center: Optimizing Solvent Selection for Parathion Dissolution and Dilution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution and dilution of Parathion. The following information is intended to aid in solvent selection, provide standardized experimental protocols, and offer troubleshooting solutions for common issues encountered during laboratory procedures.

Solvent Solubility Data for this compound

The selection of an appropriate solvent is critical for the successful dissolution of this compound. The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility at 20°C (g/L)ClassificationNotes
Dichloromethane>200[1][2]Very SolubleA good initial choice for high concentration stock solutions.
Toluene>200[3]Very SolubleCommonly used in commercial formulations.[1]
Isopropanol50 - 100[1]SolubleA common alcohol solvent.
Hexane10 - 20[3]SolubleA non-polar solvent option.
AlcoholsMiscible[1][4][5]MiscibleGenerally good solvents for this compound.
EstersMiscible[1][4][5]MiscibleIncludes solvents like ethyl acetate.
EthersMiscible[1][4][5]Miscible-
KetonesMiscible[1][4][5]MiscibleIncludes solvents like acetone.
Aromatic HydrocarbonsMiscible[1][4][5]MiscibleIncludes solvents like xylene.
Petroleum OilsSlightly Soluble[1]Slightly SolubleNot recommended for complete dissolution.
Water0.011[1]Practically InsolubleThis compound is almost insoluble in water.[1]

Experimental Protocols

Important Safety Note: this compound is a highly toxic substance. Always handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid or liquid form)

  • Selected organic solvent (e.g., acetone, ethyl acetate, toluene)

  • Analytical balance

  • Volumetric flask (appropriate size for desired concentration)

  • Glass funnel

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble (see table above).

  • Weighing this compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer to Volumetric Flask: Carefully transfer the weighed this compound into the volumetric flask using a glass funnel.

  • Initial Dissolution: Add a small amount of the chosen solvent to the flask to dissolve the this compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Bringing to Volume: Once the this compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area.

Protocol 2: Serial Dilution of this compound Stock Solution

This protocol describes how to prepare working solutions of lower concentrations from a stock solution.

Materials:

  • This compound stock solution

  • Solvent used for the stock solution

  • Volumetric flasks

  • Pipettes

Procedure:

  • Calculate Dilution Volumes: Determine the required volume of the stock solution and the final volume of the diluted solution to achieve the desired concentration.

  • Transfer Stock Solution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask.

  • Dilution: Add the solvent to the volumetric flask, bringing the total volume to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling: Clearly label the new solution with its concentration, the solvent used, and the date of preparation.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the dissolution and dilution of this compound.

Q1: Why is my this compound not dissolving completely in the chosen solvent?

A1:

  • Incorrect Solvent Choice: this compound has low solubility in non-polar, aliphatic solvents like petroleum ether and is practically insoluble in water.[1] Ensure you are using a solvent in which this compound is highly soluble, such as dichloromethane, acetone, or toluene.[1][3]

  • Insufficient Solvent Volume: The concentration of your solution may be too high for the chosen solvent. Try adding more solvent to decrease the concentration.

  • Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution, but be cautious as this compound can degrade at elevated temperatures.

  • Impure this compound: Impurities in the this compound sample can affect its solubility.

Q2: I observe precipitation in my this compound solution after storage. What should I do?

A2:

  • Temperature Fluctuation: A decrease in temperature can cause the solubility to decrease, leading to precipitation. Try gently warming the solution while stirring to redissolve the precipitate.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and cause precipitation. Ensure your containers are tightly sealed.

  • Chemical Degradation: this compound can hydrolyze, especially in the presence of water or in alkaline conditions.[6] This degradation can lead to the formation of less soluble byproducts. It is recommended to use anhydrous solvents and store solutions in a dry environment.

Q3: How should I store my this compound solutions?

A3: this compound solutions should be stored in tightly sealed, amber glass containers to protect them from light, which can cause degradation.[6] Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong bases.

Q4: Can I use water to dilute my this compound stock solution?

A4: It is not recommended to dilute a this compound stock solution made with an organic solvent with water. This compound is almost insoluble in water, and adding water will likely cause it to precipitate out of the solution.[1]

Visualizations

The following diagrams illustrate key decision-making processes for working with this compound.

SolventSelectionWorkflow start Start: Need to Dissolve this compound req_conc Determine Required Concentration start->req_conc high_conc High Concentration? (e.g., >50 g/L) req_conc->high_conc choose_high_sol Select Solvent with High Solubility (e.g., Dichloromethane, Toluene) high_conc->choose_high_sol Yes low_conc Low to Moderate Concentration? high_conc->low_conc No check_compat Check for Experimental Compatibility (e.g., non-reactive with other reagents) choose_high_sol->check_compat choose_mod_sol Select from Broader Range (e.g., Alcohols, Ketones, Esters) low_conc->choose_mod_sol Yes protocol Follow Dissolution Protocol low_conc->protocol No choose_mod_sol->check_compat check_compat->req_conc Not Compatible, Re-evaluate check_compat->protocol Compatible end End: this compound Solution Prepared protocol->end

Caption: Workflow for selecting an appropriate solvent for this compound dissolution.

TroubleshootingDissolution cluster_incomplete Incomplete Dissolution cluster_precip_storage Precipitation After Storage start Issue: this compound Dissolution Problem check_precip Is there precipitation or incomplete dissolution? start->check_precip check_solvent Is the solvent appropriate? (Refer to solubility table) check_precip->check_solvent Incomplete Dissolution check_temp Was the solution stored at a lower temperature? check_precip->check_temp Precipitation After Storage change_solvent Action: Select a more suitable solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes end Resolution change_solvent->end add_solvent Action: Add more solvent to reduce concentration check_conc->add_solvent Yes check_conc->end No add_solvent->end warm_solution Action: Gently warm and stir the solution check_temp->warm_solution Yes check_seal Is the container tightly sealed? check_temp->check_seal No warm_solution->end reseal Action: Ensure proper sealing to prevent evaporation check_seal->reseal No check_hydrolysis Is hydrolysis a possibility? (presence of water/alkaline pH) check_seal->check_hydrolysis Yes reseal->end use_anhydrous Action: Use anhydrous solvents and store in a dry environment check_hydrolysis->use_anhydrous Yes check_hydrolysis->end No use_anhydrous->end

Caption: Troubleshooting guide for this compound dissolution and precipitation issues.

References

Addressing cross-reactivity issues in Parathion immunoassay development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Parathion Immunoassay Development. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during their experiments, with a specific focus on addressing cross-reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity occurs when the antibodies in your this compound immunoassay bind to molecules that are structurally similar to this compound, in addition to this compound itself. This can lead to inaccurate, often overestimated, measurements of this compound concentration in your samples. Common cross-reactants for this compound include other organophosphate pesticides like methyl-parathion and fenitrothion.[1][2]

Q2: Why is my this compound immunoassay showing high background signal?

A2: High background signal can be caused by several factors, including non-specific binding of antibodies to the microplate surface, cross-reactivity of the secondary antibody with sample components, or the use of reagents at suboptimal concentrations. Insufficient washing steps or contaminated buffers can also contribute to high background.

Q3: My assay is showing low or no signal. What are the potential causes?

A3: Low or no signal in your this compound immunoassay could be due to a variety of reasons. These include issues with the activity of the enzyme conjugate, improper dilution of antibodies or standards, insufficient incubation times or temperatures, or problems with the substrate. It is also possible that the target analyte concentration is below the detection limit of your assay.

Q4: What are "matrix effects" and how can they affect my this compound immunoassay?

A4: Matrix effects are caused by components in the sample matrix (e.g., soil extract, food homogenate) that interfere with the antibody-antigen binding.[1] These interferences can lead to either an underestimation or overestimation of the this compound concentration. Diluting your samples or using a matrix-matched calibration curve can help mitigate these effects.

Q5: How can I improve the specificity of my this compound immunoassay?

A5: Improving specificity primarily involves reducing cross-reactivity. This can be achieved by:

  • Antibody Selection: Using a highly specific monoclonal antibody is often the most effective strategy.[3]

  • Hapten Design: The design of the hapten used to generate the antibodies is crucial. A hapten that presents a unique epitope of the this compound molecule can lead to more specific antibodies.

  • Assay Optimization: Adjusting parameters such as incubation times, temperature, pH, and ionic strength of buffers can help to favor the binding of the antibody to this compound over other structurally similar molecules.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound immunoassay development, with a focus on cross-reactivity.

Problem Possible Cause Recommended Solution
High Cross-Reactivity Antibody recognizes structurally similar pesticides (e.g., methyl-parathion, fenitrothion).- Confirm with a different antibody: If possible, test with a monoclonal antibody known for high specificity. - Optimize assay conditions: Increase the stringency of the washing steps. Adjust the pH or ionic strength of the assay buffer to potentially reduce non-specific binding. - Perform a cross-reactivity study: Test your antibody against a panel of related compounds to quantify the extent of cross-reactivity (see Experimental Protocols).
Hapten design is not optimal, leading to antibodies that recognize a common structural motif.- Re-evaluate hapten strategy: Consider synthesizing a new hapten that exposes a more unique region of the this compound molecule for antibody generation.
False Positives High cross-reactivity with other compounds present in the sample.- Sample cleanup: Implement a sample extraction and cleanup procedure to remove potential cross-reactants before the immunoassay. - Confirmation analysis: Confirm positive results using a different analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Contamination of reagents or samples.- Use fresh reagents: Prepare fresh buffers and stock solutions. - Handle samples carefully: Avoid cross-contamination between samples and from external sources.
Poor Reproducibility Inconsistent pipetting, incubation times, or temperatures.- Standardize procedures: Ensure all experimental steps are performed consistently. Use calibrated pipettes and temperature-controlled incubators.
Matrix effects varying between samples.- Dilute samples: Diluting samples can often reduce matrix interference. - Use matrix-matched standards: Prepare your standard curve in a matrix that is similar to your samples.
Low Sensitivity Suboptimal concentrations of antibody or coating antigen.- Perform a checkerboard titration: Optimize the concentrations of the capture antibody and the coating antigen to find the combination that gives the best signal-to-noise ratio.
Inefficient blocking of non-specific sites.- Optimize blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times.

Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound immunoassays with various organophosphate pesticides from published studies. Cross-reactivity is typically calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.

Cross-Reactant Antibody Type Assay Format Cross-Reactivity (%) Reference
Methyl-parathionPolyclonalELISA30-40%[1]
Methyl-parathionMonoclonalTRFIA42.4%[2]
FenitrothionPolyclonalELISASignificant[1]
ParaoxonMonoclonalPhage ELISA92.1 µg L⁻¹ (IC50)[4]
CyanophosMonoclonalPhage ELISA20.3 µg L⁻¹ (IC50)[4]
EPNMonoclonalPhage ELISA12.8 µg L⁻¹ (IC50)[4]

Experimental Protocols

Protocol 1: Competitive Indirect ELISA for this compound

This protocol outlines a standard competitive indirect ELISA for the detection of this compound.

  • Coating:

    • Dilute the this compound-protein conjugate (coating antigen) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare standards of this compound and your samples in assay buffer (e.g., PBST).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary anti-Parathion antibody for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Secondary Antibody:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Substrate Development:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Read Absorbance:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Protocol 2: Determination of Antibody Cross-Reactivity

This protocol describes how to assess the cross-reactivity of your anti-Parathion antibody with other compounds.

  • Prepare Standard Curves:

    • Perform a competitive ELISA as described in Protocol 1 to generate a standard curve for this compound.

    • Simultaneously, generate standard curves for each of the potential cross-reacting compounds using the same assay conditions.

  • Determine IC50 Values:

    • For each standard curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Cross-Reactivity:

    • Use the following formula to calculate the percentage of cross-reactivity for each compound: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions Start Start: Unsatisfactory Assay Result High_CR High Cross-Reactivity? Start->High_CR Identify Primary Issue Low_Signal Low/No Signal? High_CR->Low_Signal No Sol_CR Optimize Assay Conditions (pH, Ionic Strength, Temp) Perform Cross-Reactivity Study Consider New Antibody/Hapten High_CR->Sol_CR Yes High_BG High Background? Low_Signal->High_BG No Sol_Signal Check Reagent Activity (Enzyme, Substrate) Optimize Ab/Antigen Conc. (Checkerboard Titration) Increase Incubation Time/Temp Low_Signal->Sol_Signal Yes Poor_Repro Poor Reproducibility? High_BG->Poor_Repro No Sol_BG Increase Washing Steps Optimize Blocking Buffer Check for Secondary Ab Cross-Reactivity High_BG->Sol_BG Yes Sol_Repro Standardize Pipetting and Incubation Use Calibrated Equipment Address Matrix Effects (Dilution, Matrix-match) Poor_Repro->Sol_Repro Yes

Caption: Troubleshooting workflow for this compound immunoassay issues.

Antibody_Production_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Characterization Hapten_Synth Synthesize this compound Hapten Conjugation Conjugate Hapten to Carrier Protein (e.g., BSA, KLH) Hapten_Synth->Conjugation Purification Purify Immunogen Conjugation->Purification Immunize Immunize Mice with Immunogen Purification->Immunize Fusion Fuse Spleen Cells with Myeloma Cells Immunize->Fusion Selection Select Hybridoma Cells Fusion->Selection Screening Screen Hybridomas by ELISA Selection->Screening Cloning Subclone Positive Hybridomas Screening->Cloning Characterization Characterize Monoclonal Antibodies (Isotyping, Affinity, Specificity) Cloning->Characterization Cross_Reactivity_Logic Start High Cross-Reactivity Detected Decision1 Is Cross-Reactivity Acceptable for the Assay's Purpose? Start->Decision1 Action1 Proceed with Assay Validation Decision1->Action1 Yes Decision2 Can Assay Conditions be Optimized? Decision1->Decision2 No Action2 Modify Buffer (pH, Ionic Strength) Adjust Incubation Time/Temp Increase Wash Stringency Decision2->Action2 Yes Decision4 Is a More Specific Antibody Available? Decision2->Decision4 No Decision3 Is Cross-Reactivity Reduced? Action2->Decision3 Decision3->Action1 Yes Decision3->Decision4 No Action3 Source or Develop a Monoclonal Antibody Decision4->Action3 Yes Action4 Consider Alternative Method (e.g., GC-MS, HPLC) Decision4->Action4 No

References

Validation & Comparative

A Comparative Analysis of Parathion and Chlorpyrifos Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of two widely used organophosphate insecticides, Parathion and Chlorpyrifos, based on experimental data from animal models. The information is intended to assist researchers in understanding the distinct toxicological profiles of these compounds and to support the development of targeted therapeutic strategies.

Executive Summary

This compound and Chlorpyrifos are both organophosphate pesticides that exert their primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic hyperstimulation.[1][2][3][4] However, evidence from animal studies reveals significant differences in their overall toxicity profiles, including their potency, developmental neurotoxicity, and mechanisms beyond AChE inhibition. This compound is generally considered more acutely toxic and a more potent AChE inhibitor, particularly in immature animals.[2][4] In contrast, Chlorpyrifos has been more extensively linked to developmental neurotoxicity at doses below the threshold for systemic toxicity, with lasting effects on serotonergic and cholinergic systems.[5][6][7]

Acute Toxicity and Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for both this compound and Chlorpyrifos is the irreversible inhibition of AChE.[1][3][8] However, their potency in inhibiting this enzyme and their resulting systemic toxicity differ.

This compound is a highly toxic insecticide that is bioactivated in the liver to its toxic metabolite, paraoxon, which irreversibly inhibits AChE.[8] Studies in rats have shown this compound to be more systemically toxic than Chlorpyrifos.[5] In fact, for this compound, the threshold for lethality is below that necessary to cause adverse effects on brain development, whereas the opposite is true for Chlorpyrifos.[5]

Chlorpyrifos is also bioactivated to its oxon metabolite, which inhibits AChE.[3] While it is a potent inhibitor, studies suggest that at equimolar concentrations, Chlorpyrifos can be more effective than this compound in producing AChE inhibition in some models like larval zebrafish, leading to significant behavioral changes at non-lethal concentrations.[9] However, in rat models, dosages of this compound and Chlorpyrifos that cause similar degrees of brain AChE inhibition can result in markedly different toxicological outcomes, with this compound often producing more severe signs of acute toxicity.[10]

Table 1: Comparative Acute Toxicity and AChE Inhibition

ParameterThis compoundChlorpyrifosAnimal ModelReference
Oral LD50 (mg/kg) 3.6 - 14135 - 163Rat[11]
AChE Inhibition More potent, especially in immature cultures[2][4]Potent, with significant inhibition at sub-lethal doses[9]Rat (in vitro), Zebrafish (in vivo)[2][4][9]
Systemic Toxicity High, with lethality occurring at doses below those causing developmental neurotoxicity[5]Moderate, with developmental neurotoxicity observed at sub-toxic doses[5][6]Rat[5][6]

Developmental Neurotoxicity

A critical distinction between this compound and Chlorpyrifos lies in their developmental neurotoxicity profiles. While both can be detrimental to the developing nervous system, the nature and extent of their effects differ significantly.

Developmental exposure to Chlorpyrifos in rats, at doses that do not cause systemic toxicity, has been shown to lead to long-term behavioral alterations in adulthood, including effects resembling animal models of depression.[6] These changes are associated with lasting alterations in serotonergic and cholinergic synaptic function.[6][7] Studies have demonstrated that neonatal exposure to Chlorpyrifos can lead to hyperactivity and memory errors in offspring.[3]

In contrast, while this compound is also a developmental neurotoxicant, its high systemic toxicity often masks its specific effects on brain development in vivo.[5] However, studies on neonatal rats exposed to this compound at doses straddling the threshold for detectable cholinesterase inhibition have shown lasting changes in acetylcholine synaptic function, reinforcing the idea that developmental neurotoxicity of organophosphates involves mechanisms beyond simple AChE inhibition.[7] Interestingly, some in vitro studies suggest that Chlorpyrifos may be inherently more toxic to the developing brain than this compound, which is the opposite of their relationship for cholinesterase inhibition and systemic toxicity.[5]

Oxidative Stress

Both this compound and Chlorpyrifos have been shown to induce oxidative stress in the brain of animal models, a secondary mechanism contributing to their neurotoxicity.

Studies in rats have demonstrated that both Chlorpyrifos and methyl this compound can cause a significant increase in the levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are markers of lipid peroxidation, in different brain regions.[12][13] This indicates that both compounds can lead to oxidative damage to cellular membranes. Research also suggests that exposure to these organophosphates can lead to cognitive and emotional deficits that may be, at least in part, due to increased levels of F2-isoprostanes, another marker of oxidative stress.[14]

Experimental Protocols

Acetylcholinesterase Inhibition Assay

Objective: To quantify the inhibition of AChE activity in brain tissue following exposure to this compound or Chlorpyrifos.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Animals are administered this compound or Chlorpyrifos via subcutaneous injection. Doses are selected to span a range from sub-toxic to those causing overt signs of toxicity.

  • Tissue Preparation: At specified time points post-dosing, animals are euthanized, and brain regions (e.g., frontal cortex, striatum) are dissected and homogenized in a suitable buffer.

  • AChE Activity Measurement: AChE activity is determined spectrophotometrically using the Ellman method. The assay measures the rate of hydrolysis of acetylthiocholine iodide, which produces a colored product that can be quantified at a specific wavelength. The degree of inhibition is calculated by comparing the enzyme activity in treated animals to that in vehicle-treated controls.

Morris Water Maze for Neurobehavioral Assessment

Objective: To assess spatial learning and memory deficits in animals exposed to this compound or Chlorpyrifos.

Methodology:

  • Animal Model: Male Wistar rats.

  • Dosing: Animals are administered a single dose of this compound or Chlorpyrifos.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: For several consecutive days, rats are given multiple trials to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: The escape latencies and time spent in the target quadrant are compared between the treated and control groups to assess cognitive deficits.[14]

Signaling Pathways and Experimental Workflows

AChE_Inhibition_Pathway cluster_OP Organophosphate Exposure cluster_Metabolism Metabolic Activation (Liver) This compound This compound Paraoxon Paraoxon This compound->Paraoxon Bioactivation Chlorpyrifos Chlorpyrifos Chlorpyrifos_oxon Chlorpyrifos-oxon Chlorpyrifos->Chlorpyrifos_oxon Bioactivation AChE Acetylcholinesterase (AChE) Paraoxon->AChE Inhibition Chlorpyrifos_oxon->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Cholinergic_Hyperstimulation Cholinergic Hyperstimulation Postsynaptic_Receptor->Cholinergic_Hyperstimulation Leads to Neurotoxicity Neurotoxicity Cholinergic_Hyperstimulation->Neurotoxicity

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rats) Dosing Dosing Regimen (this compound or Chlorpyrifos) Animal_Model->Dosing Behavioral_Testing Neurobehavioral Assessment (e.g., Morris Water Maze) Dosing->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., AChE Assay, Oxidative Stress Markers) Dosing->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Comparative Neurotoxicity Data_Analysis->Conclusion

References

Validating Parathion Analytical Methods: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of parathion, a widely monitored organophosphate pesticide. Utilizing Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, reliability, and traceability of analytical data. This document outlines key performance indicators of various techniques, details experimental protocols, and offers a logical workflow for method validation, empowering researchers to select the most appropriate method for their specific application.

The Critical Role of Certified Reference Materials (CRMs)

Method validation for this compound analysis necessitates the use of CRMs. These materials, produced by accredited bodies in accordance with ISO/IEC 17025 and ISO 17034, provide a known, certified concentration of the analyte.[1][2] They are essential for:

  • Calibration: Establishing an accurate relationship between the analytical signal and the concentration of this compound.

  • Method Validation: Assessing the performance of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Quality Control: Routinely monitoring the performance of the analytical method to ensure ongoing reliability of results.

  • Traceability: Ensuring that measurement results can be traced back to a national or international standard.[3]

CRMs are available in various matrices, including solutions and food commodities. The use of matrix CRMs is particularly recommended as the behavior of the analyte in these materials more closely resembles that of real samples compared to spiked blank matrices.

Comparison of Analytical Methods for this compound

The primary analytical techniques for this compound determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

GC is a well-established and widely used technique for this compound analysis, offering high resolution and sensitivity. Common detectors used with GC for this compound analysis include:

  • Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds like this compound.

  • Nitrogen-Phosphorus Detector (NPD): Also known as an alkali flame ionization detector, it provides high selectivity for nitrogen and phosphorus compounds.

  • Electron Capture Detector (ECD): Sensitive to electrophilic compounds, including organochlorine and some organophosphate pesticides.

  • Mass Spectrometry (MS): Provides definitive identification and quantification of this compound, with tandem mass spectrometry (MS/MS) offering enhanced selectivity and sensitivity, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds. For this compound analysis, HPLC is typically coupled with:

  • Ultraviolet (UV) Detector: A common detector, though it may lack the selectivity required for complex samples.

  • Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of this compound in various matrices.

Performance Data of Analytical Methods

The following tables summarize the performance data for various analytical methods used for this compound determination, as reported in the literature. It is important to note that performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance of GC-based Methods for this compound Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-NPDHuman Blood1.21 µg/L4.03 µg/L96.1[4][5]
GC-FPDRat Blood & Brain3.0 ppb (minimum detectable level)--[6]
GC-FIDRat Blood & Brain3.0 ppb (minimum detectable level)--[6]
SPME-GC-MSDried Medicinal Plants0.5 ng/g2.5 ng/g-[7]
GC-MS (NCI/SIM)Atmospheric Samples2.5-10 pg/µL (MDL)--[8]

Table 2: Performance of HPLC-based Methods for this compound Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVWater2-3 µg/L-99.75[2]
HPLC-UV/ECWater & Plant Tissue-50 µg/kg (plants)95-99[2]
UPLC-MS/MSTomato-10 µg/kg70-120[9][10]
HPLC-Method (general)Spiked Water Samples0.01 mg/L - 0.09 mg/L0.02 mg/L - 0.29 mg/L75.07 - 88.56

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using GC and HPLC. Specific parameters should be optimized for the instrument and application.

General Gas Chromatography (GC) Protocol
  • Sample Preparation:

    • Extraction: Extract the sample with an appropriate organic solvent such as acetonitrile, acetone, or a mixture of acetone and methylene chloride.[6] For solid samples, homogenization is required.

    • Cleanup: To remove interfering substances, a cleanup step is often necessary. This can be achieved using solid-phase extraction (SPE) with cartridges like silica gel or Florisil, or by liquid-liquid partitioning.[6]

  • GC-MS/MS Analysis:

    • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: An optimized temperature program to ensure good separation of this compound from other components.

    • Carrier Gas: Helium or hydrogen.

    • MS Detector: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

General High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Extraction: Similar to the GC protocol, extract the sample with a suitable solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective extraction technique for pesticide residue analysis in food matrices.

    • Cleanup: Dispersive solid-phase extraction (d-SPE) is often part of the QuEChERS protocol to remove matrix interferences.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used for this compound analysis.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or ammonium formate to improve ionization.

    • Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • MS Detector: Operate in multiple reaction monitoring (MRM) mode for quantitative analysis.

Workflow for Validating this compound Analytical Methods

The following diagram illustrates a typical workflow for validating an analytical method for this compound using a certified reference material.

G cluster_prep Method Development & Preparation cluster_validation Method Validation cluster_analysis Routine Analysis cluster_doc Documentation A Define Analytical Requirements (Matrix, Sensitivity, etc.) B Select Analytical Method (GC-MS, HPLC-MS/MS, etc.) A->B C Obtain Certified Reference Material (CRM) for this compound B->C D Prepare Calibration Standards from CRM C->D E Assess Linearity & Range D->E F Determine Accuracy & Precision (using spiked samples & CRM) E->F G Establish Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Evaluate Specificity & Selectivity G->H I Assess Robustness H->I J Analyze Samples I->J L Document Validation Report I->L K Implement Quality Control (using CRM as QC sample) J->K K->J Feedback Loop

References

Inter-laboratory Comparison of Parathion Quantification in Water Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Parathion in water samples, designed for researchers, scientists, and professionals in drug development. The document summarizes quantitative performance data from various analytical techniques, details experimental protocols, and visualizes the analytical workflow. The data presented is a synthesized representation from various studies to illustrate the expected performance of different methods in an inter-laboratory setting.

Data Presentation: Comparative Analysis of Analytical Methods

The quantification of this compound in water is critical for environmental monitoring and ensuring public health. A variety of analytical methods are employed for this purpose, each with distinct performance characteristics. The following table summarizes typical quantitative data for the most common methods, providing a baseline for inter-laboratory comparison.

Analytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Precision (RSD %)
Gas Chromatography-Mass Spectrometry (GC-MS) 0.005 - 0.10.015 - 0.385 - 110< 15
High-Performance Liquid Chromatography (HPLC) with UV or DAD 0.03 - 0.50.1 - 1.580 - 105< 20
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) 0.01 - 0.20.03 - 0.690 - 115< 10
Enzyme-Linked Immunosorbent Assay (ELISA) 0.05 - 1.00.15 - 3.075 - 120< 25
Biosensors (e.g., Acetylcholinesterase-based) 0.1 - 5.00.3 - 15.091 - 98< 15

Note: The values presented in this table are representative and synthesized from various analytical validation studies. Actual performance may vary between laboratories and with different sample matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are the typical experimental protocols for the key analytical methods used for this compound quantification in water.

Sample Preparation (Solid-Phase Extraction - SPE)

A common and effective method for the extraction and pre-concentration of this compound from water samples is Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: A 500 mL water sample, acidified to a pH of approximately 3, is passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.

  • Drying: The cartridge is dried under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: this compound is eluted from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective method for the quantification of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 291, 109, 139).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV or Diode-Array Detection (DAD) is a robust and widely used technique.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical isocratic mobile phase is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 274 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound in water samples, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing and Reporting sample_collection Water Sample Collection acidification Acidification (pH ~3) sample_collection->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution concentration Concentration elution->concentration gc_ms GC-MS Analysis concentration->gc_ms hplc HPLC Analysis concentration->hplc other_methods Other Methods (e.g., GC-NPD, ELISA) concentration->other_methods peak_integration Peak Integration & Identification gc_ms->peak_integration hplc->peak_integration other_methods->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound analysis in water.

This guide provides a foundational understanding of the methods available for this compound quantification and the expected performance parameters, facilitating better inter-laboratory comparisons and selection of appropriate analytical strategies.

Cross-validation of GC-MS and HPLC methods for Parathion analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Parathion, a highly toxic organophosphate insecticide, is of paramount importance. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.

Performance Characteristics: A Head-to-Head Comparison

The choice between GC-MS and HPLC for this compound analysis hinges on a variety of performance parameters. The following table summarizes the key quantitative data for each method, offering a clear comparison of their capabilities.

Performance ParameterGC-MSHPLC
Linearity (r²) ≥ 0.991[1]0.994 - 0.999[2]
Limit of Detection (LOD) 0.3 - 0.5 ng/g[1]0.01 - 0.09 mg/L[2][3]
Limit of Quantification (LOQ) Not explicitly stated, but higher than LOD0.02 - 0.29 mg/L[2][3]
Accuracy (% Recovery) 73% - 104% (for various organophosphates)[4]75.07% - 88.56% (for various organophosphates)[2][3]
Precision (%RSD) Repeatability: 0.56% - 1.26%; Reproducibility: 1.14% - 2.19% (for various pesticides)[5]Not explicitly stated in the provided results

Delving into the Methodologies: Experimental Protocols

The successful analysis of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for both GC-MS and HPLC techniques.

Sample Preparation: The QuEChERS Method

A widely adopted and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This procedure is suitable for preparing samples for both GC-MS and HPLC analysis.

  • Homogenization: A representative sample (e.g., 10-15 g of a food matrix) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an appropriate volume of acetonitrile is added. For dry samples, hydration with water is necessary before extraction. An internal standard may be added at this stage.

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added to the tube, which is then shaken vigorously. This step facilitates the partitioning of pesticides into the acetonitrile layer.

  • Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components.

  • Final Extract: The mixture is vortexed and centrifuged, and the final supernatant is collected for analysis.

GC-MS Analysis Protocol

Instrumentation: An Agilent 6890 Plus gas chromatograph equipped with a 5973 quadrupole mass spectrometer or a similar system can be used.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

  • Injector Temperature: 230°C[1]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 3 minutes

    • Ramp 1: Increase to 260°C at 10°C/min, hold for 2 minutes

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 1 minute[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[1]

  • Ion Source Temperature: 230°C[1]

  • Quadrupole Temperature: 150°C[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV[1]

  • Detection Mode: Selected Ion Monitoring (SIM)[1]

HPLC Analysis Protocol

Instrumentation: A Thermo Scientific UltiMate 3000 UHPLC+ system or a similar apparatus is suitable for this analysis.[2]

  • Column: HYPERSIL GOLD C8 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water. A common isocratic mobile phase is 46:54 (v/v) ACN:water.[2][3]

  • Flow Rate: 1 mL/min[2][3]

  • Detection: Diode Array Detector (DAD) at a wavelength of 210 nm[2][3]

  • Injection Volume: 20 µL

Visualizing the Workflow and Validation Process

To better illustrate the analytical process and the cross-validation logic, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis HPLC->DataAnalysis

Pesticide Residue Analysis Workflow

G cluster_methods Analytical Methods cluster_comparison Cross-Validation GCMS_Results GC-MS Results (Quantification of this compound) Comparison Comparison of Results (e.g., Statistical Analysis) GCMS_Results->Comparison HPLC_Results HPLC Results (Quantification of this compound) HPLC_Results->Comparison Evaluation Method Agreement Evaluation Comparison->Evaluation

Cross-Validation Logical Flow

Conclusion: Making an Informed Decision

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound.

  • GC-MS offers excellent sensitivity and selectivity, particularly with the use of a mass spectrometer detector. It is well-suited for volatile and semi-volatile compounds like this compound.

  • HPLC is a versatile technique that can analyze a broader range of compounds, including those that are not amenable to GC due to thermal instability or low volatility.[6] The use of a Diode Array Detector provides good sensitivity and the ability to obtain spectral information.

The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For routine analysis of this compound in complex matrices, the selectivity of GC-MS may be advantageous. For laboratories that analyze a wider variety of pesticides with differing chemical properties, the versatility of HPLC may be more beneficial. Cross-validation of results between the two methods, where feasible, provides the highest level of confidence in the analytical data.

References

A Comparative Analysis of Parathion and Malathion Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, Parathion and Malathion. Both compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, significant differences in their metabolic pathways and resulting toxicity levels in mammals and insects underscore the importance of understanding their distinct characteristics. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the mechanisms of action and metabolic fates of these compounds.

Executive Summary

This compound and Malathion are both organothiophosphate insecticides that require metabolic activation to become potent inhibitors of acetylcholinesterase.[1][2] The core mechanism of toxicity for both is the inhibition of this enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system.[3][4] Despite this shared mechanism, this compound exhibits significantly higher acute toxicity in mammals compared to Malathion.[5][6] This difference is primarily attributed to the efficiency of detoxification pathways in mammals, which are more effective at metabolizing Malathion into less toxic byproducts.[7]

Quantitative Toxicity Data

The following tables summarize the acute toxicity data (LD50 values) for this compound and Malathion across various species and routes of exposure. A lower LD50 value indicates higher toxicity.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat (male)Oral2 - 14[5][8]
Rat (female)Oral3.6 - 7.9[8][9]
RatDermal6.8 - 50[5]
MouseOral5 - 25[5]
Guinea PigOral8 - 32[5]
RabbitOral10[5]
CatOral0.93[5]
DogOral3 - 5[5]
Human (estimated minimum lethal dose)Oral<10 - 120[10]

Table 2: Acute Toxicity of Malathion

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat (male)Oral1,400 - 5,400[6][11]
Rat (female)Oral5,700[6]
RatDermal>2,000[6]
MouseOral400 - 4,000[6]
RabbitDermal4,100 - 8,800[6]
Newborn Rat (male)Oral124.1[11]
Adult Rat (male)Oral925.4[11]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Malathion are pro-insecticides, meaning they are metabolically converted into their active, oxygen-analog forms, paraoxon and malaoxon, respectively, to exert their toxic effects.[1][2] This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver.[6][12] The resulting "oxons" are potent inhibitors of acetylcholinesterase (AChE).[2][4]

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[2] By irreversibly binding to the serine residue in the active site of AChE, paraoxon and malaoxon prevent the breakdown of ACh.[13] This leads to the accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which results in a state of cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and ultimately, respiratory failure.[4][14]

Acetylcholinesterase Inhibition Pathway cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Organophosphates ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Organophosphate This compound / Malathion Active_Metabolite Paraoxon / Malaoxon Organophosphate->Active_Metabolite Metabolic Activation Inhibited_AChE Inhibited AChE Active_Metabolite->Inhibited_AChE Inhibits Accumulated_ACh Accumulated ACh Overstimulation Continuous Receptor Stimulation Accumulated_ACh->Overstimulation Malathion Metabolism Malathion Malathion Malaoxon Malaoxon (Toxic) Malathion->Malaoxon Bioactivation Detoxified_Metabolites Malathion Mono/Di-acids (Non-toxic) Malathion->Detoxified_Metabolites Detoxification (Rapid in Mammals) P450 Cytochrome P450 Carboxylesterase Carboxylesterases This compound Metabolism This compound This compound Paraoxon Paraoxon (Highly Toxic) This compound->Paraoxon Bioactivation Detoxified_Metabolites p-Nitrophenol + Diethylthiophosphoric acid (Less Toxic) This compound->Detoxified_Metabolites Detoxification P450 Cytochrome P450 Hydrolases Hydrolases LD50 Determination Workflow Start Select Initial Dose Dose_Animal Administer Dose to a Single Animal Start->Dose_Animal Observe Observe for Toxicity and Mortality (up to 14 days) Dose_Animal->Observe Outcome Outcome? Observe->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Survival Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose Death Continue_Testing Continue with a Sequence of Animals Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dose_Animal Calculate_LD50 Calculate LD50 Continue_Testing->Calculate_LD50 After Sufficient Data

References

Evaluating the efficacy of different sorbents for Parathion removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concern over organophosphate pesticide contamination necessitates the development of effective remediation strategies. Parathion, a highly toxic organophosphate pesticide, poses a significant threat to environmental and human health. This guide provides a comparative evaluation of the efficacy of various sorbents for the removal of this compound and its analogue, methyl this compound, from aqueous solutions. The information presented herein is based on a comprehensive review of experimental data from multiple studies.

Comparative Performance of Sorbents

The efficiency of a sorbent is primarily determined by its adsorption capacity, which is often evaluated using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The key parameters from these models, along with removal percentages, are summarized in the table below to facilitate a direct comparison of different sorbents.

SorbentThis compound TypeAdsorption Capacity (qm) (mg/g)Langmuir Constant (b) (L/mg)Freundlich Constant (Kf) ((mg/g)(L/mg)^1/n)Freundlich Exponent (n)Removal Efficiency (%)Experimental ConditionsReference
Granular Activated Carbon (GAC)Methyl this compound4.54----Ultrasound-assisted adsorption
Acid-treated Seed BiocharThis compound----Approached 100%Batch adsorption, 30°C[1]
Commercial Activated Carbon (F300)This compound----Slower removal than acid-treated seed biocharBatch adsorption, 30°C[1]
Rice Husk (RH)Methyl this compound4.38--Sips model also fit well78.4%pH 7, 30 min contact time[2]
Rice Bran (RB)Methyl this compound102.1 (mmol/g)0.39 (mmol/g)3.6 (mmol/g)--pH 6, 90 min contact time, 303 K[3][4]
Bagasse Fly Ash (BFA)Methyl this compound102.1 (mmol/g)0.39 (mmol/g)5.3 (mmol/g)--pH 6, 90 min contact time, 303 K[3][4]
Moringa Oleifera Pods (MOP)Methyl this compound94.2 (mmol/g)0.36 (mmol/g)5.2 (mmol/g)--pH 6, 90 min contact time, 303 K[3][4]
Cu2O Nanoparticles (16 nm)Methyl this compound----~87%44 hours reaction time[5]
Cu2O Nanoparticles (29 nm)Methyl this compound----~84%44 hours reaction time[5]
Cu2O Nanoparticles (45 nm)Methyl this compound----~75%44 hours reaction time[5]

Note: A direct comparison of adsorption capacities can be challenging due to variations in experimental conditions across studies. The data presented should be interpreted in the context of the specific experimental setup.

Experimental Protocols

The evaluation of sorbent efficacy for this compound removal typically involves batch adsorption studies. A generalized experimental protocol is outlined below.

Sorbent Preparation:
  • Activation: Sorbents like biochar and activated carbon are often chemically or physically activated to enhance their surface area and porosity. Common activating agents include phosphoric acid.

  • Washing and Drying: The sorbent is washed with deionized water to remove impurities and then dried in an oven at a specific temperature (e.g., 80°C) until a constant weight is achieved.

  • Sizing: The dried sorbent is often sieved to obtain a uniform particle size.

Adsorption Experiments (Batch Studies):
  • Stock Solution Preparation: A stock solution of this compound or methyl this compound of a known concentration is prepared in a suitable solvent (e.g., methanol) and then diluted with deionized water to obtain the desired initial concentrations.

  • Batch Adsorption: A known mass of the sorbent is added to a fixed volume of the this compound solution with a specific initial concentration in a series of flasks.

  • Equilibration: The flasks are agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Kinetic Studies: To determine the equilibrium time, samples are withdrawn at different time intervals, filtered, and the concentration of this compound in the filtrate is analyzed.

  • Isotherm Studies: To determine the adsorption capacity, experiments are conducted with varying initial concentrations of this compound while keeping the sorbent dose, temperature, and pH constant.

Analytical Methodology:
  • The concentration of this compound in the aqueous solution before and after adsorption is typically determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Data Analysis:
  • Removal Efficiency: The percentage of this compound removed is calculated using the following equation: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ and Cₑ are the initial and equilibrium concentrations of this compound, respectively.

  • Adsorption Capacity: The amount of this compound adsorbed per unit mass of the sorbent at equilibrium (qₑ, mg/g) is calculated as: qₑ = [(C₀ - Cₑ) * V] / m where V is the volume of the solution (L) and m is the mass of the sorbent (g).

  • Isotherm Modeling: The experimental data are fitted to isotherm models like the Langmuir and Freundlich equations to determine the adsorption characteristics.

Visualizing Adsorption Mechanisms and Experimental Workflow

To better understand the processes involved in this compound removal, the following diagrams illustrate the key adsorption mechanisms and a typical experimental workflow.

Adsorption_Mechanisms cluster_sorbent Carbonaceous Sorbent Surface cluster_this compound This compound Molecule Pore Pore Functional_Group Functional_Group Graphene_Layer Graphene Layers (π-electron rich) Aromatic_Ring Aromatic Ring Aromatic_Ring->Graphene_Layer π-π Stacking Nitro_Group Nitro Group Nitro_Group->Functional_Group Hydrogen Bonding Phosphate_Group Phosphate Group Phosphate_Group->Pore Pore Filling Parathion_Molecule->Sorbent_Surface van der Waals forces Hydrophobic Interactions Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sorbent Material (e.g., Biochar, Activated Carbon) C Prepared Sorbent A->C Activation & Sizing B This compound Stock Solution D Working Solutions B->D Dilution E Batch Adsorption (Shaking at constant T & pH) C->E D->E F Filtration E->F G HPLC Analysis F->G H Data Analysis (Kinetics, Isotherms) G->H I Results: Removal Efficiency, Adsorption Capacity H->I

References

Parathion's Fate: A Comparative Analysis of Degradation Under Diverse Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental degradation rates and pathways of the organophosphate insecticide Parathion. This document provides a comparative analysis of its breakdown under various influences, supported by experimental data and detailed methodologies.

The persistence of this compound, a highly toxic organophosphate insecticide, in the environment is a significant concern. Its degradation is influenced by a multitude of factors, including pH, temperature, microbial activity, and sunlight. Understanding the kinetics and pathways of its breakdown is crucial for environmental risk assessment and the development of remediation strategies. This guide synthesizes experimental data to compare this compound's degradation rates under different environmental conditions.

Comparative Degradation Rates of this compound

The following table summarizes the half-life of this compound under various environmental conditions, providing a quantitative comparison of its degradation rates.

ConditionMatrixpHTemperature (°C)Half-lifeKey Degradation Process
Hydrolysis Aqueous System7.420130 daysAbiotic
Aqueous System7.437.527 daysAbiotic
Dilute Solutions6.32062 daysAbiotic
Sterile Aqueous Buffer4.5-39 weeksAbiotic
Sterile Aqueous Buffer7-24 weeksAbiotic
Sterile Aqueous Buffer8-15 weeksAbiotic
Photolysis Limon River Water (Sunlight)--8.77 daysAbiotic
Lake Water--17.8 daysAbiotic
River Water--23.7 daysAbiotic
Marine Water--18.9 daysAbiotic
Groundwater--21.6 daysAbiotic
Distilled Water--19.6 daysAbiotic
River Water (Sunlight)7.3-8 daysAbiotic
River Water (Darkness)7.36120 daysAbiotic
River Water (Darkness)7.32286 daysAbiotic
Biodegradation Flooded Anaerobic Alluvial Soil--43% remaining after 6 days, 0.09% after 12 daysBiotic
Sandy Loam Soil--<1 weekBiotic
Organic Soil--1.5 weeksBiotic
Activated Sludge--Destroyed within 7-10 daysBiotic

Key Degradation Pathways

This compound degrades through several primary pathways, including hydrolysis, photolysis, and microbial degradation. The dominant pathway and resulting products are highly dependent on the specific environmental conditions.

1. Hydrolysis: In aqueous environments, this compound undergoes hydrolysis, breaking down into p-nitrophenol and diethyl thiophosphate.[1] This process is significantly influenced by pH and temperature, with degradation accelerating under alkaline conditions and at higher temperatures.[2]

2. Photodegradation: Exposure to sunlight can lead to the photodegradation of this compound. The primary product of this process is often paraoxon, which is more toxic than this compound itself.[2] Other minor products can include p-nitrophenol and aminothis compound.[2]

3. Microbial Degradation: Microorganisms play a crucial role in the breakdown of this compound in soil and aquatic environments.[2] Under aerobic conditions, bacteria can hydrolyze this compound to p-nitrophenol.[3] In anaerobic (flooded) conditions, the primary degradation pathway is the reduction of the nitro group to form aminothis compound.[2][3]

4. Advanced Oxidation Processes: Engineered systems, such as UV/H₂O₂ treatment, can effectively degrade this compound. This process involves the generation of highly reactive hydroxyl radicals that attack the this compound molecule, leading to its decomposition into various byproducts, including paraoxon, 4-nitrophenol, and eventually inorganic ions.[4]

Parathion_Degradation_Pathways This compound This compound Paraoxon Paraoxon This compound->Paraoxon Oxidation (Photolysis, Aerobic microbes) p_Nitrophenol p-Nitrophenol This compound->p_Nitrophenol Hydrolysis (Abiotic, Aerobic microbes) Aminothis compound Aminothis compound This compound->Aminothis compound Reduction (Anaerobic microbes) Diethyl_Thiophosphate Diethyl Thiophosphate This compound->Diethyl_Thiophosphate Hydrolysis Paraoxon->p_Nitrophenol Hydrolysis Paraoxon->Diethyl_Thiophosphate Hydrolysis p_Aminophenol p-Aminophenol Aminothis compound->p_Aminophenol Hydrolysis

Caption: Major degradation pathways of this compound under different environmental conditions.

Experimental Protocols

Hydrolysis Rate Determination in Aqueous Solutions

A common method to determine the hydrolysis rate of this compound involves incubating the compound in sterile aqueous buffer solutions at various pH levels (e.g., 4.5, 5, 6, 7, and 8).[2]

  • Preparation of Solutions: Sterile buffer solutions are prepared at the desired pH values. A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) is prepared.

  • Incubation: A small aliquot of the this compound stock solution is added to each buffer solution in sealed, sterile containers to achieve a known initial concentration. The containers are then incubated at a constant temperature in the dark to prevent photodegradation.

  • Sampling and Analysis: At predetermined time intervals, samples are withdrawn from each container. The concentration of this compound remaining in the samples is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The slope of the resulting linear regression line corresponds to the negative of the first-order rate constant (k). The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k.

Hydrolysis_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Prepare Sterile Buffers (Varying pH) Incubate Incubate this compound in Buffers (Constant Temperature, Dark) Buffer->Incubate Parathion_Stock Prepare this compound Stock Solution Parathion_Stock->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Quantify Quantify this compound (HPLC or GC-MS) Sample->Quantify Calculate Calculate Rate Constant and Half-life Quantify->Calculate

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Microbial Degradation in Soil

To assess the microbial degradation of this compound in soil, experiments are often conducted using both sterile (autoclaved) and non-sterile soil samples.[2]

  • Soil Preparation: Soil samples are collected and sieved. A portion of the soil is sterilized by autoclaving to serve as a control, eliminating microbial activity.

  • Spiking and Incubation: Both sterile and non-sterile soil samples are spiked with a known concentration of this compound. The moisture content of the soil is adjusted to a specific level, and the samples are incubated at a constant temperature.

  • Extraction and Analysis: At regular intervals, subsamples of soil are taken, and the this compound is extracted using an appropriate organic solvent. The concentration of this compound in the extract is then determined by GC-MS or HPLC.

  • Comparison: The degradation rate in the non-sterile soil is compared to that in the sterile control. A significantly faster degradation in the non-sterile soil indicates microbial degradation. The degradation products can also be identified and quantified to elucidate the metabolic pathway.

This comparative guide highlights the critical role of environmental factors in the degradation of this compound. The provided data and methodologies serve as a valuable resource for researchers working to understand and mitigate the environmental impact of this pesticide.

References

Assessing Differential Gene Expression in Response to Parathion Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the differential gene expression in response to Parathion, a widely used organophosphate pesticide. It is designed to offer an objective analysis of experimental findings, detailing the molecular impact of this compound on various biological systems. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes affected signaling pathways to support further research and drug development efforts.

Comparative Analysis of Differential Gene Expression

Exposure to this compound and its metabolite, methyl this compound, has been shown to induce significant changes in gene expression across various organisms and cell types. These alterations are implicated in a range of toxicological effects, including cardiotoxicity, neurotoxicity, hepatotoxicity, and developmental abnormalities. This section compares the differential gene expression patterns observed in key studies.

Key Gene Expression Changes in Zebrafish Embryos

A study on zebrafish embryos (Danio rerio) exposed to methyl this compound revealed concentration-dependent changes in the transcription of genes crucial for cardiac development and apoptosis. The following table summarizes the quantitative real-time PCR (qRT-PCR) data from this study.

GeneFunction2.5 mg/L Fold Change5 mg/L Fold Change10 mg/L Fold Change
Cardiac Development
vmhcVentricular myosin heavy chainUpregulatedUpregulatedUpregulated
sox9bSRY-box transcription factor 9bUpregulatedUpregulatedUpregulated
nppaNatriuretic peptide AUpregulatedUpregulatedUpregulated
bmp2bBone morphogenetic protein 2bUpregulatedUpregulatedUpregulated
bmp4Bone morphogenetic protein 4DownregulatedDownregulatedDownregulated
tnnt2Troponin T type 2DownregulatedDownregulatedDownregulated
Apoptosis
p53Tumor protein p53DownregulatedDownregulatedDownregulated
baxBCL2 associated X, apoptosis regulatorUpregulatedUpregulatedUpregulated
bcl2B-cell lymphoma 2Downregulated (p<0.05)Upregulated (p<0.01)Upregulated (p<0.001)
Data from a study on zebrafish embryos exposed to methyl this compound for 72 hours post-fertilization (hpf)[1][2][3]. Fold changes are relative to control groups.
Gene Expression Alterations in Human Cell Lines

In human neuroblastoma SH-SY5Y cells, exposure to ethyl-parathion led to significant transcriptional changes in a gene associated with neurotoxicity.

GeneFunctionFold Change (10 µg/ml)
DATDopamine active transporterSignificantly Increased
Data from a study on undifferentiated SH-SY5Y cells[4].

Studies on human liver carcinoma (HepG2) cells have demonstrated that both this compound and methyl this compound induce cytotoxicity, with this compound being slightly more toxic[5][6]. This toxicity is associated with oxidative stress, as evidenced by increased lipid peroxidation[5][6].

Comparative Genomics with Other Organophosphates

A study comparing the effects of this compound, methidathion, and fenthion in the mouse liver using full-genome microarrays revealed that this compound regulates a unique set of genes. A key finding was the suppression of the male-specific gene expression pattern through the Signal Transducer and Activator of Transcription 5b (STAT5b) pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. This section outlines the protocols used in the cited studies.

Zebrafish Embryo Exposure and Gene Expression Analysis
  • Model Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos at 6 hours post-fertilization (hpf) were exposed to methyl this compound at concentrations of 0, 2.5, 5, and 10 mg/L for up to 72 hpf[1][7]. Solutions were refreshed every 24 hours[7].

  • RNA Extraction: Total RNA was isolated from 30 embryos per replicate using Trizol reagent[7].

  • cDNA Synthesis: 1 µg of RNA was reverse transcribed using the PrimeScript™ RT reagent Kit[7].

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed to analyze the expression of target genes, with β-actin serving as an internal reference gene[7]. The 2-ΔΔCt method was used to calculate the relative gene expression levels.

Human Cell Line Exposure and Analysis
  • Cell Line: Human neuroblastoma SH-SY5Y cells[4] or human liver carcinoma (HepG2) cells[5][6].

  • Exposure: Cells were treated with varying concentrations of ethyl-parathion, methyl this compound, or this compound for specified durations[4][6].

  • RNA Extraction and qRT-PCR (SH-SY5Y): Total RNA was extracted, and RT-qPCR was performed to measure the expression of apoptosis and neurotoxicity-related genes. ACTB (actin beta) was used as a constitutive control[4].

  • Cytotoxicity and Oxidative Stress Assays (HepG2): Cell viability was assessed using the MTT assay. Lipid peroxidation was measured to determine the level of malondialdehyde (MDA) production, an indicator of oxidative stress[6].

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound exposure and a typical experimental workflow for assessing differential gene expression.

Parathion_Induced_Apoptosis cluster_stimulus This compound Exposure cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl2 This compound->Bcl2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Bax->Mitochondrial_Damage promotes Bcl2->Mitochondrial_Damage inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Nrf2_Oxidative_Stress_Response cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_nuclear_events Nuclear Events This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression ↑ Expression of Antioxidant Genes (e.g., SOD, CAT) ARE->Gene_Expression Gene_Expression_Workflow cluster_exposure Experimental Exposure cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data_analysis Data Analysis Exposure Cell/Organism Exposure to this compound RNA_Extraction Total RNA Extraction Exposure->RNA_Extraction Quality_Control1 RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->Quality_Control1 cDNA_Synthesis cDNA Synthesis Quality_Control1->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Microarray Microarray cDNA_Synthesis->Microarray RNA_Seq RNA-Sequencing cDNA_Synthesis->RNA_Seq Data_Processing Data Processing and Normalization qPCR->Data_Processing Microarray->Data_Processing RNA_Seq->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

A Comparative Guide to Biomarkers for Early Detection of Parathion Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for the early detection of Parathion exposure. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarkers for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This compound is a highly toxic organophosphate insecticide that exerts its primary adverse effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Early and accurate detection of this compound exposure is crucial for timely intervention and the development of effective countermeasures. This guide focuses on the three most established biomarkers for this compound exposure: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and the urinary metabolite p-nitrophenol (PNP).

Biomarker Performance Comparison

The selection of an appropriate biomarker depends on the specific research or diagnostic context, including the desired sensitivity, specificity, and the time window of detection. The following table summarizes the key performance characteristics of AChE, BChE, and urinary PNP for the early detection of this compound exposure.

BiomarkerMatrixKey AdvantagesKey DisadvantagesDetection WindowTypical Performance Metrics
Acetylcholinesterase (AChE) Red Blood CellsGood indicator of toxic effect (neurotoxicity)[2]Less sensitive to low-level exposure compared to BChE[2]; requires baseline measurement for accurate assessment.Hours to weeksInhibition of >20-30% from baseline is considered significant.[3]
Butyrylcholinesterase (BChE) Plasma/SerumMore sensitive to low-level exposure than AChE[4][5][6]; faster and easier to measure than RBC AChE.[5]Less specific for neurotoxicity as its physiological role is not fully understood[2]; can be influenced by genetic factors, liver disease, and certain medications.Hours to daysA >50% inhibition from baseline is often considered a biological limit for exposure.[5]
p-Nitrophenol (PNP) UrineSpecific metabolite of this compound and methyl this compound; non-invasive sample collection.Shorter detection window due to rapid excretion[1]; can also result from environmental exposure to PNP.[1]Hours to a few daysLimit of Detection (LOD) can be in the low µg/L range with sensitive methods like LC-MS/MS.[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological mechanisms and experimental processes involved in biomarker validation, the following diagrams were generated using Graphviz.

Parathion_Signaling_Pathway cluster_exposure Exposure & Metabolism cluster_synapse Cholinergic Synapse This compound This compound Paraoxon Paraoxon (Active Metabolite) This compound->Paraoxon Metabolic Activation (CYP450) PNP p-Nitrophenol (PNP) (Excreted in Urine) This compound->PNP Hydrolysis AChE Acetylcholinesterase (AChE) Paraoxon->AChE Inhibition (Irreversible Phosphorylation) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate Nerve Impulse\nPropagation Nerve Impulse Propagation Receptor->Nerve Impulse\nPropagation Activates

Figure 1: this compound's Mechanism of Action.

Biomarker_Validation_Workflow cluster_study_design Study Design & Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Analysis & Validation Exposure_Group Exposure Group (this compound) Sample_Collection Biological Sample Collection (Blood, Urine) Exposure_Group->Sample_Collection Control_Group Control Group (No Exposure) Control_Group->Sample_Collection AChE_Assay AChE Activity Assay Sample_Collection->AChE_Assay BChE_Assay BChE Activity Assay Sample_Collection->BChE_Assay PNP_Analysis Urinary PNP Analysis Sample_Collection->PNP_Analysis Data_Comparison Compare Biomarker Levels between Groups AChE_Assay->Data_Comparison BChE_Assay->Data_Comparison PNP_Analysis->Data_Comparison Stats_Analysis Statistical Analysis (Sensitivity, Specificity) Data_Comparison->Stats_Analysis Correlation Correlate Biomarker Levels with Exposure Dose & Clinical Symptoms Stats_Analysis->Correlation

Figure 2: Experimental Workflow for Biomarker Validation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key assays cited in this guide.

Protocol 1: Determination of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for a 96-well plate format, suitable for high-throughput analysis.

Principle: Acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) is hydrolyzed by the respective enzyme to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the cholinesterase activity.

Materials:

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 7.4)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water) - for AChE

  • Butyrylthiocholine iodide (BTCI) solution (75 mM in deionized water) - for BChE

  • Eserine (physostigmine) solution (optional, for inhibiting cholinesterase activity in blanks)

  • Red blood cell lysate (for AChE) or plasma/serum samples (for BChE)

Procedure:

  • Sample Preparation:

    • For AChE: Wash erythrocytes three times with isotonic saline and lyse with an equal volume of hypotonic phosphate buffer. Centrifuge to remove cell debris and collect the supernatant.

    • For BChE: Collect plasma or serum. Samples may require dilution with phosphate buffer to fall within the linear range of the assay. A 400-fold dilution is often a good starting point for human serum.[6]

  • Assay Setup (per well):

    • Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution + 25 µL deionized water.

    • Sample: 150 µL Phosphate Buffer + 50 µL DTNB solution + 25 µL of diluted sample (RBC lysate or plasma/serum).

  • Reaction Initiation:

    • To each well (except the blank), add 25 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation of Enzyme Activity:

    • Calculate the rate of absorbance change (ΔAbs/min).

    • Enzyme activity (U/L) = (ΔAbs/min * Total reaction volume) / (Molar extinction coefficient of TNB * light path length * Sample volume)

      • The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Protocol 2: Quantification of Urinary p-Nitrophenol (PNP) by HPLC-MS/MS

This protocol outlines a sensitive and specific method for the determination of total (free and conjugated) p-nitrophenol in urine.

Principle: Urinary conjugates of PNP are enzymatically hydrolyzed to free PNP. The sample is then purified by solid-phase extraction (SPE) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope-labeled PNP is used as an internal standard for accurate quantification.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

  • p-Nitrophenol (PNP) analytical standard

  • ¹³C₆-labeled p-Nitrophenol (internal standard)

  • Formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

Procedure:

  • Sample Preparation and Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add 50 µL of the internal standard solution.

    • Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for at least 4 hours (or overnight).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the PNP with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Chromatographic Conditions: Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in negative ion mode and monitor for the specific precursor-to-product ion transitions for both native PNP and the ¹³C₆-labeled internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known PNP concentrations.

    • Calculate the concentration of PNP in the urine samples based on the ratio of the peak area of the native PNP to the peak area of the internal standard. The limit of quantification for such methods can be in the range of 0.1–0.5 ng/mL.[8]

Conclusion

The validation of biomarkers for the early detection of this compound exposure is a critical area of research for public health and drug development. This guide provides a comparative framework for the most common biomarkers: AChE, BChE, and urinary PNP. While BChE offers high sensitivity for initial screening, AChE provides a more direct measure of toxic effect.[2] Urinary PNP serves as a specific, non-invasive biomarker, albeit with a shorter detection window.[1] The choice of biomarker should be guided by the specific objectives of the study, considering the trade-offs between sensitivity, specificity, and the temporal dynamics of exposure. The provided protocols offer a starting point for the standardized assessment of these biomarkers, facilitating more comparable and reliable data across different research settings. Further research is warranted to establish more definitive quantitative performance metrics for these biomarkers in various exposure scenarios.

References

Safety Operating Guide

Proper Disposal of Parathion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Parathion, a highly toxic organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All procedures must be conducted in accordance with federal, state, and local regulations.

Immediate Safety and Handling Precautions

This compound is classified as an extremely hazardous substance and is fatal if swallowed, inhaled, or absorbed through the skin.[1] Extreme caution must be exercised at all times.

  • Personal Protective Equipment (PPE): A mandatory minimum of chemical-resistant gloves (butyl rubber is recommended), chemical-protective clothing, and positive-pressure, self-contained breathing apparatus (SCBA) is required when handling this compound.[2] Vinyl gloves offer no protection against skin absorption and should not be used.[2]

  • Handling Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[3] The area should be equipped with an eyewash station and a safety shower.[1]

  • Spill Management: In the event of a spill, evacuate the area immediately. Trained and properly equipped personnel should manage the cleanup.[4] Spills should be contained using absorbent materials like vermiculite, dry sand, or earth and placed into sealed, labeled containers for disposal.[3][5] Do not allow this compound to enter drains or waterways.[3][5]

  • Decontamination: All clothing and personal items contaminated with this compound must be removed immediately and disposed of as hazardous waste; they cannot be reliably decontaminated.[2] Contaminated skin should be washed thoroughly and repeatedly with soap and water.[2]

Step-by-Step Disposal Procedures

This compound and its containers are considered hazardous waste and must be managed according to the Resource Conservation and Recovery Act (RCRA).[6] The RCRA hazardous waste code for this compound is P089.[5]

  • Initial Assessment and Containment:

    • Identify all this compound waste, including unused product, contaminated materials (e.g., PPE, labware), and spill cleanup debris.

    • Ensure all waste is securely stored in its original or a suitable, tightly closed, and clearly labeled container.[3][7]

  • Contact a Licensed Hazardous Waste Disposal Facility:

    • The disposal of this compound is a regulated activity that must be handled by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste vendor to arrange for pickup and disposal.

    • Provide the vendor with a complete inventory of the this compound waste.

  • Approved Disposal Methods:

    • Incineration: This is the most common and recommended method for the complete destruction of this compound.[6][8] Specific incineration techniques and their operational parameters are detailed in the table below.

    • Chemical Treatment: Dilute waste solutions of this compound may be treated through chemical or biological methods, although this requires frequent monitoring.[9]

    • Landfill: Open-field burial in designated hazardous waste landfills was a previously permitted method but is now highly restricted.[6] This option should only be considered if incineration is not available and in strict accordance with federal and state regulations.

Quantitative Data for Disposal Methods

Disposal MethodTechnologyTemperature Range (°C)Residence Time
Incineration Rotary Kiln820–1,600Seconds
Fluidized Bed450–980Not Specified
Liquid Injection650–1,600Not Specified

Table 1: Recommended Incineration Parameters for this compound Disposal. Data sourced from the Toxicological Profile for this compound.[9]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound waste from a laboratory setting.

ParathionDisposalWorkflow This compound Disposal Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal Process start Identify this compound Waste (Unused product, contaminated items) ppe Don Appropriate PPE (Gloves, Gown, SCBA) start->ppe contain Securely Contain and Label Waste (RCRA Code: P089) ppe->contain storage Store in Designated Hazardous Waste Area contain->storage spill Spill Occurs contain->spill contact_ehs Contact Institutional EHS or Approved Waste Vendor storage->contact_ehs spill_cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill->spill_cleanup Emergency Response spill_cleanup->contain transport Arrange for Licensed Transport contact_ehs->transport disposal_facility Ship to Licensed Hazardous Waste Facility transport->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration Preferred Method other_methods Alternative Approved Treatment (Chemical/Biological) disposal_facility->other_methods If Applicable final_disposal Final Disposition (e.g., Ash to Landfill) incineration->final_disposal other_methods->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

Experimental Protocols

The disposal methods outlined are established industrial and environmental safety protocols. Specific experimental methodologies for the degradation or detoxification of this compound, such as treatment with zero-valence iron, have been investigated but are not typically performed in a standard laboratory setting for bulk disposal.[9] Adherence to the approved disposal methods through a licensed facility is mandatory.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Parathion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Parathion is a highly toxic organophosphate insecticide that demands stringent safety protocols to prevent severe or fatal poisoning.[1] This guide provides essential, step-by-step procedures for the safe handling, operation, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is critical, as hazardous exposure can occur without warning.[1]

I. Essential Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE is the most critical line of defense against this compound exposure. It is a highly toxic systemic poison that is readily absorbed through all routes of exposure, including the skin.[2] Therefore, a comprehensive PPE ensemble is mandatory for all personnel handling this substance.

A. Respiratory Protection:

Positive-pressure, self-contained breathing apparatus (SCBA) is recommended in situations with potential exposure to unsafe levels of this compound.[2] For routine operations where the concentration is known, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[3]

B. Skin Protection:

Chemical-protective clothing is essential as this compound is rapidly absorbed through the skin.[2] This includes:

  • Gloves: Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[4] Do not use leather, paper, or fabric gloves, which can absorb and retain the chemical.[4] It is advisable to wear a disposable pair of gloves underneath the outer gloves for added protection.[4]

  • Coveralls: Wear loose-fitting, chemical-resistant coveralls over personal clothing.[4][5] For tasks with a high risk of splashing, such as mixing or decanting, a waterproof apron worn over coveralls is recommended.[5]

  • Footwear: Chemical-resistant boots should be worn, and pant legs should be worn over the top of the boots to prevent chemicals from entering.[4]

C. Eye and Face Protection:

Wear chemical safety goggles and a face shield when mixing or spraying pesticides to protect against splashes and vapors.[4][6]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is paramount to minimizing the risk of exposure.

A. Preparation and Pre-Handling Checklist:

  • Training: Ensure all personnel are thoroughly trained on the hazards of this compound, proper handling procedures, and emergency protocols.[1]

  • Area Preparation: Designate a well-ventilated area for handling this compound. Keep the area clear of unnecessary personnel and equipment.

  • PPE Inspection: Before each use, inspect all PPE for any signs of damage, such as holes, tears, or degradation.[7] Repair or replace any compromised equipment immediately.

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and spill kit are readily accessible and in good working order.[8]

B. Handling Procedures:

  • Donning PPE: Put on all required PPE before handling this compound.

  • Mixing and Diluting: When mixing or diluting, do so carefully to avoid splashing. Use a paddle of appropriate length for manual mixing.[1]

  • Transfer: Use grounded and bonded containers when transferring this compound, especially if it is in a flammable solvent, to prevent static discharge.[3]

  • Minimizing Aerosolization: Handle this compound in a manner that minimizes the generation of dust or aerosols.

C. Post-Handling Procedures and Decontamination:

  • Decontamination of Personnel:

    • Wash the outside of gloves with soap and water before removing them.[4]

    • Remove all PPE carefully, avoiding contact with the outer contaminated surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[9]

    • If skin contact occurs, wash the affected area three times with soap and water.[9]

  • Decontamination of Equipment:

    • Clean all equipment used for handling this compound according to the manufacturer's instructions.

    • Wash protective clothing separately from other laundry.[7]

III. Disposal Plan: Managing this compound Waste Safely

This compound and its containers are considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[3][10]

A. Waste Segregation and Storage:

  • Dedicated Containers: Place all this compound waste, including empty containers and contaminated materials, into clearly labeled, sealed, and chemical-resistant containers.[3]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

B. Disposal Procedures:

  • Professional Disposal: Contact a licensed hazardous waste disposal company for the collection and disposal of this compound waste.

  • Incineration: Rotary kiln incineration at 820–1,600°C is a potential disposal method.[10]

  • Spill Residues: Treat liquid spills with an alkaline material such as calcium carbonate or soda ash before absorption with an inert material like dry sand or earth.[3] Place the absorbed material into sealed containers for disposal.[3]

  • Contaminated Clothing: Clothing and leather goods that are heavily contaminated with this compound cannot be reliably decontaminated and should be incinerated as hazardous waste.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound safety.

ParameterValueOrganization/Source
Permissible Exposure Limit (PEL) - TWA 0.1 mg/m³OSHA[3]
Recommended Exposure Limit (REL) - TWA 0.05 mg/m³NIOSH[3]
Threshold Limit Value (TLV) - TWA 0.05 mg/m³ACGIH[3]
Immediately Dangerous to Life or Health (IDLH) 10 mg/m³NIOSH[3]
Isolation Distance (Spill) 50 meters (150 feet)NJDOH[3]
Isolation Distance (Fire) 800 meters (1/2 mile)NJDOH[3]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of procedures for safely managing this compound from receipt to disposal.

Parathion_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Training Personnel Training Area_Prep Prepare Handling Area Training->Area_Prep PPE_Inspect Inspect PPE Area_Prep->PPE_Inspect Emergency_Equip Check Emergency Equipment PPE_Inspect->Emergency_Equip Don_PPE Don PPE Emergency_Equip->Don_PPE Handle_Chem Handle this compound (Mixing, Transfer) Don_PPE->Handle_Chem Post_Handle Post-Handling Decontamination Handle_Chem->Post_Handle Spill Spill Response Handle_Chem->Spill Exposure Exposure Response Handle_Chem->Exposure Waste_Seg Segregate Waste Post_Handle->Waste_Seg Waste_Store Store Waste Securely Waste_Seg->Waste_Store Prof_Disposal Professional Disposal Waste_Store->Prof_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parathion
Reactant of Route 2
Reactant of Route 2
Parathion

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。